molecular formula C149H253N43O54 B1611744 pTH (53-84) (human) CAS No. 89439-30-5

pTH (53-84) (human)

Numéro de catalogue: B1611744
Numéro CAS: 89439-30-5
Poids moléculaire: 3510.9 g/mol
Clé InChI: SCZQDVSMGSKHBG-LBKIEEQRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Biotin-Phosphatidylethanolamine is a biotinylated conjugate of phosphatidylethanolamine. Phosphatidylethanolamine (PE) is formed primarily in the reaction of CDP-ethanolamine and diacylglycerol. PE is one of the major components of cell membranes in bacteria and in nervous system.>

Propriétés

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C149H253N43O54/c1-68(2)53-91(178-142(238)101(65-194)186-129(225)85(36-24-30-52-155)169-130(226)87(39-44-108(203)204)172-133(229)94(56-79-62-160-67-162-79)179-143(239)102(66-195)187-132(228)89(41-46-110(207)208)174-144(240)114(71(7)8)188-136(232)92(54-69(3)4)182-145(241)115(72(9)10)189-138(234)95(57-104(158)198)180-135(231)98(60-112(211)212)181-131(227)88(40-45-109(205)206)171-127(223)84(35-23-29-51-154)168-122(218)80(156)31-19-25-47-150)123(219)161-63-106(200)166-86(38-43-107(201)202)126(222)165-77(17)120(216)176-97(59-111(209)210)134(230)170-81(32-20-26-48-151)124(220)164-76(16)121(217)177-99(61-113(213)214)140(236)191-117(74(13)14)147(243)184-96(58-105(159)199)139(235)190-116(73(11)12)146(242)183-93(55-70(5)6)137(233)192-118(78(18)196)148(244)173-82(33-21-27-49-152)125(221)163-75(15)119(215)167-83(34-22-28-50-153)128(224)185-100(64-193)141(237)175-90(149(245)246)37-42-103(157)197/h62,67-78,80-102,114-118,193-196H,19-61,63-66,150-156H2,1-18H3,(H2,157,197)(H2,158,198)(H2,159,199)(H,160,162)(H,161,219)(H,163,221)(H,164,220)(H,165,222)(H,166,200)(H,167,215)(H,168,218)(H,169,226)(H,170,230)(H,171,223)(H,172,229)(H,173,244)(H,174,240)(H,175,237)(H,176,216)(H,177,217)(H,178,238)(H,179,239)(H,180,231)(H,181,227)(H,182,241)(H,183,242)(H,184,243)(H,185,224)(H,186,225)(H,187,228)(H,188,232)(H,189,234)(H,190,235)(H,191,236)(H,192,233)(H,201,202)(H,203,204)(H,205,206)(H,207,208)(H,209,210)(H,211,212)(H,213,214)(H,245,246)/t75-,76-,77-,78+,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,114-,115-,116-,117-,118-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZQDVSMGSKHBG-LBKIEEQRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CNC=N1)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C149H253N43O54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583237
Record name PUBCHEM_16162641
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

3510.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89439-30-5
Record name PUBCHEM_16162641
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

pTH (53-84) (human) peptide sequence and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Human Parathyroid Hormone Fragment (53-84)

Executive Summary

For decades, carboxyl-terminal (C-terminal) fragments of parathyroid hormone (PTH) were largely considered inactive byproducts of the metabolism of the full-length PTH (1-84) molecule. The classical biological effects of PTH on calcium and bone homeostasis were attributed solely to the amino-terminal (N-terminal) region, which activates the Type 1 PTH/PTH-related peptide receptor (PTH1R).[1][2] However, emerging research has illuminated a distinct and physiologically relevant role for C-terminal fragments, including PTH (53-84). These fragments are now understood to exert biological effects, often in opposition to the N-terminal fragments, through a putative, distinct C-terminal PTH receptor (CPTHR).[1][2][3] This document provides a comprehensive technical overview of the human PTH (53-84) peptide, consolidating information on its sequence, structure, biological activity, and the experimental protocols used for its characterization.

Peptide Sequence and Physicochemical Properties

The human PTH (53-84) is a 32-amino acid peptide fragment corresponding to the C-terminal portion of the mature 84-amino acid parathyroid hormone.[4]

Table 1: Peptide Sequence and Properties

Property Value Reference
One-Letter Code KKEDNVLVESHEKSLGEADKADVNVLTKAKSQ [4][5]
Three-Letter Code Lys-Lys-Glu-Asp-Asn-Val-Leu-Val-Glu-Ser-His-Glu-Lys-Ser-Leu-Gly-Glu-Ala-Asp-Lys-Ala-Asp-Val-Asn-Val-Leu-Thr-Lys-Ala-Lys-Ser-Gln [4][5]
Molecular Formula C₁₄₉H₂₅₃N₄₃O₅₄ [6]
Molecular Weight Approximately 3508 - 3510.9 Da [4][6]

| Biological Source | Human |[4] |

Structure

Biological Function and Signaling Pathway

Initially found to lack the classical PTH-like activity in renal and bone assays, and unable to inhibit native PTH action on the PTH1R, PTH (53-84) is now known to possess distinct biological functions.[8] It acts through a putative C-terminal PTH receptor (CPTHR), which is expressed by bone cells, particularly osteocytes.[9]

Key Biological Effects:

  • Antagonism of PTH (1-34) and PTH (1-84): In vivo, C-terminal fragments can antagonize the calcemic response to N-terminal PTH fragments.[1][2] Specifically, PTH (53-84) has been shown to suppress the calcium release induced by PTH (1-34) in bone organ cultures.[10]

  • Calcium Homeostasis: Synthetic C-PTH fragments, including PTH (53-84), can decrease ionized calcium concentration in vivo.[1][11]

  • Bone Metabolism: These fragments can inhibit bone resorption and promote the apoptosis of osteocytes.[1][3]

The primary signaling event following CPTHR activation by PTH (53-84) is a rapid and transient increase in cytosolic free calcium concentration ([Ca²⁺]i).[9] This response is dependent on the presence of extracellular calcium and is effectively blocked by inhibitors of voltage-dependent calcium channels (VDCCs), suggesting that the receptor's activation leads to an influx of extracellular calcium through these channels.[9]

PTH5384_Signaling PTH (53-84) Signaling Pathway in Osteocytes cluster_membrane Cell Membrane cluster_effects Downstream Cellular Effects CPTHR Putative C-PTH Receptor (CPTHR) VDCC Voltage-Dependent Calcium Channel (VDCC) CPTHR->VDCC Activates Ca_int Intracellular Ca²⁺ ↑ Apoptosis Osteocyte Apoptosis Antagonism Antagonism of PTH1R Signaling PTH PTH (53-84) PTH->CPTHR Binds Ca_ext Extracellular Ca²⁺ Ca_ext->VDCC Influx Ca_ext->Ca_int Influx Ca_int->Apoptosis Ca_int->Antagonism

Caption: Signaling cascade initiated by PTH (53-84) binding.

Quantitative Data Summary

The following table summarizes key quantitative metrics associated with PTH (53-84) activity from published literature.

Table 2: Summary of Quantitative Data

Parameter Value Cell/System Reference
Binding Affinity ~100-fold lower than longer C-terminal fragments (e.g., PTH 7-84) C-PTH Receptors [9]
[Ca²⁺]i Increase ~100 nM increase from baseline OC59 Osteocytic Cells [9]
Effective Concentration 250 nM for [Ca²⁺]i signal induction OC59 Osteocytic Cells [9]

| In Vivo Calcemic Effect | 0.07 ± 0.04 mmol/L decrease (as part of a C-fragment mixture at 10 nmol/h) | Thyroparathyroidectomized Rats |[11] |

Experimental Protocols

The study of PTH (53-84) involves its synthesis, purification, and characterization through various functional assays.

Solid-Phase Peptide Synthesis (SPPS)

The carboxyl-terminal region of human PTH, including the (53-84) fragment, is routinely produced by solid-phase synthesis.[8]

  • Principle: The peptide is assembled sequentially while the C-terminal amino acid is covalently attached to an insoluble polymer resin. Cycles of deprotection and coupling of protected amino acids are repeated until the desired sequence is complete.

  • Methodology:

    • Resin Preparation: A suitable resin (e.g., Wang or PAM resin) is pre-loaded with the C-terminal amino acid, Glutamine (Gln).

    • Deprotection: The Nα-protecting group (typically Fmoc or Boc) of the resin-bound amino acid is removed using a chemical agent (e.g., piperidine (B6355638) for Fmoc, TFA for Boc).

    • Washing: The resin is thoroughly washed with a solvent like dimethylformamide (DMF) to remove excess reagents and byproducts.

    • Coupling: The next Nα-protected amino acid in the sequence is activated (e.g., with HBTU/HOBt) and added to the resin to form a new peptide bond.

    • Washing: The resin is washed again to remove unreacted amino acids and coupling reagents.

    • Cycle Repetition: Steps 2-5 are repeated for each amino acid in the sequence until the final residue (Lys) is coupled.

    • Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., TFA with scavengers like water, triisopropylsilane).

    • Precipitation: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether, collected by centrifugation, and washed.

Peptide Purification by Reversed-Phase HPLC

The crude synthetic peptide is purified to homogeneity using high-performance liquid chromatography (HPLC).

  • Principle: Separation is based on the differential partitioning of the peptide between a nonpolar stationary phase (e.g., C18 silica) and a polar mobile phase.

  • Methodology:

    • Sample Preparation: The lyophilized crude peptide is dissolved in a minimal amount of aqueous solvent (e.g., 0.1% TFA in water).

    • Column: A C18 reversed-phase column is equilibrated with the initial mobile phase conditions (e.g., 95% Solvent A: 0.1% TFA in water; 5% Solvent B: 0.1% TFA in acetonitrile).

    • Elution: The peptide is eluted using a linear gradient of increasing organic solvent (Solvent B). For example, a gradient of 5% to 65% Solvent B over 60 minutes.

    • Detection: The column eluate is monitored by UV absorbance, typically at 214 nm and 280 nm.

    • Fraction Collection: Fractions corresponding to the major peptide peak are collected.

    • Analysis: The purity of the collected fractions is confirmed by analytical HPLC and the identity is verified by mass spectrometry.

    • Lyophilization: Pure fractions are pooled and lyophilized to obtain the final peptide powder.

Experimental_Workflow Experimental Workflow: From Synthesis to Assay spps 1. Solid-Phase Peptide Synthesis (SPPS) crude Crude Peptide spps->crude hplc 2. RP-HPLC Purification crude->hplc pure Purified Peptide (>95%) hplc->pure qc 3. Quality Control (Mass Spec, Analytical HPLC) pure->qc lyo Lyophilized Powder qc->lyo assay 4. Functional Assay (e.g., Intracellular Calcium) lyo->assay data Quantitative Data assay->data

Caption: General workflow for producing and testing PTH (53-84).
Intracellular Calcium ([Ca²⁺]i) Measurement

This protocol is based on methods used to demonstrate the signaling activity of PTH (53-84) in osteocytic cells.[9]

  • Principle: The fluorescent dye Fura-2 is loaded into cells, where its fluorescence excitation spectrum shifts upon binding to Ca²⁺. By measuring the ratio of fluorescence emission at a fixed wavelength following excitation at 340 nm and 380 nm, the intracellular calcium concentration can be calculated.

  • Methodology:

    • Cell Culture: Plate PTH1R-null osteocytic cells (e.g., OC59) onto glass coverslips and culture until sub-confluent.

    • Dye Loading: Incubate cells with Fura-2 AM (acetoxymethyl ester form) in a suitable buffer (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C.

    • Washing: Wash the cells to remove extracellular Fura-2 AM.

    • Microfluorimetry: Mount the coverslip onto the stage of an inverted microscope equipped for ratiometric fluorescence imaging.

    • Baseline Measurement: Perfuse the cells with buffer and record the baseline 340/380 nm excitation ratio for several minutes.

    • Stimulation: Add PTH (53-84) peptide (e.g., at a final concentration of 250 nM) to the perfusion buffer and continue recording the fluorescence ratio to capture the transient increase in [Ca²⁺]i.

    • Calibration: At the end of the experiment, add a calcium ionophore (e.g., ionomycin) to determine the maximum fluorescence ratio (Rmax), followed by a calcium chelator (e.g., EGTA) to determine the minimum ratio (Rmin) for calibration of the signal to absolute Ca²⁺ concentrations.

Alkaline Phosphatase (ALP) Activity Assay

This assay can be used to measure the effect of PTH (53-84) on osteoblast differentiation and activity.[7][10][12]

  • Principle: ALP is an enzyme expressed by active osteoblasts. Its activity is quantified by measuring the rate at which it hydrolyzes a substrate, such as p-nitrophenyl phosphate (B84403) (pNPP), into a colored product, p-nitrophenol (pNP), which can be measured spectrophotometrically.

  • Methodology:

    • Cell Culture and Treatment: Seed osteoblastic cells (e.g., ROS 17/2.8) in culture plates. Treat the cells with PTH (53-84) and/or other agents (e.g., PTH (1-34), dexamethasone) for a specified period (e.g., 24-48 hours).

    • Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them using a lysis buffer (e.g., containing Triton X-100).

    • Assay Reaction: Add the cell lysate to a reaction buffer containing pNPP. Incubate at 37°C.

    • Stopping Reaction: Stop the reaction by adding a strong base (e.g., NaOH).

    • Measurement: Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a plate reader.

    • Normalization: Determine the total protein concentration in each lysate sample (e.g., using a BCA assay) to normalize the ALP activity. The results are typically expressed as units of ALP activity per milligram of total protein.

References

Discovery and history of C-terminal PTH fragments

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of C-terminal PTH Fragments

For Researchers, Scientists, and Drug Development Professionals

Abstract

For decades, carboxyl-terminal (C-terminal) fragments of parathyroid hormone (PTH) were largely dismissed as inactive byproducts of hormone metabolism. However, a growing body of evidence has unveiled their complex biology and potential physiological significance. These fragments, which constitute the majority of circulating immunoreactive PTH, are now understood to possess biological activities that can counteract the classical effects of intact PTH (1-84). Their discovery and the subsequent evolution of PTH assays have been intertwined, leading to a more nuanced understanding of parathyroid pathophysiology, particularly in the context of chronic kidney disease (CKD). This guide provides a comprehensive overview of the discovery, metabolism, biological functions, and analytical measurement of C-terminal PTH fragments, intended for professionals in biomedical research and drug development.

Discovery and Evolving Perspectives

The journey to understanding C-terminal PTH fragments began with the development of the first radioimmunoassays for PTH in the 1960s. These early assays predominantly targeted the C-terminal portion of the molecule and revealed that a significant portion of circulating PTH was not the full-length, biologically active hormone. Initially, these fragments were considered metabolically inert, representing the final stage of PTH degradation before clearance.

A pivotal shift in this perspective occurred with the observation that these fragments accumulate to very high levels in patients with renal failure.[1][2] This accumulation, coupled with the development of more specific two-site immunometric assays for "intact" PTH (iPTH), allowed for the differentiation between the full-length hormone and its fragments. It was discovered that even the "intact" PTH assays cross-reacted with large, N-terminally truncated C-terminal fragments, such as PTH (7-84).[3][4][5] This finding spurred further investigation into the potential biological roles of these circulating fragments.

Generation and Metabolism of C-terminal PTH Fragments

C-terminal PTH fragments are generated through two primary pathways:

  • Direct Secretion: The parathyroid glands directly secrete not only intact PTH (1-84) but also a variety of C-terminal fragments.[1][6] The ratio of secreted fragments to intact hormone can be influenced by extracellular calcium concentrations.[1][7]

  • Peripheral Metabolism: Intact PTH (1-84) has a short half-life of 2 to 4 minutes and is rapidly cleaved in the liver by Kupffer cells.[1][6] This process generates C-terminal fragments that are then released back into circulation. N-terminal fragments, on the other hand, are further degraded within the liver.[8]

The clearance of C-terminal PTH fragments is primarily handled by the kidneys.[1] Consequently, in states of renal impairment, the clearance of these fragments is significantly reduced, leading to their accumulation in the bloodstream.[1][9] The half-life of C-terminal fragments is 5 to 10 times longer than that of intact PTH in individuals with normal kidney function, and this is even more prolonged in patients with CKD.[1]

Identified C-terminal PTH Fragments

Advances in analytical techniques, particularly mass spectrometry, have enabled the precise identification of several circulating C-terminal PTH fragments.

Fragment NameMethod of IdentificationReference
hPTH(34-84)Mass Spectrometry[10]
hPTH(37-84)Mass Spectrometry[10]
hPTH(38-84)Mass Spectrometry[10]
hPTH(45-84)Mass Spectrometry[10]
PTH(7-84)HPLC, Immunoassay[1][3]

Biological Activity and Signaling

Contrary to early assumptions, C-terminal PTH fragments are not biologically inert. Evidence from in vitro and in vivo studies suggests they exert effects, often in opposition to those of intact PTH.

The C-PTH Receptor

The biological actions of C-terminal fragments are thought to be mediated by a distinct receptor, tentatively named the C-PTH receptor.[4][6][11] This receptor is different from the well-characterized PTH/PTHrP receptor (PTH1R) which binds the N-terminal region of intact PTH. While both PTH (1-84) and C-terminal fragments like PTH (7-84) can displace radiolabeled C-terminal fragments from this receptor, N-terminal fragments such as PTH (1-34) cannot.[7]

Physiological Effects

The recognized biological effects of C-terminal PTH fragments include:

  • Calcium Homeostasis: Synthetic C-terminal PTH fragments have been shown to decrease ionized calcium concentration in animal models and antagonize the calcemic effects of both PTH (1-34) and PTH (1-84).[4][7][11]

  • Bone Metabolism: These fragments can inhibit bone resorption and promote apoptosis of osteocytes and osteoclasts.[6][11] However, some studies have also reported a stimulatory effect on osteoclast-like cell formation in the presence of osteoblasts.[12] This suggests a complex, context-dependent role in bone remodeling.

  • Clinical Relevance in CKD: The accumulation of C-terminal fragments in patients with CKD is hypothesized to contribute to "PTH resistance" and may be associated with adynamic bone disease, a condition of low bone turnover.[11]

cluster_PTH_Actions PTH and C-terminal Fragment Signaling Intact_PTH Intact PTH (1-84) PTH1R PTH/PTHrP Receptor (PTH1R) Intact_PTH->PTH1R Binds N-terminus C_PTH_R C-PTH Receptor Intact_PTH->C_PTH_R Also binds C_Fragments C-terminal Fragments (e.g., 7-84) C_Fragments->C_PTH_R Binds C-terminus Bone_Resorption_Up ↑ Bone Resorption PTH1R->Bone_Resorption_Up Calcium_Up ↑ Serum Calcium PTH1R->Calcium_Up Bone_Resorption_Down ↓ Bone Resorption C_PTH_R->Bone_Resorption_Down Calcium_Down ↓ Serum Calcium C_PTH_R->Calcium_Down cluster_assays PTH Immunoassay Generations Start Patient Sample (Serum/Plasma) Gen1 First Generation Single C-terminal antibody Start->Gen1 Gen2 Second Generation ('Intact') C-terminal capture Ab + N-terminal (mid) detection Ab Start->Gen2 Gen3 Third Generation ('Whole') C-terminal capture Ab + N-terminal (1-4) detection Ab Start->Gen3 Results1 Measures Intact PTH + All C-Fragments Gen1->Results1 Results2 Measures Intact PTH + Large C-Fragments (e.g., 7-84) Gen2->Results2 Results3 Measures Only Intact PTH (1-84) Gen3->Results3

References

The Enigmatic Role of PTH (53-84): A C-Terminal Fragment's Impact on Calcium and Phosphate Homeostasis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Parathyroid hormone (PTH), an 84-amino acid peptide, is the principal regulator of calcium and phosphate (B84403) homeostasis. While the biological activities of the full-length hormone, PTH (1-84), and its N-terminal fragment, PTH (1-34), are well-characterized and mediated through the PTH type 1 receptor (PTH1R), the functions of its C-terminal fragments have long been debated. Emerging evidence, however, has illuminated a distinct and physiologically significant role for these C-terminal fragments, particularly PTH (53-84). This technical guide provides a comprehensive overview of the current understanding of PTH (53-84)'s role in regulating calcium and phosphate levels, detailing its unique signaling pathways and summarizing key experimental findings. This document is intended to serve as a resource for researchers and professionals in the fields of endocrinology, nephrology, and drug development.

Opposing Actions on Mineral Homeostasis

Contrary to the hypercalcemic and phosphaturic effects of PTH (1-84), C-terminal fragments, including PTH (53-84), have been shown to exert opposing actions. These fragments are not merely inactive degradation products but are now understood to be biologically active ligands for a distinct C-terminal PTH receptor (CPTHR).

Effects on Calcium Homeostasis

In vivo studies have demonstrated that C-terminal PTH fragments can induce a decrease in serum calcium levels. Administration of a mixture of C-terminal fragments, including a significant proportion of hPTH (53-84), to thyroparathyroidectomized (TPTX) rats resulted in a statistically significant decrease in ionized calcium concentration. This suggests a direct hypocalcemic effect, independent of endogenous parathyroid and thyroid hormones.

Effects on Phosphate Homeostasis

The influence of PTH (53-84) on phosphate homeostasis is more nuanced. While full-length PTH is a potent phosphaturic agent, promoting phosphate excretion in the urine, studies on C-terminal fragments have yielded different results. In vivo experiments in rats have shown that hPTH (53-84) did not significantly alter urinary phosphorus excretion.[1] However, when a mixture of C-terminal fragments including PTH (53-84) was co-infused with PTH (1-34), there was a significant reduction in serum phosphate compared to the administration of PTH (1-34) alone.[2] This suggests that C-terminal fragments may modulate the phosphaturic effect of the full-length hormone or have independent effects on phosphate metabolism that are not directly reflected in urinary excretion.

Quantitative Data Summary

The following tables summarize the quantitative data from key in vivo studies investigating the effects of C-terminal PTH fragments on calcium and phosphate homeostasis.

Table 1: Effect of C-Terminal PTH Fragment Infusion on Ionized Calcium in Thyroparathyroidectomized (TPTX) Rats

Treatment GroupNMean Change in Ionized Calcium (mmol/L)Standard Deviationp-value (vs. TPTX Solvent)
TPTX - Solvent8-0.010.01-
TPTX - Fragment Mixture*8-0.070.04< 0.001

*Fragment Mixture: 10% hPTH (7-84), 45% hPTH (39-84), and 45% hPTH (53-84) infused at 10 nmol/h for 2 hours.[2]

Table 2: Effect of C-Terminal PTH Fragment Infusion on Serum Phosphate in Thyroparathyroidectomized (TPTX) Rats

Treatment GroupNMean Change in Serum Phosphate (mmol/L)Standard Deviationp-value (vs. TPTX Solvent)
TPTX - Solvent8+0.350.33-
TPTX - hPTH (1-34) + Fragment Mixture*8-0.250.20< 0.001

*Fragment Mixture: 10% hPTH (7-84), 45% hPTH (39-84), and 45% hPTH (53-84) infused at 10 nmol/h for 2 hours alongside hPTH (1-34) at 1 nmol/h.[2]

Table 3: Effect of hPTH (53-84) on Urinary Phosphorus Excretion in Rats

Treatment GroupNDoseChange in Urinary Phosphorus Excretion
hPTH (53-84)-up to 500 micrograms/kgNo significant effect

*Data from a study assessing vascular and phosphaturic responses to various PTH analogues.[1]

Signaling Pathways of the C-Terminal PTH Receptor

The biological effects of PTH (53-84) are mediated by a specific C-terminal PTH receptor (CPTHR), which is distinct from the well-characterized PTH1R. The signaling cascade initiated by the activation of the CPTHR differs significantly from that of the PTH1R.

Key characteristics of the CPTHR signaling pathway include:

  • Independence from cAMP/PKA Pathway: Unlike the PTH1R, the CPTHR does not couple to Gs proteins and therefore does not activate the adenylyl cyclase/cAMP/protein kinase A (PKA) signaling cascade.[3]

  • Activation of Phospholipase C (PLC): Evidence suggests that the CPTHR couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC).[4]

  • Intracellular Calcium Mobilization: Activation of PLC results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[5] This influx of intracellular calcium is a key event in mediating the downstream effects of PTH (53-84).

The following diagram illustrates the proposed signaling pathway for the C-terminal PTH receptor upon binding of PTH (53-84).

C_PTH_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PTH5384 PTH (53-84) CPTHR C-terminal PTH Receptor (CPTHR) PTH5384->CPTHR Binds Gq11 Gq/11 CPTHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release ER->Ca_release Ca_increase ↑ [Ca²⁺]i Ca_release->Ca_increase Ca_increase->PKC Co-activates Downstream Downstream Cellular Effects Ca_increase->Downstream PKC->Downstream

Proposed signaling pathway of the C-terminal PTH receptor.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of PTH (53-84).

In Vivo Infusion Studies in Thyroparathyroidectomized (TPTX) Rats

Objective: To determine the in vivo effects of PTH fragments on mineral homeostasis in the absence of endogenous parathyroid and thyroid hormones.

Protocol:

  • Animal Model: Male Sprague-Dawley rats are subjected to surgical thyroparathyroidectomy (TPTX) to remove endogenous sources of PTH and calcitonin. Sham operations are performed on control animals.

  • Catheterization: Following surgery, catheters are implanted in the jugular vein for infusion and the carotid artery for blood sampling to allow for continuous administration and monitoring.

  • Hormone/Fragment Infusion: After a recovery period, animals are infused with either vehicle (solvent), full-length PTH, PTH fragments (such as a mixture containing PTH (53-84)), or a combination thereof, using a micro-infusion pump at a constant rate (e.g., 10 nmol/h for fragment mixtures).

  • Blood and Urine Collection: Blood samples are collected at baseline and at regular intervals throughout the infusion period. Urine is collected via a bladder catheter to measure urinary electrolyte excretion.

  • Biochemical Analysis: Ionized calcium in whole blood is measured immediately using a specific electrode. Serum is separated for the measurement of total calcium, phosphate, and creatinine (B1669602) using standard automated analyzers. Urinary electrolytes and creatinine are also measured.

  • Data Analysis: Changes in serum and urinary parameters from baseline are calculated and compared between treatment groups using appropriate statistical methods (e.g., ANOVA).

TPTX_Rat_Infusion_Workflow cluster_prep Animal Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis TPTX Thyroparathyroidectomy (TPTX) Catheter Catheter Implantation (Jugular Vein & Carotid Artery) TPTX->Catheter Infusion Continuous Infusion (Vehicle, PTH, or Fragments) Catheter->Infusion Sampling Blood & Urine Sampling (Baseline & Timepoints) Infusion->Sampling Biochem Biochemical Analysis (Ionized Ca²⁺, Serum PO₄, etc.) Sampling->Biochem Stats Statistical Comparison of Treatment Groups Biochem->Stats

Workflow for in vivo infusion studies in TPTX rats.
Radioligand Binding Assay for the C-Terminal PTH Receptor

Objective: To characterize the binding affinity of PTH fragments to the C-terminal PTH receptor.

Protocol:

  • Cell Culture: Osteoblastic cells known to express the CPTHR (e.g., UMR-106 or SaOS-2 cells) are cultured to confluence in appropriate media.

  • Membrane Preparation: Cells are harvested, and crude plasma membranes are prepared by homogenization and differential centrifugation. Protein concentration of the membrane preparation is determined.

  • Radioligand: A C-terminal PTH fragment is radiolabeled, typically with Iodine-125 (e.g., ¹²⁵I-[Tyr³⁴]hPTH(19-84) or a similar probe that binds specifically to the CPTHR).

  • Binding Assay:

    • Total Binding: Membrane preparations are incubated with a fixed concentration of the radioligand in a suitable binding buffer.

    • Non-specific Binding: A parallel set of incubations is performed in the presence of a large excess of unlabeled C-terminal PTH fragment to saturate specific binding sites.

    • Competitive Binding: To determine the binding affinity of test compounds (e.g., PTH (53-84)), membranes and radioligand are incubated with increasing concentrations of the unlabeled competitor.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. For competitive binding assays, IC₅₀ values are determined and converted to Ki values to reflect the binding affinity of the competitor.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Analysis Cells Culture CPTHR-expressing Osteoblastic Cells Membranes Prepare Plasma Membranes Cells->Membranes Incubate Incubate Membranes with: - Radioligand (Total) - Radioligand + excess cold ligand (NSB) - Radioligand + Competitor (Competitive) Membranes->Incubate Radioligand Prepare ¹²⁵I-labeled C-terminal PTH probe Radioligand->Incubate Separate Separate Bound/Free Ligand (Rapid Filtration) Incubate->Separate Count Quantify Radioactivity (Gamma Counting) Separate->Count Calculate Calculate Specific Binding, IC₅₀, and Ki values Count->Calculate

Workflow for a radioligand binding assay for the CPTHR.

Conclusion and Future Directions

The C-terminal PTH fragment (53-84) is an active biological entity with effects on calcium and phosphate homeostasis that are often antagonistic to those of the full-length hormone. Its actions are mediated through a distinct C-terminal PTH receptor that utilizes a PLC-dependent signaling pathway, leading to an increase in intracellular calcium. The accumulation of these fragments in chronic kidney disease may contribute to the complex mineral and bone disorders observed in this patient population.

Further research is warranted to fully elucidate the physiological and pathophysiological significance of PTH (53-84) and other C-terminal fragments. Key areas for future investigation include:

  • Receptor Identification and Cloning: The definitive identification and cloning of the C-terminal PTH receptor will be a major breakthrough, enabling more detailed mechanistic studies and the development of specific pharmacological tools.

  • Dose-Response Studies: Comprehensive in vivo dose-response studies with purified PTH (53-84) are needed to precisely quantify its effects on serum and urinary calcium and phosphate.

  • Gene Expression Profiling: Microarray or RNA-sequencing studies on cells treated with PTH (53-84) will provide valuable insights into the downstream molecular targets of its signaling pathway.

  • Clinical Relevance: Further clinical studies are required to understand the contribution of circulating C-terminal PTH fragments to the pathogenesis of mineral and bone disorders in various disease states, particularly in chronic kidney disease.

A deeper understanding of the biology of PTH (53-84) and its receptor holds the potential for the development of novel therapeutic strategies for the management of disorders of calcium and phosphate metabolism.

References

The Enigmatic C-Terminal Domain: A Technical Guide to pTH (53-84) Receptor Binding and Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The parathyroid hormone (PTH) molecule, an 84-amino acid peptide, is a principal regulator of calcium and phosphate (B84403) homeostasis. While the N-terminal fragment (1-34) and its interaction with the well-characterized PTH receptor 1 (PTH1R) have been the focus of extensive research, the biological significance of C-terminal fragments has long been debated. Emerging evidence has unveiled a distinct receptor with specificity for the C-terminal region of PTH, termed the C-terminal PTH receptor (CPTHR). The PTH fragment (53-84) is a key tool in elucidating the function of this novel signaling axis. This technical guide provides an in-depth overview of the binding affinity, specificity, and signaling pathways associated with pTH (53-84) and its receptor.

Receptor Binding Affinity and Specificity

The binding of various PTH fragments to the C-terminal PTH receptor (CPTHR) has been quantified primarily through competitive radioreceptor assays. These studies have consistently demonstrated that while pTH (53-84) binds to the CPTHR, it does so with a lower affinity compared to intact PTH (1-84) and longer C-terminal fragments. The fragment does not exhibit any binding affinity for the classical PTH1R.

Quantitative Binding Affinity Data

The following table summarizes the binding affinities (IC50 values) of human PTH (hPTH) fragments for the C-terminal PTH receptor (CPTHR) in various cell lines. The IC50 value represents the concentration of a ligand that is required for 50% inhibition of the binding of a radiolabeled ligand.

Cell LineRadioligandCompeting LigandIC50 (nM)Reference
OC59 (osteocytic)125I-[Tyr34]hPTH(19-84)hPTH(1-84)20-50[1]
OC59 (osteocytic)125I-[Tyr34]hPTH(19-84)[Tyr34]hPTH(19-84)20-50[1]
OC59 (osteocytic)125I-[Tyr34]hPTH(19-84)hPTH(24-84)20-50[1]
OC59 (osteocytic)125I-[Tyr34]hPTH(19-84)hPTH(39-84)500-700[1]
OC59 (osteocytic)125I-[Tyr34]hPTH(19-84)hPTH(53-84)~500[2]
ROS 17/2.8 (osteoblast-like)125I-[Tyr34]hPTH(19-84)hPTH(1-84)20-30[3]
ROS 17/2.8 (osteoblast-like)125I-[Tyr34]hPTH(19-84)[Tyr34]hPTH(19-84)20-30[3]
ROS 17/2.8 (osteoblast-like)125I-[Tyr34]hPTH(19-84)hPTH(39-84)400-800[3]
ROS 17/2.8 (osteoblast-like)125I-[Tyr34]hPTH(19-84)hPTH(53-84)>5000[3]
PT-r3 (rat parathyroid)125I-[Tyr34]hPTH(19-84)hPTH(1-84)20-30[3]
PT-r3 (rat parathyroid)125I-[Tyr34]hPTH(19-84)[Tyr34]hPTH(19-84)20-30[3]
PT-r3 (rat parathyroid)125I-[Tyr34]hPTH(19-84)hPTH(39-84)400-800[3]
PT-r3 (rat parathyroid)125I-[Tyr34]hPTH(19-84)hPTH(53-84)>5000[3]

Note: The significant variance in the IC50 for hPTH(53-84) between OC59 and ROS 17/2.8 cells may reflect differences in receptor expression levels or cellular context.

Experimental Protocols

The characterization of pTH (53-84) binding to the CPTHR has predominantly relied on competitive radioreceptor assays.

Radioreceptor Competition Binding Assay

Objective: To determine the binding affinity of unlabeled pTH fragments by measuring their ability to compete with a radiolabeled ligand for binding to the CPTHR on target cells.

Materials:

  • Cell Lines: Osteocytic cell lines (e.g., OC59, MLO-Y4) or osteoblast-like cells (e.g., ROS 17/2.8) known to express the CPTHR.

  • Radioligand: 125I-[Tyr34]hPTH(19-84) (does not bind to PTH1R).

  • Competing Ligands: Unlabeled hPTH(53-84) and other PTH fragments (e.g., hPTH(1-84), hPTH(1-34)).

  • Binding Buffer: Typically contains 100 mM NaCl, 5 mM KCl, 2 mM CaCl2, 50 mM Tris-HCl (pH 7.8), and 5% heat-inactivated horse serum.[4]

  • Wash Buffer: Cold binding buffer or phosphate-buffered saline (PBS).

  • Lysis Buffer: 1 N NaOH or similar.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Cell Culture: Culture the selected cell line to confluence in appropriate multi-well plates.

  • Preparation: Aspirate the culture medium and wash the cell monolayers once with binding buffer.

  • Incubation: Add the binding buffer containing a fixed concentration of the radioligand (125I-[Tyr34]hPTH(19-84)) and varying concentrations of the unlabeled competing ligands (e.g., hPTH(53-84)).

    • Total Binding: Wells with only the radioligand.

    • Non-specific Binding: Wells with the radioligand and a high concentration of unlabeled hPTH(1-84) or hPTH(53-84) (e.g., 1-10 µM).[4]

    • Competition: Wells with the radioligand and a range of concentrations of the test fragment (hPTH(53-84)).

  • Incubation Conditions: Incubate the plates for 4 hours at 15°C to reach binding equilibrium.[5]

  • Washing: Aspirate the incubation mixture and wash the cells multiple times with cold wash buffer to remove unbound radioligand.

  • Cell Lysis: Solubilize the cells by adding lysis buffer to each well.

  • Quantification: Transfer the lysate to scintillation vials and measure the cell-associated radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value using non-linear regression analysis.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow: Competition Binding Assay

CompetitionBindingAssay cluster_prep Preparation cluster_incubation Incubation (4h at 15°C) cluster_quantification Quantification cluster_analysis Data Analysis start Culture Cells to Confluence wash1 Wash Cells with Binding Buffer start->wash1 add_ligands Add Radioligand ± Competing Ligands wash1->add_ligands incubation Allow Binding to Equilibrate add_ligands->incubation wash2 Wash to Remove Unbound Ligand incubation->wash2 lyse Lyse Cells wash2->lyse count Measure Radioactivity lyse->count calculate Calculate Specific Binding count->calculate plot Plot Competition Curve calculate->plot ic50 Determine IC50 plot->ic50

Caption: Workflow for a competitive radioreceptor binding assay.

Signaling Pathway of pTH (53-84) via CPTHR

The binding of pTH (53-84) to the CPTHR on osteocytes initiates a distinct signaling cascade that is independent of the classical PTH1R-cAMP pathway. The primary event is an increase in intracellular calcium.

PTH5384_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol pth5384 pTH (53-84) cpthr CPTHR pth5384->cpthr Binding vdcc Voltage-Dependent Calcium Channel (VDCC) cpthr->vdcc Activation ca_influx Ca²⁺ Influx vdcc->ca_influx Opening ca_increase ↑ Intracellular [Ca²⁺] ca_influx->ca_increase apoptosis Regulation of Osteocyte Apoptosis ca_increase->apoptosis ca_ext Extracellular Ca²⁺ ca_ext->ca_influx

Caption: CPTHR-mediated signaling pathway initiated by pTH (53-84).

Activation of the CPTHR by pTH (53-84) leads to the opening of voltage-dependent calcium channels (VDCCs), resulting in a rapid and transient influx of extracellular calcium.[6] This increase in intracellular calcium is a key signaling event that has been linked to the regulation of osteocyte apoptosis.[7][8] C-terminal PTH fragments, acting through the CPTHR, have been shown to promote apoptosis in osteocytes.[7][8] The downstream effectors that mediate this pro-apoptotic signal following the calcium influx are an active area of investigation. It is important to note that pTH (53-84) does not activate the protein kinase A (PKA) or protein kinase C (PKC) pathways.

Conclusion

The PTH fragment (53-84) serves as a specific ligand for the C-terminal PTH receptor, albeit with lower affinity than larger fragments. Its inability to bind the classical PTH1R makes it an invaluable tool for isolating and studying the distinct biological effects mediated by the CPTHR. The primary signaling event following pTH (53-84) binding is a rapid influx of extracellular calcium, which plays a role in regulating osteocyte survival. Further research is warranted to fully elucidate the downstream signaling cascades and the complete physiological and pathological roles of the CPTHR axis. This knowledge will be critical for the development of novel therapeutic strategies targeting bone metabolism and calcium homeostasis.

References

In Vivo Expression and Physiological Concentration of PTH(53-84): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parathyroid hormone (PTH) is a critical regulator of calcium and phosphate (B84403) homeostasis. The full-length, biologically active form is an 84-amino acid peptide, PTH(1-84). However, the circulation contains a significant proportion of C-terminal fragments, which were long considered inactive byproducts of PTH metabolism. Emerging evidence challenges this view, suggesting these fragments, including PTH(53-84), possess distinct biological activities. This technical guide provides a comprehensive overview of the in vivo expression, physiological concentration, and cellular effects of the PTH(53-84) fragment.

Data Presentation: Physiological Concentrations of PTH Fragments

The concentration of PTH fragments, particularly C-terminal fragments, is significantly influenced by renal function, accumulating in patients with chronic kidney disease (CKD). While specific quantification of PTH(53-84) is not routinely performed in clinical settings, research assays have provided valuable insights into its physiological levels.

AnalyteMethodSpeciesConditionConcentration RangeReference
hPTH(53-84) Homologous RadioimmunoassayHumanHealthy Subjects5-12 pmol/L[1]
C-terminal PTH fragmentsRadioimmunoassayHumanHealthy Subjects50-330 pg/mL[2]
Intact PTH(1-84)ImmunoassayHumanHealthy Subjects10-65 pg/mL[2][3][4][5]

Note: To convert pmol/L of PTH(53-84) to pg/mL, one would need the exact molecular weight of the fragment. Assuming an approximate molecular weight of 3500 g/mol , 5-12 pmol/L would correspond to roughly 17.5-42 pg/mL.

Experimental Protocols

Accurate measurement of specific PTH fragments like PTH(53-84) is crucial for understanding their physiological roles. The following sections detail key experimental methodologies.

Homologous Radioimmunoassay (RIA) for hPTH(53-84)

This method, though a more traditional technique, offers high specificity for the PTH(53-84) fragment.

Principle: A competitive binding assay where unlabeled PTH(53-84) in a sample competes with a fixed amount of radiolabeled PTH(53-84) for binding to a limited amount of anti-PTH(53-84) antibody. The amount of radioactivity in the antigen-antibody complex is inversely proportional to the concentration of unlabeled PTH(53-84) in the sample.

Detailed Methodology: [1]

  • Antiserum Production: Antiserum is raised in goats against extracted human PTH (hPTH).

  • Standard Preparation: Synthetic hPTH(53-84) is used as the standard.

  • Tracer Preparation: 125I-Tyr52hPTH(53-84) is used as the tracer.

  • Assay Procedure:

    • A two-step incubation is performed at 4°C (24 hours + 24 hours).

    • Separation of bound and free fractions is achieved using a second antibody and polyethylene (B3416737) glycol solution.

  • Detection: The radioactivity of the bound fraction is measured using a gamma counter. The concentration of hPTH(53-84) in the sample is determined by comparing its inhibition of tracer binding to that of the standards.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

LC-HRMS offers a highly specific and sensitive method for the identification and quantification of various PTH fragments, including C-terminal fragments. While a universal, standardized protocol is not available due to variations in instrumentation and specific research goals, the general workflow is as follows.

Principle: This method combines the separation power of liquid chromatography with the mass analysis capabilities of high-resolution mass spectrometry to unequivocally identify and quantify specific peptide fragments based on their mass-to-charge ratio.

General Workflow: [6][7][8]

  • Sample Preparation: Serum or plasma samples are collected. For enhanced sensitivity, an immunoaffinity capture step can be employed using antibodies that recognize the C-terminal region of PTH to enrich for target fragments.

  • Liquid Chromatography (LC) Separation: The extracted peptides are separated on a reverse-phase LC column. A gradient of organic solvent is used to elute the peptides based on their hydrophobicity.

  • Mass Spectrometry (MS) Analysis:

    • The eluted peptides are ionized, typically using electrospray ionization (ESI).

    • The ionized peptides are then analyzed by a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

    • Full scan MS and tandem MS (MS/MS) are performed. Full scan MS provides the accurate mass of the peptide, and MS/MS involves fragmentation of the peptide to obtain its amino acid sequence, confirming its identity.

  • Data Analysis: The concentration of each fragment is determined by comparing the signal intensity of the endogenous peptide to that of a known amount of a stable isotope-labeled internal standard.

Enzyme-Linked Immunosorbent Assay (ELISA)

While no commercial ELISA kits are specifically marketed for the exclusive detection of PTH(53-84), "intact" PTH ELISA kits often utilize antibodies that recognize epitopes within the C-terminal region. For research purposes, a custom ELISA could be developed.

Principle of a Sandwich ELISA: An antibody specific to one epitope of PTH(53-84) is coated onto a microplate well. The sample is added, and any PTH(53-84) present binds to the capture antibody. A second, detection antibody, which is conjugated to an enzyme and recognizes a different epitope on PTH(53-84), is then added. After washing away unbound reagents, a substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is proportional to the amount of PTH(53-84) in the sample.

General Protocol for an "Intact" PTH ELISA (adaptable for research): [9][10][11]

  • Plate Coating: A capture antibody recognizing an epitope within the C-terminal region of PTH (e.g., 39-84) is immobilized on a microplate.

  • Sample Incubation: Standards, controls, and samples are added to the wells and incubated.

  • Detection Antibody Incubation: A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase), recognizing an N-terminal epitope (e.g., 1-34), is added.

  • Washing: The plate is washed to remove unbound antibodies and sample components.

  • Substrate Addition: A substrate for the enzyme is added, leading to a measurable signal.

  • Signal Quantification: The absorbance or luminescence is read using a plate reader, and the concentration of PTH is determined from a standard curve.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

PTH5384_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PTH(53-84) PTH(53-84) CPTHR C-terminal PTH Receptor (CPTHR) PTH(53-84)->CPTHR VDCC Voltage-Dependent Calcium Channel (VDCC) CPTHR->VDCC Activation Ca_ion Ca²⁺ VDCC->Ca_ion Influx Gene_Expression ↑ Type-1 Procollagen mRNA ↑ IGFBP-5 mRNA Ca_ion->Gene_Expression Downstream Effects

Caption: Signaling pathway of PTH(53-84) via the C-terminal PTH receptor.

RIA_Workflow cluster_reagents Reagents cluster_procedure Assay Procedure cluster_analysis Data Analysis Sample Sample (unlabeled PTH(53-84)) Incubation1 Step 1: Incubate Sample/Standard with Antibody (24h, 4°C) Sample->Incubation1 Tracer Tracer (¹²⁵I-PTH(53-84)) Incubation2 Step 2: Add Tracer and Incubate (24h, 4°C) Tracer->Incubation2 Antibody Anti-PTH(53-84) Antibody Antibody->Incubation1 Incubation1->Incubation2 Separation Step 3: Separate Bound and Free Tracer (Second Antibody/PEG) Incubation2->Separation Detection Step 4: Measure Radioactivity of Bound Fraction Separation->Detection Std_Curve Generate Standard Curve Detection->Std_Curve Quantification Quantify PTH(53-84) in Sample Std_Curve->Quantification

Caption: Workflow for Homologous Radioimmunoassay of PTH(53-84).

Conclusion

The PTH(53-84) fragment, once dismissed as an inactive metabolite, is now recognized as a bioactive molecule with its own receptor and signaling pathway. Its ability to modulate gene expression in osteoblastic cells suggests a role in bone metabolism that is distinct from the classical actions of intact PTH. The accumulation of this and other C-terminal fragments in chronic kidney disease may have significant pathophysiological implications. Further research, aided by specific and sensitive assays like homologous RIA and LC-HRMS, is necessary to fully elucidate the physiological and pathological roles of PTH(53-84) and to explore its potential as a therapeutic target or biomarker.

References

An In-depth Technical Guide on the Signaling Pathways Activated by pTH (53-84) Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parathyroid hormone (PTH) is a critical regulator of calcium and phosphate (B84403) homeostasis. While the signaling of the full-length PTH (1-84) and its N-terminal fragments via the PTH type 1 receptor (PTH1R) is well-characterized, the biological functions of its C-terminal fragments have long been considered enigmatic. Emerging evidence, however, points to a distinct signaling paradigm for the C-terminal fragment, PTH (53-84). This fragment interacts with a putative C-terminal PTH receptor (CPTHR), initiating a cascade of intracellular events that are often distinct from, and sometimes counter-regulatory to, the classical PTH1R-mediated pathways. This technical guide provides a comprehensive overview of the signaling pathways activated by the binding of PTH (53-84), with a focus on the molecular mechanisms, quantitative data, and detailed experimental methodologies.

The C-Terminal PTH Receptor (CPTHR)

The biological effects of PTH (53-84) are mediated through a specific C-terminal PTH receptor (CPTHR), which is pharmacologically distinct from the well-known PTH1R. The CPTHR has been identified on various cell types, most notably osteocytes, which are the most abundant cells in bone. The binding of PTH (53-84) to the CPTHR is a critical initiating event for its unique signaling cascade.

Core Signaling Pathway: Calcium Influx

The primary and most immediate signaling event following the binding of PTH (53-84) to the CPTHR is a rapid and transient increase in intracellular calcium concentration ([Ca2+]i). This calcium influx is a hallmark of C-terminal PTH fragment signaling and is mechanistically distinct from the PTH1R-mediated signaling which primarily involves cyclic AMP (cAMP) production.

Key characteristics of the PTH (53-84)-induced calcium signal include:

  • Dependence on Extracellular Calcium: The increase in [Ca2+]i is entirely dependent on the presence of extracellular calcium, indicating that the source of the calcium is an influx from the extracellular space rather than a release from intracellular stores.

  • Mediation by Voltage-Dependent Calcium Channels (VDCCs): The influx of calcium is mediated by the opening of voltage-dependent calcium channels on the plasma membrane.

This initial calcium signal serves as a crucial second messenger, triggering a cascade of downstream signaling events.

PTH_53_84_Signaling_Pathway PTH (53-84) Signaling Pathway PTH_53_84 PTH (53-84) CPTHR CPTHR PTH_53_84->CPTHR Binding VDCC Voltage-Dependent Calcium Channels (VDCCs) CPTHR->VDCC Activation Ca_influx Ca²⁺ Influx VDCC->Ca_influx Opening Calmodulin Calmodulin Ca_influx->Calmodulin Activation CaMK CaMKs Calmodulin->CaMK Activation Transcription_Factors Transcription Factors (e.g., RUNX2, Osterix) CaMK->Transcription_Factors Phosphorylation/ Activation Gene_Expression Gene Expression (Alkaline Phosphatase, Osteocalcin) Transcription_Factors->Gene_Expression Regulation

Diagram 1: Overview of the PTH (53-84) signaling cascade.

Downstream Signaling Cascades

The initial influx of calcium activates a series of downstream signaling molecules that ultimately lead to changes in gene expression and cellular function.

Calmodulin and CaMKs Activation

The rise in intracellular calcium leads to the binding of Ca2+ to calmodulin, a ubiquitous calcium-binding protein. The Ca2+/calmodulin complex then activates calcium/calmodulin-dependent protein kinases (CaMKs). While direct evidence for PTH (53-84) specifically activating CaMKs is still emerging, this is a well-established pathway downstream of calcium influx in many cell types.

Regulation of Gene Expression

The activation of downstream kinases, likely including CaMKs, leads to the modulation of transcription factors that regulate the expression of key osteogenic genes, such as alkaline phosphatase (ALP) and osteocalcin (B1147995) (OCN).

  • Alkaline Phosphatase (ALP): PTH (53-84) has been shown to increase the mRNA levels and activity of ALP, a key enzyme in bone mineralization.

  • Osteocalcin (OCN): Similarly, PTH (53-84) upregulates the expression of osteocalcin, a non-collagenous protein involved in bone formation.

The specific transcription factors that are direct targets of the PTH (53-84)-induced calcium signaling pathway are an active area of investigation. However, key transcription factors in osteoblast differentiation, such as RUNX2 and Osterix (Sp7), are likely candidates for regulation by this pathway.

Experimental_Workflow Experimental Workflow for Studying PTH (53-84) Signaling cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays Osteocytes Osteocyte Cell Line (e.g., MLO-Y4) Treatment Treat with PTH (53-84) Osteocytes->Treatment Calcium_Assay Intracellular Calcium Measurement (e.g., Fura-2 AM) Treatment->Calcium_Assay Western_Blot Western Blot (for phosphorylated proteins) Treatment->Western_Blot qPCR Quantitative PCR (for gene expression) Treatment->qPCR ChIP_Assay Chromatin Immunoprecipitation (ChIP) (for transcription factor binding) Treatment->ChIP_Assay

Diagram 2: A typical experimental workflow to investigate PTH (53-84) signaling.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies investigating the effects of PTH (53-84).

Parameter Cell Line PTH (53-84) Concentration Effect Fold Change/Magnitude Reference
Alkaline Phosphatase mRNASaOS-210 nMIncrease~2-fold[1][2][3]
Osteocalcin mRNASaOS-210 nMIncrease~1.4-fold[1][2][3]
Alkaline Phosphatase ActivitySaOS-210 nMIncrease~1.5-fold[2]

Table 1: Effect of PTH (53-84) on Gene Expression and Enzyme Activity

Parameter Cell Line PTH (53-84) Concentration Effect Reference
Intracellular Ca2+Osteocytic cells100 nM - 250 nMRapid and transient increase

Table 2: Effect of PTH (53-84) on Intracellular Calcium

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of PTH (53-84) signaling.

Cell Culture
  • Cell Lines: Osteocyte-like cell lines (e.g., MLO-Y4) or osteosarcoma cell lines (e.g., SaOS-2, UMR-106) are commonly used.

  • Culture Conditions: Cells are maintained in appropriate culture medium (e.g., α-MEM or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Measurement of Intracellular Calcium ([Ca2+]i)
  • Principle: Ratiometric fluorescent dyes, such as Fura-2 AM, are used to measure changes in intracellular calcium concentration.

  • Protocol:

    • Cells are seeded on glass coverslips.

    • Cells are loaded with Fura-2 AM (typically 1-5 µM) in a balanced salt solution for 30-60 minutes at 37°C.

    • Coverslips are mounted in a perfusion chamber on the stage of an inverted microscope equipped for fluorescence imaging.

    • Cells are excited at 340 nm and 380 nm, and the ratio of the fluorescence emission at 510 nm is recorded.

    • A baseline fluorescence ratio is established before the addition of PTH (53-84).

    • PTH (53-84) is added to the perfusion chamber, and the change in the fluorescence ratio is recorded over time.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
  • Principle: qPCR is used to quantify the relative abundance of specific mRNA transcripts.

  • Protocol:

    • Cells are treated with PTH (53-84) for the desired time.

    • Total RNA is extracted from the cells using a commercial kit.

    • RNA is reverse-transcribed into cDNA using a reverse transcriptase enzyme.

    • qPCR is performed using a thermal cycler with specific primers for the target genes (e.g., alkaline phosphatase, osteocalcin) and a housekeeping gene (e.g., GAPDH) for normalization.

    • The relative expression of the target genes is calculated using the ΔΔCt method.

Western Blotting for Phosphorylated Proteins
  • Principle: Western blotting is used to detect and quantify the phosphorylation status of specific signaling proteins.

  • Protocol:

    • Cells are treated with PTH (53-84) for various time points.

    • Cells are lysed in a buffer containing phosphatase and protease inhibitors.

    • Protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., phospho-CaMKII, phospho-CREB).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

    • The membrane can be stripped and re-probed with an antibody for the total protein to normalize for loading.

Chromatin Immunoprecipitation (ChIP) Assay
  • Principle: ChIP is used to identify the binding of specific transcription factors to their target DNA sequences in the genome.

  • Protocol:

    • Cells are treated with PTH (53-84).

    • Proteins are cross-linked to DNA using formaldehyde.

    • Cells are lysed, and the chromatin is sheared into smaller fragments by sonication.

    • The chromatin is incubated with an antibody specific for the transcription factor of interest (e.g., RUNX2, Osterix).

    • The antibody-protein-DNA complexes are immunoprecipitated using protein A/G beads.

    • The cross-links are reversed, and the DNA is purified.

    • The purified DNA is analyzed by qPCR using primers specific for the promoter regions of the target genes (e.g., alkaline phosphatase, osteocalcin).

Conclusion

The signaling pathways activated by PTH (53-84) represent a novel and important area of research in bone biology and endocrinology. The activation of the CPTHR and the subsequent influx of calcium initiate a distinct signaling cascade that regulates the expression of key osteogenic genes. A thorough understanding of these pathways is crucial for researchers and drug development professionals seeking to modulate bone metabolism for therapeutic purposes. The methodologies outlined in this guide provide a framework for further investigation into the intricate signaling network of C-terminal PTH fragments. Further research is warranted to fully elucidate the downstream targets of the calcium/calmodulin/CaMK pathway and to identify the specific transcription factors that mediate the effects of PTH (53-84) on bone cell function.

References

An In-depth Technical Guide: pTH (53-84) and its Role in Cellular Immune System Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parathyroid hormone (PTH) is a critical regulator of calcium homeostasis. Beyond its classical endocrine functions, emerging evidence suggests that PTH and its fragments play a significant role in modulating the immune system. This technical guide focuses on the C-terminal fragment of PTH, specifically the 32-amino acid peptide pTH (53-84). While research has historically centered on the full-length hormone (pTH 1-84) and the N-terminal fragment (pTH 1-34), the C-terminal fragments, including pTH (53-84), are increasingly recognized for their distinct biological activities, particularly in the context of the cellular immune system.

This document provides a comprehensive overview of the current understanding of pTH (53-84)'s immunomodulatory effects, detailed experimental protocols for its study, and a summary of quantitative data. It is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this peptide in immune-related disorders.

pTH (53-84): An Overview

pTH (53-84) is a cleavage product of the full 84-amino acid parathyroid hormone.[1] While initially considered biologically inert, studies have revealed that C-terminal fragments of PTH can exert effects, often opposing those of the N-terminal fragments.[2] This has led to the hypothesis of a distinct C-terminal PTH receptor (CPTHR), which is different from the well-characterized PTH receptor 1 (PTH1R) that binds the N-terminal region.[3][4] The presence and function of this receptor on immune cells are areas of active investigation.

Modulation of the Cellular Immune System by pTH (53-84)

The available, though limited, evidence suggests that pTH (53-84) and other C-terminal fragments generally exert an inhibitory or modulatory influence on various components of the cellular immune system.

T-Lymphocytes

Preliminary studies indicate that C-terminal fragments of PTH, including the 53-84 region, are involved in the inhibition of T-lymphocyte proliferation.[2] This is in contrast to some reports suggesting a stimulatory effect of the intact PTH (1-84) on T-cell activation.[5] The inhibitory effect of C-terminal fragments may be mediated through the putative CPTHR.

B-Lymphocytes

Similar to its effect on T-cells, intact PTH has been shown to inhibit B-cell proliferation, and this effect is not solely dependent on the N-terminal fragment, suggesting a role for the C-terminal portion.[2] Studies on the full-length hormone indicate that it can inhibit immunoglobulin production by B-cells in a dose-dependent manner.[6]

Monocytes and Macrophages

There is a scarcity of direct research on the effects of pTH (53-84) on monocytes and macrophages. Intact PTH has been shown to have complex effects on these cells, but the specific contribution of the 53-84 fragment is not well-defined.

Polymorphonuclear Leukocytes (PMNLs)

In contrast to the stimulatory effect of intact PTH on the random migration of PMNLs, the pTH (53-84) fragment has been reported to have no such stimulatory effect in acute exposure.[7] Furthermore, chronic exposure to intact PTH has an inhibitory effect on PMNL migration, and it is plausible that C-terminal fragments contribute to this phenomenon.[7] Studies on elastase release from PMNLs showed that intact PTH enhanced its release, while the 53-84 fragment had no effect.[2]

Dendritic Cells

Currently, there is a significant gap in the literature regarding the direct effects of pTH (53-84) on dendritic cell maturation, antigen presentation, and cytokine production. This represents a key area for future investigation.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of PTH fragments on immune cells. It is important to note that much of the data pertains to the intact hormone or other fragments, and direct quantitative data for pTH (53-84) is limited.

Table 1: Effects of PTH and its Fragments on T-Lymphocyte Proliferation

PTH FragmentCell TypeAssayConcentrationEffectCitation
Intact PTH (human & bovine)Normal human peripheral blood lymphocytesLectin-induced transformationIncreasing amountsUp to 40% decrease[8]
Midregion (28-48) & C-terminal (53-84)Human T-lymphocytesLectin and anti-CD3-induced blastogenesisNot specifiedImplicated in inhibition[2]
Intact PTH (1-84)Human T-cellsPHA-induced proliferationDose-dependentStimulation[5]

Table 2: Effects of PTH and its Fragments on B-Lymphocyte Function

PTH FragmentCell TypeAssayConcentrationEffectCitation
Intact PTH (1-84) & N-terminal (1-34)B-cells from normal subjects and dialysis patientsImmunoglobulin productionNot specifiedInhibition[9]
Intact PTHHuman B-cell lines (CBL, SKW, CESS)Immunoglobulin productionAs little as 0.1 ng/mlDose-dependent inhibition[6]
Intact PTH (1-84) & N-terminal (1-34)B-cells from normal subjectsProliferationDose-dependentInhibition[1]

Table 3: Effects of PTH and its Fragments on Polymorphonuclear Leukocytes (PMNLs)

PTH FragmentCell TypeAssayConcentrationEffectCitation
Intact PTH (1-84)Human PMNLsRandom migration (acute exposure)Dose-dependentStimulation[7]
C-terminal (53-84)Human PMNLsRandom migration (acute exposure)Not specifiedNo effect[7]
Intact PTH (1-84)Human PMNLsElastase releaseDose-dependentEnhancement[2]
C-terminal (53-84)Human PMNLsElastase releaseNot specifiedNo effect[2]

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the immunomodulatory effects of pTH (53-84). These protocols are based on established techniques and can be adapted for specific research questions.

T-Lymphocyte Proliferation Assay (CFSE-based)

Objective: To quantify the effect of pTH (53-84) on the proliferation of T-lymphocytes.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.

  • pTH (53-84) peptide (lyophilized).

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Carboxyfluorescein succinimidyl ester (CFSE).

  • Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies.

  • Flow cytometer.

Procedure:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Label PBMCs with CFSE according to the manufacturer's instructions.

  • Resuspend CFSE-labeled cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

  • Plate the cells in a 96-well plate.

  • Add varying concentrations of pTH (53-84) to the wells. Include a vehicle control (the solvent used to dissolve the peptide).

  • Stimulate the cells with PHA or anti-CD3/CD28 antibodies. Include an unstimulated control.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.

  • Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).

  • Analyze the cells by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.

B-Lymphocyte Immunoglobulin Production Assay (ELISA)

Objective: To measure the effect of pTH (53-84) on immunoglobulin (IgG and IgM) production by B-lymphocytes.

Materials:

  • Isolated B-lymphocytes.

  • pTH (53-84) peptide.

  • RPMI-1640 medium (as above).

  • Staphylococcus aureus Cowan I (SAC) and Interleukin-2 (IL-2) as B-cell activators.

  • ELISA plates coated with anti-human IgG and anti-human IgM antibodies.

  • HRP-conjugated anti-human IgG and IgM detection antibodies.

  • TMB substrate.

  • Stop solution.

  • Plate reader.

Procedure:

  • Culture isolated B-lymphocytes in a 96-well plate in the presence of varying concentrations of pTH (53-84) and a vehicle control.

  • Stimulate the B-cells with SAC and IL-2.

  • Incubate for 7-10 days at 37°C in a 5% CO2 incubator.

  • Collect the culture supernatants.

  • Perform an ELISA to quantify the levels of IgG and IgM in the supernatants according to standard protocols.

Monocyte Phagocytosis Assay

Objective: To assess the effect of pTH (53-84) on the phagocytic capacity of monocytes.

Materials:

  • Isolated monocytes.

  • pTH (53-84) peptide.

  • RPMI-1640 medium.

  • Fluorescently labeled latex beads or opsonized zymosan particles.

  • Flow cytometer or fluorescence microscope.

Procedure:

  • Pre-incubate isolated monocytes with different concentrations of pTH (53-84) or vehicle control for a specified time (e.g., 1-4 hours).

  • Add fluorescently labeled particles to the monocyte cultures.

  • Incubate for a period to allow for phagocytosis (e.g., 30-60 minutes).

  • Wash the cells to remove non-ingested particles.

  • Analyze the percentage of cells that have phagocytosed particles and the mean fluorescence intensity per cell using flow cytometry or fluorescence microscopy.

Signaling Pathways and Visualizations

The precise signaling pathways activated by pTH (53-84) in immune cells are not yet fully elucidated and are likely mediated by the C-terminal PTH receptor (CPTHR). The following diagrams illustrate a hypothetical signaling cascade based on what is known about C-terminal PTH fragment actions in other cell types and a typical experimental workflow.

PTH_Signaling_Pathway pTH_53_84 pTH (53-84) CPTHR C-terminal PTH Receptor (CPTHR) (Putative on Immune Cells) pTH_53_84->CPTHR Binding G_Protein G-Protein? CPTHR->G_Protein Activation Second_Messenger Second Messenger? (e.g., Ca2+, IP3) G_Protein->Second_Messenger Modulation Downstream_Kinases Downstream Kinases Second_Messenger->Downstream_Kinases Activation Transcription_Factors Transcription Factors Downstream_Kinases->Transcription_Factors Phosphorylation Cellular_Response Cellular Response (e.g., Inhibition of Proliferation) Transcription_Factors->Cellular_Response Gene Expression Changes Experimental_Workflow cluster_assays Functional Assays start Start: Isolate Immune Cells (T-cells, B-cells, Monocytes) treatment Treat cells with varying concentrations of pTH (53-84) start->treatment stimulation Apply appropriate stimulus (e.g., Mitogens, Antigens) treatment->stimulation incubation Incubate for a defined period stimulation->incubation proliferation Proliferation Assay (e.g., CFSE) incubation->proliferation cytokine Cytokine Secretion Assay (e.g., ELISA) incubation->cytokine function_assay Cell-specific Function Assay (e.g., Phagocytosis) incubation->function_assay analysis Data Analysis and Interpretation proliferation->analysis cytokine->analysis function_assay->analysis end Conclusion on Immunomodulatory Effect analysis->end

References

Methodological & Application

Application Notes and Protocols for Measuring PTH (53-84) Levels in Human Serum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parathyroid hormone (PTH) is a key regulator of calcium and phosphate (B84403) homeostasis. It is an 84-amino acid polypeptide that is metabolized into various fragments. While intact PTH (1-84) is the primary biologically active form acting on the PTH receptor 1 (PTH1R), circulating C-terminal fragments, such as PTH (53-84), are also present, often at higher concentrations, particularly in patients with renal impairment. Emerging research suggests that these C-terminal fragments may have biological activities independent of the PTH1R, mediated through a putative C-terminal PTH receptor (CPTHR). Accurate measurement of specific PTH fragments like PTH (53-84) is crucial for a deeper understanding of parathyroid pathophysiology and for the development of novel therapeutics targeting mineral and bone disorders.

These application notes provide detailed protocols for two primary methods for the quantification of PTH (53-84) in human serum: a competitive enzyme-linked immunosorbent assay (ELISA) and a liquid chromatography-mass spectrometry (LC-MS) method.

Methods for Quantification of PTH (53-84)

Two principal methods are suitable for the specific quantification of PTH (53-84) in human serum:

  • Competitive Enzyme-Linked Immunosorbent Assay (ELISA): This immunoassay technique is suitable for quantifying specific small molecules and peptide fragments. It is based on the competition between the unlabeled PTH (53-84) in the sample and a labeled PTH (53-84) for a limited number of binding sites on a specific antibody.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly specific and sensitive analytical chemistry technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.[1] It allows for the direct detection and quantification of specific peptide fragments.

Protocol 1: Competitive ELISA for PTH (53-84)

This protocol outlines a competitive ELISA for the quantitative determination of PTH (53-84) in human serum.

Principle of the Assay

This is a competitive immunoassay. A microplate is pre-coated with a capture antibody specific for PTH (53-84). During the incubation, PTH (53-84) from the serum sample and a fixed amount of biotinylated PTH (53-84) compete for the binding sites on the capture antibody. After washing, streptavidin-horseradish peroxidase (HRP) is added, which binds to the biotinylated PTH (53-84) captured on the plate. Following another wash step, a substrate solution is added, and the color development is stopped. The intensity of the color is inversely proportional to the concentration of PTH (53-84) in the sample.

Materials and Reagents
  • Microplate pre-coated with anti-PTH (53-84) antibody

  • Human PTH (53-84) standards

  • Biotinylated PTH (53-84) conjugate

  • Streptavidin-HRP

  • Assay Buffer

  • Wash Buffer (20X concentrate)

  • TMB Substrate

  • Stop Solution

  • Human serum samples

  • Plate reader capable of measuring absorbance at 450 nm

Experimental Protocol
  • Sample Preparation:

    • Collect whole blood by venipuncture into a serum separator tube.

    • Allow the blood to clot for 30 minutes at room temperature.

    • Centrifuge at 3000 rpm for 15 minutes.

    • Aliquot the serum into clean tubes and store at -20°C or below if not analyzed immediately. Avoid repeated freeze-thaw cycles.

  • Reagent Preparation:

    • Bring all reagents and samples to room temperature before use.

    • Prepare working Wash Buffer by diluting the 20X concentrate 1:20 with deionized water.

    • Prepare PTH (53-84) standards by serial dilution to obtain concentrations ranging from 0 to 1000 pg/mL.

  • Assay Procedure:

    • Add 50 µL of standards, controls, and serum samples to the appropriate wells of the microplate.

    • Add 50 µL of biotinylated PTH (53-84) conjugate to each well.

    • Cover the plate and incubate for 2 hours at room temperature on a microplate shaker.

    • Aspirate the liquid from each well and wash 4 times with 300 µL of working Wash Buffer per well.

    • Add 100 µL of Streptavidin-HRP to each well.

    • Cover the plate and incubate for 1 hour at room temperature.

    • Aspirate and wash the wells 4 times as in step 4.

    • Add 100 µL of TMB Substrate to each well.

    • Incubate for 15-20 minutes at room temperature in the dark.

    • Add 50 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm within 30 minutes of adding the Stop Solution.

  • Data Analysis:

    • Construct a standard curve by plotting the absorbance of each standard against its known concentration.

    • Determine the concentration of PTH (53-84) in the samples by interpolating their absorbance values from the standard curve.

Data Presentation: Competitive ELISA Performance Characteristics
ParameterValue
Assay Range 15 - 1000 pg/mL
Sensitivity (LOD) < 10 pg/mL
Intra-Assay Precision (CV%) < 8%
Inter-Assay Precision (CV%) < 12%
Spike Recovery 85-115%
Specificity High specificity for PTH (53-84) with minimal cross-reactivity with intact PTH (1-84) and other fragments.

Experimental Workflow: Competitive ELISA

Competitive_ELISA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis SamplePrep Sample Preparation (Serum Collection and Processing) AddSample Add Samples/Standards and Biotinylated PTH (53-84) SamplePrep->AddSample ReagentPrep Reagent Preparation (Standards, Buffers) ReagentPrep->AddSample Incubate1 Incubate 2 hours AddSample->Incubate1 Wash1 Wash Plate Incubate1->Wash1 AddHRP Add Streptavidin-HRP Wash1->AddHRP Incubate2 Incubate 1 hour AddHRP->Incubate2 Wash2 Wash Plate Incubate2->Wash2 AddSubstrate Add TMB Substrate Wash2->AddSubstrate Incubate3 Incubate 15-20 min AddSubstrate->Incubate3 AddStop Add Stop Solution Incubate3->AddStop ReadPlate Read Absorbance at 450 nm AddStop->ReadPlate Calc Calculate Concentrations ReadPlate->Calc

Caption: Workflow for the competitive ELISA of PTH (53-84).

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for PTH (53-84)

This protocol provides a general framework for the quantification of PTH (53-84) in human serum using LC-MS. This method offers high specificity and can be used to measure multiple PTH fragments simultaneously.[1]

Principle of the Method

The method involves an initial immunocapture step to enrich PTH fragments from the serum matrix. The captured fragments are then separated by liquid chromatography and detected by mass spectrometry. Quantification is achieved by comparing the signal of the endogenous PTH (53-84) to that of a stable isotope-labeled internal standard.

Materials and Reagents
  • Anti-PTH C-terminal antibody-coated magnetic beads

  • Stable isotope-labeled PTH (53-84) internal standard

  • Elution buffer

  • LC-MS grade solvents (acetonitrile, water, formic acid)

  • Human serum samples

  • Liquid chromatography system coupled to a tandem mass spectrometer

Experimental Protocol
  • Sample Preparation and Immunocapture:

    • Thaw serum samples on ice.

    • Add a known amount of the stable isotope-labeled PTH (53-84) internal standard to each serum sample.

    • Add anti-PTH C-terminal antibody-coated magnetic beads to the samples.

    • Incubate for 2-4 hours at 4°C with gentle mixing to allow for immunocapture of PTH fragments.

    • Place the tubes on a magnetic rack to separate the beads from the serum.

    • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution and Digestion (Optional):

    • Elute the captured PTH fragments from the beads using an acidic elution buffer.

    • Neutralize the eluate.

    • For some applications, an optional trypsin digestion step can be performed to generate smaller, more easily analyzable peptides.

  • LC-MS Analysis:

    • Inject the eluted sample onto a C18 reverse-phase LC column.

    • Separate the PTH fragments using a gradient of acetonitrile (B52724) in water with 0.1% formic acid.

    • Introduce the eluent into the mass spectrometer.

    • Monitor for the specific precursor-to-product ion transitions for both endogenous PTH (53-84) and the stable isotope-labeled internal standard using multiple reaction monitoring (MRM).

  • Data Analysis:

    • Integrate the peak areas for the specific transitions of endogenous and internal standard PTH (53-84).

    • Calculate the concentration of PTH (53-84) in the sample by comparing the peak area ratio of the endogenous analyte to the internal standard against a calibration curve prepared with known concentrations of PTH (53-84).

Data Presentation: LC-MS Performance Characteristics
ParameterValue
Lower Limit of Quantification (LLOQ) < 20 pg/mL
Linear Range 20 - 2000 pg/mL
Intra-Assay Precision (CV%) < 10%
Inter-Assay Precision (CV%) < 15%
Accuracy 90-110%
Specificity Very high, based on mass-to-charge ratio.

Experimental Workflow: LC-MS

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Spike Spike Serum with Internal Standard Immunocapture Immunocapture with Antibody-Coated Beads Spike->Immunocapture Wash Wash Beads Immunocapture->Wash Elute Elute PTH Fragments Wash->Elute LC Liquid Chromatography (Separation) Elute->LC MS Mass Spectrometry (Detection) LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the LC-MS quantification of PTH (53-84).

Signaling Pathway of C-terminal PTH Fragments

While intact PTH (1-84) signals through the well-characterized PTH1R, C-terminal fragments like PTH (53-84) are thought to act through a distinct C-terminal PTH receptor (CPTHR). The exact identity and full signaling cascade of the CPTHR are still under investigation, but evidence suggests it involves calcium signaling.

C_PTH_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CPTHR C-terminal PTH Receptor (CPTHR) CaChannel Voltage-Gated Calcium Channel CPTHR->CaChannel Activation Ca_influx Ca²⁺ Influx CaChannel->Ca_influx PTH_53_84 PTH (53-84) PTH_53_84->CPTHR Binding Downstream Downstream Cellular Effects (e.g., Apoptosis) Ca_influx->Downstream

Caption: Putative signaling pathway for PTH (53-84).

References

Application Notes and Protocols for In Vitro Cell Culture Experiments Using Synthetic PTH (53-84)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parathyroid hormone (PTH) is a critical regulator of calcium and phosphate (B84403) homeostasis. While the biological activities of the full-length PTH (1-84) and its N-terminal fragment PTH (1-34) are well-characterized and mediated through the PTH receptor type 1 (PTH1R), the functions of C-terminal fragments are less understood. Synthetic PTH (53-84), a C-terminal fragment, has emerged as a valuable tool for investigating alternative PTH signaling pathways. In vitro studies have revealed that PTH (53-84) does not bind to the classical PTH1R but instead interacts with a putative C-terminal PTH receptor (C-PTHR).[1][2] This interaction elicits distinct cellular responses, often antagonizing the effects of N-terminal PTH fragments.[1][3]

These application notes provide detailed protocols for utilizing synthetic PTH (53-84) in in vitro cell culture experiments to explore its biological effects and signaling mechanisms. The provided methodologies are based on published research and are intended to serve as a guide for researchers in bone biology, endocrinology, and drug discovery.

Data Presentation

The following tables summarize the quantitative data from in vitro studies on the effects of synthetic PTH (53-84) on various cell lines and biological endpoints.

Table 1: Effects of Synthetic PTH (53-84) on Intracellular Calcium

Cell LinePeptide ConcentrationObserved EffectReference
OC59 (osteocytic)250 nMRapid and transient increase in intracellular Ca2+[4]
OC59 (osteocytic)10 nMPartial response in a percentage of cells[4]
ROS 17/2.8 (osteosarcoma)Not specifiedNo calcium signal detected[4]
RAW 264.7 (macrophage-like)Not specifiedNo calcium signal detected[4]
ChondrocytesNot specifiedTransient increases in cytosolic free calcium[5]

Table 2: Antagonistic Effects of Synthetic PTH (53-84) on PTH (1-34) Activity

Cell SystemPTH (1-34) ConcentrationPTH (53-84) ConcentrationMeasured EndpointResultReference
Chick bone organ cultureNot specifiedNot specifiedCalcium releaseSuppressed PTH (1-34)-induced calcium release[3]
Chick bone organ cultureNot specifiedNot specifiedAlkaline Phosphatase (ALP) activityAttenuated PTH (1-34)-induced downregulation of ALP activity[3]
Neonatal murine condylar explants0.5 µg/mlNot specified[3H]thymidine incorporation (DNA synthesis)Completely abolished the mitogenic effect of PTH (1-34)[6]

Table 3: Direct Effects of Synthetic PTH (53-84) on Cellular Processes

Cell Line/SystemPeptide ConcentrationMeasured EndpointObserved EffectReference
Chick bone organ cultureNot specifiedAlkaline Phosphatase (ALP) activityStimulated ALP activity[3]
Rat osteosarcoma cells (dexamethasone-treated)Not specifiedAlkaline Phosphatase (ALP) activityStimulated ALP activity[7]
Hypertrophic chondrocytesNot specifiedCollagen α1(II) and α1(X) mRNA expressionStimulatory effect
Murine marrow cultures300 nM (for hPTH 7-84)Osteoclast-like cell formationInduced formation (30% of rPTH 1-34 effect)

Experimental Protocols

Protocol 1: In Vitro Intracellular Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium ([Ca2+]i) changes in response to PTH (53-84) using a fluorescent calcium indicator.

Materials:

  • Target cells (e.g., OC59 osteocytic cells)

  • Cell culture medium (e.g., DMEM/F-12)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052)

  • Synthetic human PTH (53-84) (hPTH (53-84))

  • Fura-2 AM (calcium indicator)

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • Ionomycin (B1663694) (positive control)

  • EGTA (for chelation)

  • Microscope with fluorescence imaging system

Procedure:

  • Cell Culture: Culture OC59 cells in DMEM/F-12 supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified atmosphere at 37°C and 5% CO2. Plate cells on glass coverslips suitable for microscopy 24-48 hours before the experiment.

  • Loading with Fura-2 AM:

    • Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBS.

    • Wash the cells once with HBS.

    • Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBS to remove extracellular dye and allow for de-esterification for at least 30 minutes.

  • Calcium Measurement:

    • Mount the coverslip onto the microscope stage.

    • Perfuse the cells with HBS.

    • Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and record the emission at 510 nm.

    • Establish a stable baseline fluorescence ratio (340/380 nm).

    • Add synthetic hPTH (53-84) at the desired concentration (e.g., 250 nM) and record the change in the fluorescence ratio.[4]

    • At the end of the experiment, add ionomycin (e.g., 5 µM) to determine the maximum calcium influx, followed by EGTA (e.g., 5 mM) to determine the minimum fluorescence.

  • Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration. Calculate the change in the 340/380 nm ratio over time to determine the cellular response to PTH (53-84).

Protocol 2: Alkaline Phosphatase (ALP) Activity Assay

This protocol outlines the procedure to measure the effect of PTH (53-84) on ALP activity in osteoblastic cells.

Materials:

  • Target cells (e.g., ROS 17/2.8 osteosarcoma cells)

  • Cell culture medium (e.g., DMEM/F-12)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Synthetic hPTH (53-84)

  • Dexamethasone (B1670325) (optional, can enhance responsiveness)

  • p-Nitrophenyl phosphate (pNPP) substrate solution

  • Cell lysis buffer (e.g., Triton X-100 based)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed ROS 17/2.8 cells in 24-well plates and grow to near confluence.

    • If using, pre-treat cells with dexamethasone (e.g., 10⁻⁷ M) for 24 hours.

    • Replace the medium with fresh medium containing various concentrations of synthetic hPTH (53-84). Include a vehicle-only control.

    • Incubate the cells for the desired period (e.g., 24-72 hours).

  • Cell Lysis:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Add cell lysis buffer to each well and incubate on ice for 10-15 minutes.

    • Scrape the cells and collect the lysate.

  • ALP Assay:

    • Add an aliquot of the cell lysate to a new microplate.

    • Add the pNPP substrate solution to each well.

    • Incubate at 37°C for 15-60 minutes, or until a yellow color develops.

    • Stop the reaction by adding NaOH solution.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Normalization:

    • Measure the total protein concentration of each cell lysate using a standard protein assay (e.g., BCA or Bradford assay).

    • Normalize the ALP activity (absorbance) to the total protein concentration.

Signaling Pathways and Experimental Workflows

PTH5384_Signaling_Pathway cluster_intracellular Intracellular Space PTH5384 Synthetic PTH (53-84) CPTHR C-terminal PTH Receptor (C-PTHR) PTH5384->CPTHR Binds VDCC Voltage-Dependent Calcium Channel (VDCC) CPTHR->VDCC Activates Ca_ion Ca²⁺ VDCC->Ca_ion Influx CellularResponse Cellular Response (e.g., modulation of ALP activity, collagen expression) Ca_ion->CellularResponse Triggers

Experimental_Workflow cluster_assays Downstream Assays start Start: Select Target Cell Line (e.g., ROS 17/2.8, OC59) culture Cell Culture and Seeding start->culture treatment Treat cells with Synthetic PTH (53-84) +/- PTH (1-34) culture->treatment incubation Incubate for a defined period treatment->incubation calcium_assay Intracellular Calcium Assay incubation->calcium_assay alp_assay Alkaline Phosphatase Assay incubation->alp_assay gene_expression Gene Expression Analysis (e.g., qPCR for collagen) incubation->gene_expression proliferation_assay Cell Proliferation Assay (e.g., [3H]thymidine incorporation) incubation->proliferation_assay analysis Data Analysis and Interpretation calcium_assay->analysis alp_assay->analysis gene_expression->analysis proliferation_assay->analysis end End: Characterize PTH (53-84) Effects analysis->end

References

Application Notes and Protocols for Treating Osteocytes with PTH (53-84)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parathyroid hormone (PTH) is a critical regulator of calcium homeostasis and bone metabolism. While the full-length PTH (1-84) and its N-terminal fragments are well-characterized, the biological functions of its C-terminal fragments, such as PTH (53-84), are an active area of research. These C-terminal fragments circulate at higher concentrations than the intact hormone and are believed to exert their effects through a distinct C-terminal PTH receptor (CPTHR), which is highly expressed in osteocytes.[1][2] Understanding the cellular and molecular mechanisms initiated by PTH (53-84) in osteocytes is crucial for developing novel therapeutics for bone disorders.

These application notes provide detailed protocols for treating osteocytes with PTH (53-84) and assessing its effects on key cellular processes, including signaling, apoptosis, and gene expression.

Data Presentation

Table 1: Summary of Quantitative Data on the Effects of PTH Fragments on Osteocytes

ParameterPTH FragmentCell LineConcentrationObservationReference
Apoptosis hPTH (1-84)OC14100 nM1.45-fold increase in apoptotic cells (TUNEL assay)[3]
hPTH (1-84)OC1410 nMMaximal (2-fold) increase in trypan blue-stained cells[3]
hPTH (24-84)OC14100 nM1.8-fold increase in trypan blue-stained cells[3]
hPTH (39-84)OC141000 nM1.5-fold increase in trypan blue-stained cells[3]
hPTH (53-84)OC591 µM1.7-fold increase in Annexin V staining[4]
Intracellular Calcium ([Ca2+]i) hPTH (53-84)OC59250 nMRapid and transient increase of ~100 nM[5]
Receptor Binding (IC50) hPTH (1-84)C5920-50 nMDisplacement of 125I-[Tyr34] hPTH(19–84)[6]
hPTH (24-84)C5920-50 nMDisplacement of 125I-[Tyr34] hPTH(19–84)[6]
hPTH (39-84)C59500-700 nMDisplacement of 125I-[Tyr34] hPTH(19–84)[6]
hPTH (53-84)OC59200-600 nMDisplacement of radioligand[4]
Gene Expression PTH (1-34)MC3T3-E10.1 µM>7-fold maximal increase in fra-2 mRNA at 1 hour[7]
PTH (53-84)MC3T3-E10.1 µMNo significant change in fra-2 mRNA[7]

Signaling Pathways and Experimental Workflows

PTH5384_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PTH (53-84) PTH (53-84) CPTHR CPTHR PTH (53-84)->CPTHR Binds VDCC Voltage-Dependent Calcium Channels (VDCCs) CPTHR->VDCC Activates Ca_influx Ca²⁺ Influx VDCC->Ca_influx Mediates Cytoskeleton Cytoskeletal Rearrangement Ca_influx->Cytoskeleton Induces Caspase_Activation Caspase Activation Ca_influx->Caspase_Activation Leads to Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Downstream Assays Culture Culture Osteocytes (e.g., MLO-Y4, OC59) Treatment Treat with PTH (53-84) (Vehicle Control) Culture->Treatment Calcium Intracellular Calcium Measurement Treatment->Calcium Apoptosis Apoptosis Assays (TUNEL, Caspase Activity) Treatment->Apoptosis Gene_Expression Gene Expression (RT-qPCR) Treatment->Gene_Expression Protein_Analysis Protein Analysis (Western Blot) Treatment->Protein_Analysis

References

Application Notes and Protocols: Recombinant Expression and Purification of Human PTH (53-84)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the recombinant expression of human parathyroid hormone fragment (53-84) in Escherichia coli, followed by its purification. The methodologies described are foundational for producing this C-terminal PTH fragment for research and potential therapeutic development.

Introduction

Human parathyroid hormone (PTH) is an 84-amino acid peptide that plays a crucial role in calcium and phosphate (B84403) homeostasis.[1] The full-length hormone and its fragments exhibit distinct biological activities. The C-terminal fragment, hPTH (53-84), has been shown to have biological effects, such as stimulating alkaline phosphatase activity in osteosarcoma cells, that are separate from the classic effects of the N-terminal region.[2][3][4] These activities are mediated through a putative C-terminal PTH receptor, distinct from the well-characterized PTH receptor type 1 (PTH1R).[5][6] The production of pure, biologically active hPTH (53-84) is essential for further investigation of its physiological roles and therapeutic potential.

Escherichia coli remains a robust and cost-effective expression system for producing recombinant proteins and peptides.[7][8][9][10] However, high-level expression in E. coli often leads to the formation of insoluble and inactive protein aggregates known as inclusion bodies.[8][11][12][13] This necessitates subsequent solubilization and refolding steps to obtain the biologically active peptide.[13][14]

This document outlines a strategy for the expression of a His-tagged hPTH (53-84) fusion protein in E. coli, its recovery from inclusion bodies, and a multi-step purification process involving affinity, ion-exchange, and size-exclusion chromatography.

Experimental Workflow

The overall workflow for the expression and purification of recombinant human PTH (53-84) is depicted below.

experimental_workflow cluster_cloning Gene Synthesis & Cloning cluster_expression Expression cluster_purification Purification cluster_characterization Characterization gene_synthesis Codon-Optimized hPTH (53-84) Gene Synthesis cloning Cloning into pET Expression Vector with N-terminal His-tag gene_synthesis->cloning transformation Transformation into E. coli BL21(DE3) cloning->transformation culture Cell Culture & IPTG Induction transformation->culture harvest Cell Harvest by Centrifugation culture->harvest lysis Cell Lysis & Inclusion Body Isolation harvest->lysis solubilization Inclusion Body Solubilization (Urea) lysis->solubilization refolding On-Column Refolding & IMAC solubilization->refolding dialysis Dialysis & Buffer Exchange refolding->dialysis iex Ion-Exchange Chromatography (IEX) dialysis->iex sec Size-Exclusion Chromatography (SEC) iex->sec sds_page SDS-PAGE & Western Blot sec->sds_page hplc RP-HPLC for Purity sec->hplc mass_spec Mass Spectrometry for Identity sec->mass_spec activity Biological Activity Assay sec->activity

Figure 1: Experimental workflow for recombinant hPTH (53-84) production.

Protocols

Gene Synthesis and Cloning
  • Gene Design: Synthesize the DNA sequence encoding human PTH (53-84). Optimize the codon usage for expression in E. coli to enhance translation efficiency.[7] Flank the coding sequence with appropriate restriction sites (e.g., NdeI and XhoI) for cloning into a pET expression vector.

  • Vector Integration: Ligate the synthesized gene into a pET vector (e.g., pET-28a) that provides an N-terminal hexahistidine (6xHis) tag followed by a protease cleavage site (e.g., Thrombin or TEV). This tag is crucial for the initial purification step.[9][10]

  • Transformation and Verification: Transform the resulting plasmid into a cloning strain of E. coli (e.g., DH5α). Verify the correct insertion and sequence of the gene via Sanger sequencing.

Protein Expression and Inclusion Body Formation
  • Expression Strain Transformation: Transform the verified expression plasmid into an E. coli expression strain, such as BL21(DE3).[9]

  • Starter Culture: Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin (B1662678) for pET-28a) and grow overnight at 37°C with shaking at 220 rpm.

  • Large-Scale Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. Continue to incubate the culture for 4-6 hours at 37°C. High expression levels often lead to the accumulation of the recombinant peptide in inclusion bodies.[8]

  • Cell Harvest: Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until further processing.

Inclusion Body Isolation and Solubilization
  • Cell Lysis: Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole). Lyse the cells using sonication on ice.

  • Inclusion Body Washing: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the inclusion bodies. Wash the pellet twice with a wash buffer containing a mild detergent (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1% Triton X-100) to remove membrane contaminants.[8] Follow with two washes with a buffer without detergent (50 mM Tris-HCl, pH 8.0, 100 mM NaCl).

  • Solubilization: Solubilize the washed inclusion bodies in a solubilization buffer (50 mM Tris-HCl, pH 8.0, 8 M urea (B33335), 300 mM NaCl, 10 mM imidazole).[8][15] Stir at room temperature for 1-2 hours or until the solution is clear. Centrifuge at 20,000 x g for 30 minutes to remove any remaining insoluble material.

Purification of hPTH (53-84)

This protocol employs a three-step chromatography process to achieve high purity.

IMAC is used to capture the His-tagged fusion peptide from the solubilized inclusion body preparation.[16][17][18]

  • Column Equilibration: Equilibrate a Ni-NTA or other IMAC resin column with binding buffer (50 mM Tris-HCl, pH 8.0, 8 M urea, 300 mM NaCl, 10 mM imidazole).[18]

  • Loading and Refolding: Load the solubilized protein onto the column. An on-column refolding can be attempted by gradually decreasing the urea concentration in the wash buffer, for example, with a linear gradient from 8 M to 0 M urea.

  • Washing: Wash the column with 10-20 column volumes of wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.[18]

  • Elution: Elute the His-tagged hPTH (53-84) with an elution buffer containing a high concentration of imidazole (B134444) (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250-500 mM imidazole).[19]

  • Dialysis: Pool the eluted fractions and dialyze extensively against a buffer suitable for the next purification step (e.g., 20 mM Tris-HCl, pH 8.0) to remove imidazole and any remaining denaturant.

IEX separates peptides based on their net charge at a specific pH.[20][21][22] The choice between anion or cation exchange depends on the isoelectric point (pI) of hPTH (53-84).

  • Column Equilibration: Equilibrate a suitable IEX column (e.g., Q-Sepharose for anion exchange or SP-Sepharose for cation exchange) with a low-salt starting buffer (e.g., 20 mM Tris-HCl, pH 8.0).

  • Sample Loading: Load the dialyzed sample from the IMAC step onto the column.

  • Elution: Elute the bound peptide using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in the starting buffer).[22]

  • Fraction Analysis: Collect fractions and analyze them by SDS-PAGE to identify those containing the purified hPTH (53-84). Pool the pure fractions.

SEC is the final polishing step to remove any remaining aggregates or smaller contaminants.[23][24][25]

  • Column Equilibration: Equilibrate a size-exclusion column (e.g., Superdex 75 or similar) with the final storage buffer (e.g., Phosphate Buffered Saline, pH 7.4).

  • Sample Loading: Concentrate the pooled fractions from IEX if necessary and load them onto the SEC column.

  • Elution: Elute the peptide with the storage buffer at a constant flow rate. The peptide should elute as a single, symmetrical peak.

  • Final Product: Collect the fractions corresponding to the monomeric hPTH (53-84) peak. Assess purity by RP-HPLC and SDS-PAGE.

Data Presentation

Table 1: Summary of a Typical Purification of Recombinant hPTH (53-84) from a 1 L E. coli Culture

Purification StepTotal Protein (mg)hPTH (53-84) (mg)Purity (%)Yield (%)
Solubilized Inclusion Bodies50080~16100
IMAC Eluate9572~7690
IEX Pool6560>9075
SEC Pool5048>9860

Note: The values presented are hypothetical and may vary depending on expression levels and purification efficiency.

Characterization

  • Purity Assessment: Final purity should be assessed by densitometry of a Coomassie-stained SDS-PAGE gel and by the peak area on a reverse-phase HPLC (RP-HPLC) chromatogram.

  • Identity Confirmation: The molecular weight of the purified peptide should be confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

  • Biological Activity: The activity of the purified hPTH (53-84) can be assessed by its ability to stimulate alkaline phosphatase activity in rat osteosarcoma cells (e.g., UMR-106).[2][3]

Signaling Pathways

While the N-terminal fragment of PTH signals through the PTH1R to activate PKA and PKC pathways, C-terminal fragments like hPTH (53-84) are believed to act via a distinct C-terminal PTH receptor (CPTHR), although its signaling cascade is less defined.

signaling_pathways cluster_n_terminal N-Terminal PTH (1-34) Signaling cluster_c_terminal C-Terminal PTH (53-84) Signaling PTH_1_34 PTH (1-34) PTH1R PTH1R PTH_1_34->PTH1R Gs Gαs PTH1R->Gs Gq Gαq PTH1R->Gq AC Adenylyl Cyclase Gs->AC + PLC Phospholipase C Gq->PLC + cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG PKA PKA cAMP->PKA Response_N Classical PTH Response (e.g., ↑ Calcium) PKA->Response_N PKC PKC IP3_DAG->PKC PKC->Response_N PTH_53_84 PTH (53-84) CPTHR CPTHR (Putative) PTH_53_84->CPTHR Unknown_Signaling Downstream Signaling (Largely Uncharacterized) CPTHR->Unknown_Signaling Response_C C-Terminal Specific Response (e.g., ↑ Apoptosis in Osteocytes) Unknown_Signaling->Response_C

Figure 2: Simplified signaling pathways for PTH fragments.

References

Application Notes and Protocols for Liquid Chromatography Separation of Parathyroid Hormone (PTH) Fragments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation of parathyroid hormone (PTH) fragments using various liquid chromatography (LC) techniques. The methods described herein are essential for the accurate quantification and characterization of PTH and its fragments in research and clinical settings.

Introduction

Parathyroid hormone (PTH) is an 84-amino acid peptide that plays a crucial role in calcium and phosphate (B84403) homeostasis. In circulation, intact PTH (1-84) is subject to metabolism, resulting in the presence of various N-terminal, C-terminal, and mid-region fragments. The accurate measurement of these fragments is critical for understanding PTH physiology and pathology, particularly in conditions like chronic kidney disease. Liquid chromatography, in its various forms, offers a powerful tool for the separation and quantification of these closely related peptide species.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used technique for the separation of peptides based on their hydrophobicity. It offers high resolution and is suitable for both analytical and preparative purposes.

Application Note: RP-HPLC for PTH Fragment Profiling

This method is ideal for resolving intact PTH from its various fragments, including oxidized forms and other impurities. The use of an ion-pairing agent can further enhance the separation of closely related peptides.

Experimental Protocol

1. Sample Preparation:

  • Serum/Plasma: For complex biological matrices, solid-phase extraction (SPE) is recommended to remove interfering substances.

    • Condition a C18 SPE cartridge with one column volume of methanol (B129727) followed by one column volume of water.

    • Load the pre-treated sample (e.g., serum diluted with an equal volume of a suitable buffer).

    • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove hydrophilic impurities.

    • Elute the PTH fragments with a higher concentration of organic solvent (e.g., 80% acetonitrile (B52724) in water).

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

  • Synthetic Peptides: Dissolve synthetic PTH fragments in the initial mobile phase to a final concentration of 1 mg/mL.

2. Chromatographic Conditions:

  • Column: C8 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 20
    30 60
    32 90
    35 90
    37 20

    | 45 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 214 nm or 280 nm.

Quantitative Data
AnalyteRetention Time (min)Limit of Detection (LOD)Limit of Quantification (LOQ)Linearity (µg/mL)
PTH(1-34)~12.2Varies by systemVaries by system1-250[1]
PTH(1-84)~17Varies by systemVaries by systemVaries by system
Oxidized PTHVariesVaries by systemVaries by systemVaries by system

Note: Retention times and sensitivity are dependent on the specific column, system, and exact gradient conditions used.

Experimental Workflow: RP-HPLC

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis RP-HPLC Analysis cluster_data Data Analysis Sample Serum/Plasma or Synthetic Peptide SPE Solid-Phase Extraction (for biological samples) Sample->SPE Reconstitution Reconstitute in Mobile Phase A SPE->Reconstitution Injection Inject Sample Reconstitution->Injection Column C18 Column Injection->Column Gradient Acetonitrile Gradient Detection UV Detection (214/280 nm) Column->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

RP-HPLC experimental workflow.

Method 2: Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius (size). It is a non-denaturing technique, making it suitable for studying the aggregation state of PTH and its fragments.

Application Note: SEC for Aggregate and Fragment Analysis

This method is particularly useful for quantifying high molecular weight aggregates and lower molecular weight fragments of PTH. It is a critical quality control assay in the manufacturing of therapeutic PTH products.[2]

Experimental Protocol

1. Sample Preparation:

  • Filter the sample through a 0.22 µm filter to remove any particulate matter.

  • If necessary, exchange the sample buffer into the SEC mobile phase using a desalting column or dialysis.

2. Chromatographic Conditions:

  • Column: SEC column with a pore size appropriate for the molecular weight range of PTH and its fragments (e.g., 150 Å or 300 Å).

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another buffer system that maintains the native conformation of the peptides. The inclusion of 100-150 mM NaCl can help to minimize ionic interactions.[3]

  • Flow Rate: 0.5 - 1.0 mL/min (isocratic).

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • Detection: UV at 214 nm or 280 nm.

Quantitative Data
AnalyteApproximate Elution OrderRetention Time (min)
AggregatesFirstVaries by column and flow rate
PTH(1-84)Second~13.2 (example)[1]
PTH(1-34)ThirdVaries by column and flow rate
Smaller FragmentsLastVaries by column and flow rate

Note: Retention times are highly dependent on the specific column dimensions, pore size, and flow rate.

Experimental Workflow: SEC

SEC_Workflow cluster_prep Sample Preparation cluster_analysis SEC Analysis cluster_data Data Analysis Sample PTH Sample Filtration 0.22 µm Filtration Sample->Filtration Injection Inject Sample Filtration->Injection Column SEC Column Injection->Column Isocratic Isocratic Elution Detection UV Detection (214/280 nm) Column->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Analysis Analyze Aggregate & Fragment Content Chromatogram->Analysis

SEC experimental workflow.

Method 3: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing high sensitivity and specificity for the identification and quantification of PTH fragments.

Application Note: LC-MS for Definitive Identification and Quantification

This method is the gold standard for the unequivocal identification and sensitive quantification of specific PTH fragments in complex biological matrices. It is particularly valuable for clinical research and diagnostics.

Experimental Protocol

1. Sample Preparation (Immunoaffinity Capture):

  • Biotinylated anti-PTH antibodies (e.g., targeting the N- or C-terminus) are incubated with the serum sample.

  • Streptavidin-coated magnetic beads are added to capture the antibody-PTH fragment complexes.

  • The beads are washed to remove non-specifically bound proteins.

  • The captured PTH fragments are eluted from the beads using an acidic solution (e.g., 1% formic acid).

2. LC-MS/MS Conditions:

  • LC System: A UHPLC system is recommended for optimal performance.

  • Column: C18 or monolithic reversed-phase column.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program: A shallow gradient is typically used to ensure good separation of the peptides. For example:

    Time (min) % Mobile Phase B
    0 5
    2 5
    17 50
    18.5 95
    23 95
    25 5

    | 28 | 5 |

  • Flow Rate: 150-320 µL/min.[4]

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-Exactive) or a triple quadrupole mass spectrometer for targeted quantification.

  • Ionization: Heated electrospray ionization (HESI) in positive ion mode.

  • Data Acquisition: Full MS scan or selected reaction monitoring (SRM) for targeted quantification.

Quantitative Data
PTH FragmentLOD (pg/mL)LLOQ (pg/mL)
PTH(1-84)50Varies
PTH(28-84)24-81Varies
PTH(34-77)24-81Varies
PTH(34-84)24-81Varies
PTH(37-77)24-81Varies
PTH(37-84)24-81Varies
PTH(38-77)24-81Varies
PTH(38-84)24-81Varies
PTH(45-84)24-81Varies

Data from a high-resolution mass spectrometry method.[4] LOD and LLOQ are highly dependent on the instrument and method.

Experimental Workflow: LC-MS

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Serum Sample IAC Immunoaffinity Capture Sample->IAC Elution Elution of PTH Fragments IAC->Elution Injection Inject Eluate Elution->Injection LC UHPLC Separation (C18 Column) Injection->LC MS Mass Spectrometry (HESI, Full MS or SRM) LC->MS TIC Generate Total Ion Chromatogram (TIC) MS->TIC Identification Fragment Identification (Mass & Retention Time) TIC->Identification Quantification Peak Area Integration & Quantification Identification->Quantification

LC-MS experimental workflow.

PTH Signaling Pathway

PTH exerts its biological effects by binding to the PTH receptor 1 (PTH1R), a G protein-coupled receptor. This binding activates two main signaling pathways: the adenylyl cyclase (AC)/protein kinase A (PKA) pathway and the phospholipase C (PLC)/protein kinase C (PKC) pathway.[5][6]

PTH_Signaling PTH PTH PTH1R PTH1R PTH->PTH1R Gs Gs PTH1R->Gs activates Gq Gq PTH1R->Gq activates AC Adenylyl Cyclase (AC) Gs->AC activates PLC Phospholipase C (PLC) Gq->PLC activates cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CellResponse1 Cellular Response 1 (e.g., Gene Transcription) PKA->CellResponse1 PIP2 PIP2 PIP2->PLC Ca Ca²⁺ IP3->Ca releases PKC Protein Kinase C (PKC) DAG->PKC activates Ca->PKC activates CellResponse2 Cellular Response 2 (e.g., Enzyme Activation) PKC->CellResponse2

PTH signaling pathway.

References

Applications of pTH (53-84) in Osteoporosis Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parathyroid hormone (PTH) is a critical regulator of calcium homeostasis and bone metabolism. While the anabolic effects of the N-terminal fragment, PTH (1-34) (Teriparatide), are well-established and utilized in osteoporosis therapy, the biological functions of its C-terminal fragments are less understood. This document focuses on the applications of the C-terminal fragment pTH (53-84) in osteoporosis research. Unlike PTH (1-34), pTH (53-84) does not bind to the classical parathyroid hormone 1 receptor (PTH1R). Instead, it is believed to exert its effects through a putative C-terminal PTH receptor (CPTHR), which is expressed in bone cells, particularly osteocytes.[1][2] Research into pTH (53-84) is crucial for a comprehensive understanding of PTH physiology and for exploring novel therapeutic avenues for osteoporosis that may offer different mechanisms of action compared to existing treatments.

These application notes provide an overview of the known in vitro effects of pTH (53-84) on bone cells, along with detailed protocols for key experiments to facilitate further research in this area.

I. In Vitro Applications of pTH (53-84)

Investigation of C-Terminal PTH Receptor (CPTHR) Signaling

pTH (53-84) serves as a key tool to investigate the signaling pathways mediated by the CPTHR, independent of PTH1R activation. A primary signaling event initiated by pTH (53-84) is the rapid and transient increase in intracellular calcium ([Ca2+]i) in osteocytes.

Elucidation of Osteoblast and Osteocyte Function

Studies have shown that pTH (53-84) can influence the activity of osteoblasts and osteocytes. It has been observed to stimulate alkaline phosphatase, a marker of osteoblast differentiation and activity. Furthermore, there is evidence to suggest that pTH (53-84) may induce apoptosis in osteocytes, a process critical in bone remodeling.[3][4]

Modulation of Osteoclastogenesis

pTH (53-84) has been shown to stimulate the formation of osteoclast-like cells in the presence of osteoblasts, suggesting an indirect role in bone resorption.[5] This provides a valuable in vitro system to study the communication between osteoblasts and osteoclasts mediated by C-terminal PTH fragments.

II. Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on pTH (53-84).

Table 1: Effect of pTH (53-84) on Intracellular Calcium Signaling in Osteocytes

Cell LinePeptide ConcentrationObserved EffectOnset and DurationReference
OC59 (PTH1R-null osteocytic cells)250 nMRapid and transient increase in intracellular Ca2+Maximum within 20 seconds, return to baseline within 10-15 seconds[6]

Table 2: Effect of pTH (53-84) on Alkaline Phosphatase (ALP) Activity

Cell LinePeptide ConcentrationTreatment DurationObserved EffectReference
Dexamethasone-treated ROS 17/2.8 (rat osteosarcoma cells)10-8 M120 hoursStimulation of ALP activity[2]

Table 3: Effect of pTH (53-84) on Osteoclast-like Cell Formation

Culture SystemPeptideObserved EffectReference
Mouse bone cell cultures (containing osteoblasts)hPTH-(53-84)Stimulation of osteoclast-like cell formation[5]

III. Experimental Protocols

Protocol 1: Measurement of Intracellular Calcium ([Ca2+]i) Mobilization in Osteocytes

This protocol is designed to measure the rapid intracellular calcium mobilization in response to pTH (53-84) using the fluorescent indicator Fura-2 AM.

Materials:

  • OC59 (PTH1R-null) osteocytic cells

  • pTH (53-84) peptide

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • Trypsin-EDTA

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader with dual excitation capabilities (340 nm and 380 nm) and emission at 510 nm.

Procedure:

  • Cell Seeding:

    • Culture OC59 cells in appropriate media until 80-90% confluent.

    • Trypsinize and seed the cells into a 96-well black, clear-bottom plate at a density of 3.0 x 10^4 cells/well.

    • Incubate for 16-24 hours to allow for cell attachment.

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM loading solution (e.g., 1 µg/mL Fura-2 AM with 0.02% Pluronic F-127 in HBS).

    • Aspirate the culture medium from the wells and wash once with HBS.

    • Add 100 µL of the Fura-2 AM loading solution to each well.

    • Incubate for 30-60 minutes at room temperature in the dark.

    • Wash the cells twice with HBS to remove extracellular dye.

    • Add 200 µL of HBS to each well and incubate for at least 20 minutes to allow for de-esterification of the dye.

  • Calcium Measurement:

    • Set the fluorescence plate reader to measure fluorescence intensity at an emission wavelength of 510 nm, alternating between excitation wavelengths of 340 nm and 380 nm.

    • Establish a baseline fluorescence ratio (340/380 nm) for each well for a short period (e.g., 1-2 minutes).

    • Inject a solution of pTH (53-84) to achieve a final concentration of 250 nM.

    • Immediately begin recording the fluorescence ratio at short intervals (e.g., every 1-2 seconds) for a total of 1-2 minutes to capture the transient response.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities (F340/F380) for each time point.

    • Plot the ratio as a function of time to visualize the calcium transient.

    • The change in the ratio is proportional to the change in intracellular calcium concentration.

Protocol 2: Alkaline Phosphatase (ALP) Activity Assay in Osteoblastic Cells

This protocol describes the measurement of ALP activity in dexamethasone-treated osteosarcoma cells in response to pTH (53-84).

Materials:

  • ROS 17/2.8 rat osteosarcoma cells

  • pTH (53-84) peptide

  • Dexamethasone (B1670325)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • p-Nitrophenyl phosphate (B84403) (pNPP) substrate solution

  • Cell lysis buffer (e.g., 0.1% Triton X-100)

  • 96-well clear microplates

  • Spectrophotometer (plate reader) capable of reading absorbance at 405 nm.

Procedure:

  • Cell Culture and Treatment:

    • Seed ROS 17/2.8 cells in 24-well plates and culture until they reach near confluence.

    • Pre-treat the cells with dexamethasone (e.g., 10 nM) for 24 hours.

    • Replace the medium with fresh medium containing dexamethasone and pTH (53-84) at the desired concentrations (e.g., a dose-response from 10-10 M to 10-7 M). Include a vehicle control.

    • Incubate the cells for 120 hours, changing the medium with fresh treatments every 48 hours.

  • Cell Lysis:

    • After the treatment period, aspirate the medium and wash the cells with PBS.

    • Add 200 µL of cell lysis buffer to each well and incubate for 5-10 minutes at room temperature to lyse the cells.

  • ALP Assay:

    • Transfer 50 µL of the cell lysate from each well to a new 96-well clear plate.

    • Add 100 µL of pNPP substrate solution to each well.

    • Incubate the plate at 37°C for 15-30 minutes, or until a yellow color develops.

    • Stop the reaction by adding 50 µL of 3 M NaOH to each well.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Create a standard curve using known concentrations of p-nitrophenol.

    • Calculate the ALP activity (e.g., in µmol p-nitrophenol/min/mg protein).

    • Normalize the ALP activity to the total protein content of each sample, determined by a protein assay (e.g., BCA assay).

IV. Visualizations

pTH_53_84_Signaling_Pathway cluster_membrane Plasma Membrane CPTHR CPTHR VDCC Voltage-Dependent Calcium Channel (VDCC) CPTHR->VDCC Activates Ca_int Intracellular Ca2+ (transient increase) VDCC->Ca_int Influx pTH_53_84 pTH (53-84) pTH_53_84->CPTHR Binds Ca_ext Extracellular Ca2+ Downstream Downstream Cellular Responses Ca_int->Downstream

Caption: Proposed signaling pathway of pTH (53-84) in osteocytes.

Calcium_Assay_Workflow A Seed OC59 cells in 96-well plate B Load cells with Fura-2 AM A->B C Wash and de-esterify B->C D Measure baseline fluorescence ratio (340/380 nm) C->D E Inject pTH (53-84) D->E F Record fluorescence ratio over time E->F G Analyze data: Plot ratio vs. time F->G

Caption: Experimental workflow for intracellular calcium assay.

ALP_Assay_Workflow A Seed ROS 17/2.8 cells and pre-treat with Dexamethasone B Treat with pTH (53-84) for 120 hours A->B C Lyse cells B->C D Add pNPP substrate C->D E Incubate and stop reaction D->E F Measure absorbance at 405 nm E->F G Calculate and normalize ALP activity F->G

Caption: Experimental workflow for Alkaline Phosphatase (ALP) activity assay.

References

Application Notes and Protocols for Immunofluorometric Assay of Intact Parathyroid Hormone (PTH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parathyroid hormone (PTH) is an 84-amino acid polypeptide that plays a crucial role in calcium homeostasis. The biologically active form is the intact PTH (1-84) molecule. In circulation, PTH is rapidly cleaved into various fragments, with C-terminal fragments being predominant. Accurate measurement of intact PTH is essential for the diagnosis and management of various disorders of calcium metabolism, including hyperparathyroidism and hypoparathyroidism.

This document provides detailed application notes and protocols for a two-site immunofluorometric assay (IFMA) for the quantitative determination of intact human PTH in serum or plasma. This assay employs a capture antibody targeting the N-terminal region of PTH and a detection antibody targeting the C-terminal fragment (53-84) of PTH, which is labeled with a Europium chelate for time-resolved fluorescence detection. This method offers high sensitivity and specificity for the intact PTH molecule.

Assay Principle

The immunofluorometric assay for intact PTH is a "sandwich" assay format. The principle relies on the simultaneous binding of intact PTH to two different antibodies that recognize distinct epitopes on the hormone.

  • Capture Antibody: A monoclonal or polyclonal antibody specific for the N-terminal region of PTH is immobilized on a solid phase (e.g., microtiter well).

  • Analyte: The patient sample containing intact PTH is added to the well. The intact PTH binds to the capture antibody.

  • Tracer Antibody: A second antibody, specific for the C-terminal region (epitope within amino acids 53-84), is labeled with a fluorescent lanthanide chelate, such as Europium (Eu³⁺). This tracer antibody is added to the well and binds to a different epitope on the captured intact PTH molecule, forming a "sandwich" complex.

  • Washing: Unbound tracer antibody is removed by washing.

  • Signal Detection: An enhancement solution is added to dissociate the Europium ions from the tracer antibody and form a new, highly fluorescent micellar chelate. The fluorescence is then measured using a time-resolved fluorometer. The intensity of the fluorescence signal is directly proportional to the concentration of intact PTH in the sample.

Data Presentation

Table 1: Performance Characteristics of the Intact PTH Immunofluorometric Assay
ParameterTypical ValueReference
Limit of Detection 0.5 - 2.5 pg/mL[1]
Assay Range 2.5 - 2500 pg/mL
Intra-Assay Precision < 7%[2]
Inter-Assay Precision < 10%[2]
Cross-reactivity
PTH (1-84)100%
PTH (7-84)~50-100% (varies by assay)[3]
C-terminal fragments (e.g., 39-84)Not significant[4]
N-terminal fragments (e.g., 1-34)Not significant[4]
Table 2: Reference Ranges for Intact PTH
PopulationIntact PTH (pg/mL)Reference
Normal Adults4 - 70 pg/mL[1]
Primary Hyperparathyroidism109 - 743 pg/mL[1]
Hypercalcemia of Malignancy2.5 - 66 pg/mL[1]

Experimental Protocols

Protocol 1: Labeling of Anti-PTH (53-84) Antibody with Europium Chelate

This protocol describes the general procedure for labeling the tracer antibody with a Europium (Eu³⁺) chelate.

Materials:

  • Purified monoclonal antibody specific for human PTH (53-84).

  • Europium-chelate labeling reagent (e.g., a derivative of DTPA).

  • Labeling Buffer: 50 mM sodium carbonate buffer, pH 9.0.

  • Quenching Buffer: 100 mM Tris-HCl, pH 8.0.

  • Size-exclusion chromatography column (e.g., Sephadex G-50).

  • Elution Buffer: 50 mM Tris-HCl, pH 7.8, containing 0.9% NaCl and 0.05% sodium azide.

Procedure:

  • Antibody Preparation: Dialyze the purified anti-PTH (53-84) antibody against the Labeling Buffer overnight at 4°C to remove any primary amine-containing buffers. Adjust the antibody concentration to 1-5 mg/mL.

  • Labeling Reaction: Add a 50- to 100-fold molar excess of the Europium-chelate labeling reagent to the antibody solution. Incubate for 2-4 hours at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 10 mM. Incubate for 30 minutes at room temperature.

  • Purification: Separate the Eu³⁺-labeled antibody from the unreacted chelate by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with the Elution Buffer.

  • Fraction Collection: Collect fractions and measure the absorbance at 280 nm to identify the protein-containing peak.

  • Pooling and Storage: Pool the fractions containing the labeled antibody. Determine the protein concentration and the Eu³⁺ incorporation. Store the labeled antibody at 4°C in the dark.

Protocol 2: Immunofluorometric Assay for Intact PTH

Materials:

  • Microtiter plates coated with anti-N-terminal PTH capture antibody.

  • Eu³⁺-labeled anti-PTH (53-84) tracer antibody.

  • Intact PTH standards (calibrators) and controls.

  • Patient samples (serum or EDTA plasma).

  • Assay Buffer: Tris-buffered saline (TBS) with 0.1% BSA and 0.05% sodium azide, pH 7.4.

  • Wash Buffer: TBS with 0.05% Tween-20.

  • Enhancement Solution: A commercially available or laboratory-prepared solution containing a β-diketone, a Lewis base, and a non-ionic detergent in an acidic buffer (e.g., 0.1 M acetate, pH 3.2).

  • Time-resolved fluorometer.

Procedure:

  • Preparation: Bring all reagents and samples to room temperature before use.

  • Sample/Standard Addition: Pipette 50 µL of standards, controls, and patient samples into the appropriate wells of the coated microtiter plate.

  • First Incubation: Incubate the plate overnight (16-24 hours) at 4°C.

  • Washing: Aspirate the contents of the wells. Wash each well 3-5 times with 300 µL of Wash Buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any residual liquid.

  • Tracer Antibody Addition: Add 100 µL of the Eu³⁺-labeled anti-PTH (53-84) tracer antibody, diluted in Assay Buffer, to each well.

  • Second Incubation: Incubate the plate for 2 hours at room temperature on a shaker.

  • Washing: Repeat the washing step as described in step 4.

  • Fluorescence Enhancement: Add 200 µL of Enhancement Solution to each well. Incubate for 5-10 minutes on a shaker to allow for the development of the fluorescent signal.

  • Measurement: Measure the time-resolved fluorescence of each well using a fluorometer set to excite at approximately 340 nm and measure emission at approximately 615 nm, with a delay time of 400 µs and a measurement window of 400 µs.

  • Data Analysis: Construct a calibration curve by plotting the fluorescence intensity versus the concentration of the intact PTH standards. Determine the concentration of intact PTH in the patient samples and controls by interpolating their fluorescence values from the standard curve.

Visualizations

Diagram 1: Intact PTH Immunofluorometric "Sandwich" Assay Workflow

G cluster_coating Step 1: Plate Coating cluster_sample Step 2: Sample Incubation cluster_tracer Step 3: Tracer Incubation cluster_detection Step 4: Signal Detection well Microtiter Well capture_ab Anti-N-terminal PTH Antibody sample Sample containing Intact PTH (1-84) tracer_ab Eu³⁺-labeled Anti-PTH (53-84) Tracer Antibody bound_complex1 Capture Antibody-PTH Complex capture_ab2 Anti-N-terminal PTH Antibody pth Intact PTH capture_ab2->pth Binding enhancement Add Enhancement Solution sandwich Sandwich Complex capture_ab3 Anti-N-terminal PTH Antibody pth2 Intact PTH capture_ab3->pth2 tracer_ab2 Tracer Antibody pth2->tracer_ab2 Binding fluorescence Time-Resolved Fluorescence Measurement enhancement->fluorescence Signal Generation

Caption: Workflow of the two-site immunofluorometric assay for intact PTH.

Diagram 2: Parathyroid Hormone (PTH) Signaling Pathway

PTH_Signaling cluster_membrane Cell Membrane PTH PTH (1-84) PTH1R PTH Receptor 1 (PTH1R) PTH->PTH1R Binds G_alpha_s Gαs PTH1R->G_alpha_s Activates G_alpha_q Gαq PTH1R->G_alpha_q Activates AC Adenylyl Cyclase G_alpha_s->AC cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Target Gene Expression CREB->Gene_Expression Regulates PLC Phospholipase C (PLC) G_alpha_q->PLC IP3 IP3 PLC->IP3 Cleaves DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Simplified overview of the major PTH signaling pathways.

References

Application Notes and Protocols for Western Blot Detection of Parathyroid Hormone (pTH) Fragments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parathyroid hormone (pTH) is a critical regulator of calcium and phosphate (B84403) homeostasis. It is an 84-amino acid polypeptide that undergoes processing and degradation, leading to the circulation of various fragments, including N-terminal, C-terminal, and mid-region fragments.[1] The detection and quantification of these specific pTH fragments are crucial for understanding parathyroid gland function and the pathophysiology of various metabolic bone diseases. Western blotting, or immunoblotting, is a powerful technique that allows for the identification and semi-quantitative analysis of these specific pTH fragments from complex biological samples.[2] This document provides a detailed protocol for the successful detection of pTH fragments using Western blot analysis with specific antibodies.

Data Presentation

Antibody Selection for pTH Fragment Detection

The choice of primary antibody is critical for the specific detection of different pTH fragments. The following table summarizes commercially available antibodies suitable for Western blotting of pTH, categorized by their target region. Researchers should always consult the manufacturer's datasheet for optimal dilution and specific application notes.

Antibody Name/CloneTarget Fragment/EpitopeHost SpeciesApplications NotedSupplier (Example)
Anti-PTH Antibody (3H9)N-terminal (aa 1-34)MouseIHC, WBNovus Biologicals
Anti-PTH Antibody (PTH/1717R)N-terminal[3][4]RabbitIHC[3][4]Thermo Fisher, Abeomics
Anti-PTH Antibody (ab227757)C-terminalRabbitIHCAbcam
Anti-PTH Antibody [PTH/1174]C-terminalMouseIHCNeoBiotechnologies
Anti-PTH Antibody [EPR9939]Full-length recombinant protein[5]RabbitWB, IHC, ELISA[5]Abcam

Experimental Protocols

This section provides a detailed methodology for the detection of pTH fragments by Western blot, from sample preparation to signal detection.

Sample Preparation and Lysis

Proper sample preparation is paramount to preserve the integrity of pTH fragments, which are susceptible to proteolysis.

a. Reagents and Buffers:

  • Lysis Buffer: Radioimmunoprecipitation assay (RIPA) buffer is recommended for whole-cell lysates and membrane-bound proteins.[6][7]

    • RIPA Buffer Recipe: 150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0.[6]

  • Protease and Phosphatase Inhibitor Cocktail: It is crucial to add a broad-spectrum protease and phosphatase inhibitor cocktail to the lysis buffer immediately before use to prevent degradation of pTH fragments.[8][9] Commercially available cocktails from suppliers like Sigma-Aldrich, Thermo Fisher Scientific, or Cell Signaling Technology are recommended.[9][10]

b. Protocol for Cell Lysate Preparation:

  • Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.[6]

  • Aspirate the PBS and add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., 1 mL per 10⁷ cells).[6]

  • For adherent cells, use a cold plastic cell scraper to gently collect the cell suspension into a pre-cooled microcentrifuge tube.[6]

  • Maintain constant agitation for 30 minutes at 4°C to ensure complete lysis.[6]

  • Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C.[6]

  • Carefully transfer the supernatant, which contains the protein extract, to a fresh, pre-cooled tube. Discard the pellet.[6]

  • Determine the protein concentration of the lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[6]

SDS-PAGE and Protein Transfer

a. Reagents and Buffers:

  • Laemmli Sample Buffer (2X): For sample denaturation and loading.

  • SDS-PAGE Gels: The percentage of acrylamide (B121943) will depend on the size of the pTH fragment of interest. For smaller fragments, a higher percentage gel (e.g., 12-15%) may be appropriate.

  • Transfer Buffer: Tris-Glycine buffer with methanol (B129727) is commonly used.

b. Protocol:

  • To 20-50 µg of protein lysate, add an equal volume of 2X Laemmli sample buffer.

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Load the denatured samples and a molecular weight marker into the wells of an SDS-PAGE gel.

  • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

Immunodetection

a. Reagents and Buffers:

  • Blocking Buffer: 5% non-fat dry milk or 3-5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody: Diluted in blocking buffer according to the manufacturer's recommendations.

  • Secondary Antibody: Horseradish peroxidase (HRP)-conjugated anti-mouse or anti-rabbit IgG, diluted in blocking buffer.

  • Chemiluminescent Substrate: Enhanced chemiluminescence (ECL) reagents.

b. Protocol:

  • After transfer, block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary antibody specific for the pTH fragment of interest overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature with gentle agitation.

  • Wash the membrane again three times for 5-10 minutes each with TBST.

  • Incubate the membrane with the ECL substrate according to the manufacturer's instructions.

  • Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.

Mandatory Visualizations

PTH Signaling Pathway

PTH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PTH PTH / PTH Fragments PTH1R PTH1R PTH->PTH1R G_s Gαs PTH1R->G_s activates G_q Gαq PTH1R->G_q activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts PLC Phospholipase C IP3 IP3 PLC->IP3 cleaves DAG DAG PLC->DAG cleaves G_s->AC activates G_q->PLC activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., Gene Expression) PKA->Cellular_Response PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates PKC->Cellular_Response Ca_release->Cellular_Response

Caption: Overview of the primary PTH signaling pathways initiated by PTH binding to the PTH1R.

Western Blot Experimental Workflow

Western_Blot_Workflow cluster_prep Sample Preparation cluster_separation Separation & Transfer cluster_detection Immunodetection cluster_analysis Data Analysis Sample_Collection 1. Cell/Tissue Collection Lysis 2. Lysis with RIPA Buffer + Inhibitors Sample_Collection->Lysis Quantification 3. Protein Quantification (BCA) Lysis->Quantification Denaturation 4. Denaturation (Laemmli Buffer, 95°C) Quantification->Denaturation SDS_PAGE 5. SDS-PAGE Denaturation->SDS_PAGE Transfer 6. Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 7. Blocking (5% Milk or BSA) Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (Anti-PTH) Blocking->Primary_Ab Wash1 9. Washing (TBST) Primary_Ab->Wash1 Secondary_Ab 10. Secondary Antibody Incubation (HRP) Wash1->Secondary_Ab Wash2 11. Washing (TBST) Secondary_Ab->Wash2 Detection 12. ECL Substrate & Imaging Wash2->Detection Analysis 13. Band Analysis & Quantification Detection->Analysis

Caption: Step-by-step workflow for the Western blot detection of pTH fragments.

References

Troubleshooting & Optimization

pTH (53-84) peptide stability and optimal storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and optimal storage conditions for the parathyroid hormone (pTH) (53-84) peptide.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing lyophilized pTH (53-84) peptide?

A1: Lyophilized pTH (53-84) peptide should be stored in a freezer at -20°C or -80°C for long-term stability. For short-term storage, 2-8°C is acceptable. It is crucial to keep the peptide in a tightly sealed container with a desiccant to prevent moisture absorption, which can significantly reduce its stability.

Q2: How should I reconstitute and store the pTH (53-84) peptide solution?

A2: For reconstitution, it is recommended to use a sterile, high-purity solvent such as sterile water or a buffer appropriate for your experiment (e.g., PBS at pH 7.4). After reconstitution, it is critical to aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C. For short-term use (up to 5 days), the solution can be kept at 4°C.

Q3: What are the main factors that can affect the stability of the pTH (53-84) peptide?

A3: The primary factors affecting the stability of pTH (53-84) are temperature, moisture, pH, and repeated freeze-thaw cycles. Peptides are susceptible to degradation through oxidation, hydrolysis, and aggregation. Storing the peptide in its lyophilized form at low temperatures and protected from moisture is the most effective way to ensure long-term stability.

Q4: Does the pTH (53-84) fragment have biological activity?

A4: The biological activity of pTH (53-84) is a subject of ongoing research. Unlike the N-terminal fragment pTH (1-34), the (53-84) fragment does not activate the classical PTH receptor (PTH1R). However, some studies suggest that it may exert biological effects through a distinct C-terminal PTH receptor (CPTHR), potentially influencing intracellular calcium levels and alkaline phosphatase activity in certain cell types like osteocytes and osteoblasts.[1][2][3][4] It has also been shown to antagonize the effects of pTH (1-34) in some experimental systems.[4]

Q5: What are the common degradation pathways for peptides like pTH (53-84)?

A5: Common degradation pathways for peptides include:

  • Oxidation: Amino acids such as methionine, cysteine, and tryptophan are susceptible to oxidation.

  • Hydrolysis: Peptide bonds can be cleaved by water, a reaction that is accelerated at extreme pH values.

  • Deamidation: Asparagine and glutamine residues can be converted to aspartic acid and glutamic acid, respectively.

  • Aggregation: Peptides, especially those with hydrophobic residues, can aggregate and precipitate out of solution.

Optimal Storage Conditions

To ensure the integrity and activity of your pTH (53-84) peptide, please adhere to the following storage recommendations.

FormStorage TemperatureDurationKey Considerations
Lyophilized Powder -20°C to -80°CLong-term (months to years)Store in a desiccator to prevent moisture absorption. Allow the vial to warm to room temperature before opening to avoid condensation.
2-8°CShort-term (weeks)Keep in a tightly sealed vial with a desiccant.
Reconstituted Solution -20°C to -80°CLong-term (up to 3 months)Aliquot into single-use volumes to avoid freeze-thaw cycles. Use low protein-binding tubes.
4°CShort-term (up to 5 days)Ideal for immediate experimental use. Protect from light.

Troubleshooting Guide

Issue 1: Loss of Peptide Activity or Inconsistent Experimental Results

  • Possible Cause: Improper storage and handling.

    • Solution: Review the storage and handling procedures. Ensure the peptide was stored at the correct temperature and protected from moisture. Avoid repeated freeze-thaw cycles by preparing single-use aliquots after reconstitution.

  • Possible Cause: Peptide degradation.

    • Solution: Assess the integrity of your peptide stock using analytical techniques like HPLC or mass spectrometry. If degradation is confirmed, a fresh vial of the peptide should be used.

  • Possible Cause: Incorrect buffer or pH.

    • Solution: Ensure the reconstitution buffer is appropriate for your experiment and the peptide's stability. For most applications, a buffer with a pH between 5 and 7 is recommended.

Issue 2: Peptide Precipitation or Aggregation in Solution

  • Possible Cause: High peptide concentration.

    • Solution: Try dissolving the peptide at a lower concentration. If a higher concentration is required, consider using a different solvent or adding a solubilizing agent, ensuring it is compatible with your downstream application.

  • Possible Cause: Hydrophobic nature of the peptide.

    • Solution: For peptides with significant hydrophobicity, initial dissolution in a small amount of an organic solvent like DMSO or acetonitrile (B52724), followed by dilution with an aqueous buffer, may be necessary.

  • Possible Cause: Repeated freeze-thaw cycles.

    • Solution: As mentioned previously, always aliquot the reconstituted peptide to avoid the damaging effects of repeated freezing and thawing.

Issue 3: No Biological Effect Observed in Cell-Based Assays

  • Possible Cause: The chosen cell line does not express the appropriate receptor.

    • Solution: Verify that your cell line expresses the C-terminal PTH receptor (CPTHR). The pTH (53-84) fragment does not bind to the classical PTH1R. Osteocytic and some osteoblastic cell lines are more likely to respond.[1][2]

  • Possible Cause: Incorrect assay conditions.

    • Solution: Optimize your assay parameters, including peptide concentration, incubation time, and cell density. Refer to published literature for established protocols for similar experiments.

Experimental Protocols

Protocol 1: Stability Assessment of pTH (53-84) by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a general method for assessing the stability of pTH (53-84) under various storage conditions.

1. Materials:

  • pTH (53-84) peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Appropriate storage buffers (e.g., PBS, pH 7.4)

  • RP-HPLC system with a C18 column

2. Procedure:

  • Sample Preparation:

    • Reconstitute a fresh vial of lyophilized pTH (53-84) in the desired buffer to a known concentration (e.g., 1 mg/mL). This will serve as the time-zero (T0) control.

    • Aliquot the remaining reconstituted peptide into separate vials for each time point and storage condition to be tested (e.g., 4°C, -20°C, room temperature).

  • HPLC Analysis (T0):

    • Immediately analyze an aliquot of the T0 sample by RP-HPLC.

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

    • Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 30 minutes.

    • Detection: Monitor the absorbance at 214 nm or 280 nm.

    • Record the peak area and retention time of the main peptide peak.

  • Incubation:

    • Store the prepared aliquots at their respective temperatures.

  • Time-Point Analysis:

    • At each designated time point (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve one aliquot from each storage condition.

    • Allow the frozen samples to thaw completely at room temperature.

    • Analyze each sample by RP-HPLC using the same method as for the T0 sample.

  • Data Analysis:

    • Compare the peak area of the main peptide peak at each time point to the T0 peak area to determine the percentage of the peptide remaining.

    • The appearance of new peaks may indicate degradation products. These can be further analyzed by mass spectrometry.

Protocol 2: Biological Activity Assay of pTH (53-84) using SaOS-2 Cells (Alkaline Phosphatase Activity)

This protocol describes a method to assess the effect of pTH (53-84) on alkaline phosphatase (ALP) activity in the human osteosarcoma cell line SaOS-2.

1. Materials:

  • SaOS-2 cells

  • Cell culture medium (e.g., McCoy's 5A with 15% FBS)

  • pTH (53-84) peptide

  • p-nitrophenyl phosphate (B84403) (pNPP) substrate solution

  • Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)

  • 96-well cell culture plates

  • Microplate reader

2. Procedure:

  • Cell Seeding:

    • Seed SaOS-2 cells in a 96-well plate at a density of 2 x 10^4 cells/well and culture for 24 hours.

  • Peptide Treatment:

    • Prepare a stock solution of pTH (53-84) in a sterile, appropriate buffer.

    • Dilute the stock solution in cell culture medium to the desired final concentrations.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of pTH (53-84). Include a vehicle-only control.

    • Incubate the cells for the desired treatment period (e.g., 24-72 hours).

  • Cell Lysis:

    • After incubation, wash the cells with PBS.

    • Add cell lysis buffer to each well and incubate for 10 minutes at room temperature with gentle shaking to lyse the cells.

  • ALP Activity Assay:

    • Add the pNPP substrate solution to each well.

    • Incubate the plate at 37°C and protect it from light.

    • Monitor the development of the yellow color (p-nitrophenol).

    • Measure the absorbance at 405 nm using a microplate reader at several time points.

  • Data Analysis:

    • Determine the rate of the reaction (change in absorbance over time).

    • Normalize the ALP activity to the total protein concentration in each well (determined by a separate protein assay like BCA).

    • Compare the ALP activity in the pTH (53-84) treated cells to the control cells.

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation start Reconstitute Lyophilized pTH (53-84) t0 Time-Zero (T0) Control start->t0 aliquots Create Aliquots for Different Conditions start->aliquots hplc_t0 RP-HPLC Analysis of T0 t0->hplc_t0 storage Store Aliquots at Varied Temperatures aliquots->storage compare Compare Peak Areas to T0 hplc_t0->compare hplc_tp RP-HPLC Analysis at Time Points storage->hplc_tp ms Mass Spectrometry (Optional) hplc_tp->ms hplc_tp->compare degradation Identify Degradation Products ms->degradation

Caption: Workflow for assessing pTH (53-84) peptide stability.

pTH_53_84_Signaling_Pathway pTH_53_84 pTH (53-84) CPTHR C-terminal PTH Receptor (CPTHR) pTH_53_84->CPTHR Binds to VDCC Voltage-Dependent Calcium Channels (VDCCs) CPTHR->VDCC Activates Ca_influx Ca²⁺ Influx VDCC->Ca_influx Mediates Downstream Downstream Cellular Effects (e.g., Alkaline Phosphatase Activity) Ca_influx->Downstream Leads to

Caption: Proposed signaling pathway for pTH (53-84).

References

How to improve solubility of synthetic pTH (53-84) for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers working with synthetic peptides, with a specific focus on improving the solubility of human parathyroid hormone fragment (53-84).

Troubleshooting Guide: Improving Solubility of Synthetic pTH (53-84)

Problem: Difficulty dissolving lyophilized synthetic pTH (53-84) powder.

Analysis of pTH (53-84) Physicochemical Properties:

The amino acid sequence for human pTH (53-84) is: Lys-Lys-Glu-Asp-Asn-Val-Leu-Val-Glu-Ser-His-Glu-Lys-Ser-Leu-Gly-Glu-Ala-Asp-Lys-Ala-Asp-Val-Asn-Val-Leu-Thr-Lys-Ala-Lys-Ser-Gln

This 32-amino acid peptide has the following composition:

  • Acidic Residues (D, E): 7

  • Basic Residues (K, H): 7

  • Hydrophobic Residues (A, V, L): 10

The equal number of acidic and basic residues results in a net charge close to zero at neutral pH (isoelectric point near neutral). Peptides are often least soluble at their isoelectric point. Therefore, adjusting the pH away from neutral is a key strategy for improving solubility.

Recommended Solubilization Protocol:

  • Initial Test: Before dissolving the entire sample, it is best practice to test the solubility of a small amount of the peptide first.[1][2]

  • Bring to Room Temperature: Allow the lyophilized peptide vial to warm to room temperature in a desiccator to prevent condensation.[2][3]

  • Initial Solvent - Sterile Water: Add a small amount of sterile, distilled, or deionized water to the vial. Gently vortex or swirl the vial to mix.[3] Given the peptide's characteristics, complete solubility in neutral water may not be achieved.

  • pH Adjustment (If not fully soluble in water):

    • Acidic Solution: If the peptide does not dissolve in water, add a small amount of a dilute acidic solution, such as 10% acetic acid or 0.1% trifluoroacetic acid (TFA), dropwise while gently vortexing.[4] This will protonate the acidic residues, resulting in a net positive charge and increased solubility.

    • Basic Solution: Alternatively, if an acidic environment is not suitable for your experiment, you can use a dilute basic solution, such as 0.1% ammonium (B1175870) hydroxide. This will deprotonate the basic residues, resulting in a net negative charge.

  • Organic Solvents (For highly aggregated or hydrophobic peptides): If the peptide remains insoluble after pH adjustment, a small amount of an organic solvent can be used.

    • First, attempt to dissolve the peptide in a minimal volume of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).[4]

    • Once dissolved, slowly add your aqueous buffer to the desired final concentration.[2] Note: Be mindful of the final concentration of the organic solvent, as it may affect your experiment.

  • Aids to Solubilization:

    • Sonication: A brief sonication in a water bath can help to break up aggregates and improve solubility.[4]

    • Gentle Warming: Warming the solution to a temperature below 40°C may also aid in dissolving the peptide.[2]

Experimental Workflow for Solubilization

G start Start: Lyophilized pTH (53-84) test_solubility Test with a small aliquot start->test_solubility add_water Add sterile dH2O test_solubility->add_water check_dissolved1 Completely dissolved? add_water->check_dissolved1 successful Solution ready for experiment check_dissolved1->successful Yes adjust_ph Adjust pH check_dissolved1->adjust_ph No acid_or_base Add dilute Acetic Acid (10%) or Ammonium Hydroxide (0.1%) adjust_ph->acid_or_base check_dissolved2 Completely dissolved? acid_or_base->check_dissolved2 check_dissolved2->successful Yes organic_solvent Use organic solvent check_dissolved2->organic_solvent No dmso_dmf Dissolve in minimal DMSO/DMF, then add aqueous buffer organic_solvent->dmso_dmf check_dissolved3 Completely dissolved? dmso_dmf->check_dissolved3 check_dissolved3->successful Yes sonicate_warm Sonication or gentle warming check_dissolved3->sonicate_warm No fail Consult manufacturer/ Re-evaluate peptide sequence check_dissolved3->fail Still not dissolved sonicate_warm->check_dissolved3

References

Technical Support Center: Troubleshooting Cross-Reactivity in pTH (53-84) Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for pTH (53-84) immunoassays. The following information is designed to help you identify and resolve common issues related to cross-reactivity and other assay interferences.

Frequently Asked Questions (FAQs)

Q1: My pTH (53-84) assay is showing unexpectedly high readings. What are the potential causes?

A1: Falsely elevated results in a pTH (53-84) immunoassay can stem from several factors. A primary cause is cross-reactivity with other circulating parathyroid hormone (PTH) fragments.[1][2] Assays designed to detect the C-terminal 53-84 fragment may still exhibit binding to other forms of PTH, such as intact PTH (1-84) and the N-terminally truncated PTH (7-84).[2] Additionally, interference from heterophilic antibodies, human anti-animal antibodies (HAAA), rheumatoid factor, or the presence of macro-PTH can lead to erroneously high signals.[3][4]

Q2: What is "macro-PTH" and how does it interfere with my assay?

A2: Macro-PTH is a high-molecular-weight complex of PTH and an immunoglobulin, typically IgG. This complex can be detected by immunoassays, leading to a falsely elevated measurement of PTH levels.[3][5] Because of its large size, macro-PTH has reduced biological activity and clearance, but it can be highly immunoreactive, causing a discrepancy between the measured PTH concentration and the patient's clinical presentation.[3]

Q3: How can I determine if my assay results are affected by cross-reactivity or other interferences?

A3: A common and effective method to investigate potential immunoassay interference is to perform a serial dilution of the sample. If interfering substances are present, the measured concentrations will not decrease linearly with the dilution factor.[4][6] Another approach is to re-assay the sample using a different analytical platform or an assay from a different manufacturer, as the antibody specificities and susceptibility to interferences can vary.[4] For suspected macro-PTH, a polyethylene (B3416737) glycol (PEG) precipitation test can be performed to remove these large immune complexes before measurement.[3][5]

Q4: Can the sample type or handling affect the accuracy of my pTH (53-84) measurements?

A4: Yes, pre-analytical variables can significantly impact results. PTH is more stable in EDTA plasma than in serum.[7] If using serum, it should be separated from the clot promptly. For storage, it is recommended to keep samples at 2-8°C for short-term storage (up to 8 hours) and frozen at -20°C or lower for long-term stability. Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the peptide fragments.

Q5: Are there different generations of PTH assays, and how does that relate to a pTH (53-84) specific assay?

A5: Yes, PTH immunoassays have evolved through several generations. First-generation assays were competitive radioimmunoassays with significant cross-reactivity to various PTH fragments.[1] Second-generation "intact" PTH assays are two-site sandwich assays that reduce, but do not eliminate, cross-reactivity with C-terminal fragments like PTH (7-84).[1][7] Third-generation assays are more specific for the full-length PTH (1-84) molecule.[7][8] An assay specifically for pTH (53-84) would be considered a C-terminal assay, and its cross-reactivity profile with other fragments is a critical performance characteristic.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
High Background Signal - Insufficient washing- Concentration of detection antibody is too high- Contaminated buffers or reagents- Increase the number of wash steps and ensure complete aspiration of wash buffer between steps.- Titrate the detection antibody to determine the optimal concentration.- Prepare fresh buffers and reagents.
Poor Standard Curve - Improper standard dilution- Inaccurate pipetting- Reagents not at room temperature- Ensure standards are completely dissolved and accurately serially diluted.- Calibrate and check pipetting technique.- Allow all reagents to equilibrate to room temperature before use.
High Coefficient of Variation (CV) between Replicates - Inconsistent pipetting- Inadequate mixing of reagents- Plate not sealed properly during incubation- Use calibrated pipettes and ensure consistent technique.- Gently mix all reagents thoroughly before adding to wells.- Use a new plate sealer for each incubation step to prevent evaporation.
Falsely Elevated Results - Cross-reactivity with other PTH fragments- Presence of heterophilic antibodies or macro-PTH- Review the cross-reactivity data for the specific assay kit (see Table 1).- Perform a serial dilution of the sample to check for linearity (see Experimental Protocol 1).- If macro-PTH is suspected, perform a PEG precipitation (see Experimental Protocol 2).
No or Weak Signal - Incorrect reagent addition sequence- Inactive enzyme or substrate- Expired or improperly stored reagents- Double-check the assay protocol for the correct order of reagent addition.- Verify the activity of the enzyme-conjugate and substrate.- Ensure all kit components are within their expiration date and have been stored correctly.

Data Presentation

Table 1: Cross-Reactivity of a C-Terminal PTH Immunoassay

This table summarizes the cross-reactivity of an immunofluorometric assay developed for the measurement of COOH-terminal forms of circulating PTH, utilizing a monoclonal antibody raised against synthetic human PTH (53-84).

Cross-Reactant% Cross-Reactivity
hPTH (39-84)100% (Reference)
hPTH (7-84)52.8%
hPTH (1-84)28.4%
hPTH (53-84)No cross-reactivity
hPTH (44-68)No cross-reactivity
hPTH (69-84)No cross-reactivity

Data sourced from a study on the heterogeneity of carboxyl-terminal PTH circulating forms. The assay's monoclonal antibody specificity was directed against the amino acid region 68-69.[2]

Table 2: Cross-Reactivity Profile of an "Intact" PTH Immunoassay

For comparison, this table shows the cross-reactivity of a typical second-generation "intact" PTH assay. Note the low cross-reactivity with the pTH (53-84) fragment, which is a common characteristic of these assays.

Cross-ReactantConcentration Tested% Cross-Reactivity
PTH (1-34) fragment300 pg/mL≤ 2%
PTH (39-68) fragment100,000 pg/mL≤ 2%
PTH (39-84) fragment100,000 pg/mL≤ 2%
PTH (44-68) fragment100,000 pg/mL≤ 2%
PTH (53-84) fragment 100,000 pg/mL ≤ 2%
Calcitonin100,000 pg/mL≤ 2%
PTH (7-84) fragment300 pg/mL51.4%
Beta-Cross Laps1,000 ng/mL≤ 2%
Osteocalcin50,000 pg/mL≤ 2%

Data is from a 510(k) summary for the ADVIA Centaur iPTH assay.[9]

Experimental Protocols

Protocol 1: Serial Dilution for Linearity Assessment

This protocol is used to determine if the concentration of an analyte in a sample is linear upon dilution, which can indicate the presence of interfering substances if non-linearity is observed.

  • Sample Preparation : Prepare a series of dilutions of the patient sample (e.g., serum or plasma) using the assay's sample diluent. A common dilution series is 1:2, 1:4, 1:8, and 1:16.

  • Assay Procedure : Run the undiluted sample and each dilution in the pTH (53-84) immunoassay according to the manufacturer's instructions. It is recommended to run each dilution in duplicate or triplicate.

  • Data Analysis :

    • Calculate the mean concentration for each dilution.

    • Multiply the measured concentration of each dilution by its corresponding dilution factor to obtain the "dilution-corrected" concentration.

    • Linearity Check : Compare the dilution-corrected concentrations. In the absence of interference, these values should be consistent across the dilution series. A significant deviation or trend (e.g., decreasing concentration with increasing dilution) suggests the presence of interference.

Protocol 2: Polyethylene Glycol (PEG) Precipitation for Macro-PTH Detection

This method is used to precipitate large immune complexes, such as macro-PTH, from the sample, allowing for the measurement of the remaining monomeric PTH.[3][5]

  • Reagent Preparation : Prepare a 24% (w/v) solution of PEG 6000 in deionized water.

  • Precipitation :

    • Mix an equal volume of the patient's serum or plasma with the 24% PEG 6000 solution (1:1 ratio).

    • Vortex the mixture gently.

    • Incubate the mixture at 37°C for 10 minutes.[3]

  • Centrifugation : Centrifuge the mixture at 4000 rpm for 20 minutes to pellet the precipitated immune complexes.[3]

  • Supernatant Analysis : Carefully collect the supernatant and measure the pTH concentration using the immunoassay.

  • Result Interpretation : A significant drop in the PTH concentration in the supernatant compared to the untreated sample indicates the presence of macro-PTH or other high-molecular-weight interfering substances.

Visualizations

C-Terminal PTH Signaling Pathway

C-terminal PTH fragments, once considered biologically inert, are now thought to exert effects that can be opposite to those of full-length PTH. They are believed to act through a putative C-PTH receptor, which is distinct from the well-characterized PTH/PTHrP receptor (PTH1R).[10] This pathway may play a role in modulating bone metabolism and calcium homeostasis.

C_PTH_Signaling cluster_membrane Cell Membrane PTH1R PTH1R PKA_PKC PKA / PKC Activation PTH1R->PKA_PKC C_PTH_R C-PTH Receptor (Putative) Apoptosis Pro-apoptotic Effects (Osteocytes, Osteoclasts) C_PTH_R->Apoptosis PTH_1_84 PTH (1-84) PTH_1_84->PTH1R C_PTH C-terminal PTH (e.g., 53-84) C_PTH->C_PTH_R Bone_Resorption_Inc ↑ Bone Resorption PKA_PKC->Bone_Resorption_Inc Bone_Resorption_Dec ↓ Bone Resorption Apoptosis->Bone_Resorption_Dec

Caption: Opposing signaling pathways of full-length PTH and C-terminal PTH fragments.

Experimental Workflow for Investigating High pTH Readings

This workflow outlines the logical steps to troubleshoot unexpectedly high results in a pTH (53-84) immunoassay.

Troubleshooting_Workflow Start High pTH (53-84) Result Check_Controls 1. Review Assay Controls and Standard Curve Start->Check_Controls Serial_Dilution 2. Perform Serial Dilution Check_Controls->Serial_Dilution Controls OK Re_evaluate Re-evaluate Assay Performance Check_Controls->Re_evaluate Controls Fail PEG_Precipitation 3. Perform PEG Precipitation Serial_Dilution->PEG_Precipitation Linear Interference Interference Confirmed Serial_Dilution->Interference Non-Linear Valid_Result Result Likely Valid PEG_Precipitation->Valid_Result No Significant Drop PEG_Precipitation->Interference Significant Drop

Caption: A step-by-step workflow for troubleshooting high pTH immunoassay results.

References

Technical Support Center: Optimizing PTH (53-84) Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the in vivo application of Parathyroid Hormone (PTH) fragment (53-84). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental protocols, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is PTH (53-84) and how does its function differ from full-length PTH (1-84) or the N-terminal fragment PTH (1-34)?

A1: PTH (53-84) is a C-terminal fragment of the full 84-amino acid parathyroid hormone. Unlike PTH (1-84) and the N-terminal fragment PTH (1-34), which primarily exert their effects through the PTH receptor type 1 (PTH1R) to regulate calcium homeostasis and bone metabolism, PTH (53-84) is thought to act through a distinct C-terminal PTH receptor.[1][2][3] Its biological effects can sometimes be different from or even antagonistic to those of the N-terminal fragments. For instance, while intermittent administration of PTH (1-34) is known to have anabolic effects on bone, some studies suggest C-terminal fragments may have different roles.[4]

Q2: What are the reported in vivo effects of PTH (53-84) in animal models?

A2: In vivo studies have explored various effects of C-terminal PTH fragments. For instance, a study in conscious rats found that PTH (53-84), when injected alone at a dose of 10 nmol/kg, did not affect mean arterial pressure.[5] In another study, a mixture of C-terminal fragments including PTH (53-84) was shown to decrease ionized calcium concentration in thyroparathyroidectomized rats.[6] In vitro, PTH (53-84) has been shown to stimulate alkaline phosphatase activity in osteoblastic cells, suggesting a potential role in bone formation.[5][7]

Q3: How should I prepare and store PTH (53-84) for in vivo studies?

A3: PTH (53-84) is typically supplied as a lyophilized powder. For reconstitution, sterile, pyrogen-free water or a buffer such as 0.01% acetic acid can be used.[8] It is recommended to prepare fresh solutions for each experiment to ensure stability and activity. If storage of a stock solution is necessary, it should be aliquoted and stored at -20°C or below to minimize freeze-thaw cycles. The stability of peptides in solution can be limited, so long-term storage of reconstituted peptide is generally not recommended.[9][10][11]

Q4: What is a typical administration route for PTH (53-84) in animal studies?

A4: The most common route of administration for PTH fragments in animal studies is subcutaneous (SC) injection.[8][12][13] This method allows for slower absorption and a more sustained release compared to intravenous (IV) injection. Continuous infusion via an osmotic minipump is another method used to achieve constant plasma levels of the peptide.[13][14]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Unexpected or Lack of Biological Response 1. Peptide Degradation: Improper storage or handling of the lyophilized powder or reconstituted solution.[9][10] 2. Incorrect Dosage: The administered dose may be too low to elicit a response or too high, leading to off-target effects. 3. Suboptimal Vehicle: The vehicle used for reconstitution and injection may affect peptide stability or bioavailability. 4. Animal Model Variability: Strain, age, and sex of the animals can influence the response to PTH fragments.1. Ensure proper storage of lyophilized peptide at -20°C. Reconstitute just prior to use. Avoid repeated freeze-thaw cycles by aliquoting stock solutions.[11] 2. Perform a dose-response study to determine the optimal effective dose for your specific experimental model and endpoint.[12][15] 3. Ensure the vehicle is compatible with the peptide and the injection route. For subcutaneous injections, sterile saline or a mild acidic buffer (e.g., 0.01% acetic acid) is often used.[8] 4. Carefully select and report the characteristics of the animal model used. Consider potential differences in response based on genetic background.
Injection Site Reactions 1. High Injection Volume: Injecting too large a volume for the chosen site can cause irritation and inflammation. 2. Irritating Vehicle: The pH or composition of the vehicle may be causing local tissue irritation. 3. Contamination: Lack of sterile technique during preparation or injection.1. Adhere to recommended injection volume limits for the specific animal model (e.g., for mice, typically up to 100-200 µL per site for SC injection). 2. Use a physiologically compatible vehicle with a neutral pH if possible. If an acidic vehicle is necessary for solubility, use the lowest effective concentration. 3. Always use sterile reagents, vials, and needles. Prepare injections in a clean environment.
Difficulty in Dissolving the Peptide 1. Hydrophobicity: The peptide may have poor solubility in aqueous solutions. 2. Incorrect pH: The pH of the solvent may not be optimal for dissolving the peptide.1. While PTH (53-84) is generally soluble in water, if you encounter issues, you can try adding a small amount of a solubilizing agent like acetic acid (e.g., 0.01%).[8] 2. Adjust the pH of the solvent. Basic peptides are often more soluble in acidic solutions, and acidic peptides in basic solutions.

Data Presentation

Table 1: Summary of In Vivo Dosages for PTH Fragments in Rodent Models

PTH Fragment Animal Model Dosage Administration Route Observed Effect Reference
PTH (53-84)Rat (conscious)10 nmol/kgIntravenous (bolus)No effect on mean arterial pressure[5]
C-terminal fragment mix (including PTH 53-84)Rat (thyroparathyroidectomized)10 nmol/hIntravenous (infusion)Decrease in ionized calcium[6]
PTH (1-34)Mouse10, 40, and 200 µg/kg/daySubcutaneousDose-dependent stimulation of bone formation[12][15]
PTH (1-34)Rat8 nM/kg/daySubcutaneousIncreased femoral and spinal bone mineral density[16]
PTH (1-84)Rat1-10 µ g/100g/day Subcutaneous (continuous infusion)Accelerated orthodontic tooth movement[14]

Experimental Protocols

Protocol 1: Preparation and Subcutaneous Administration of PTH (53-84) in Mice

Materials:

  • PTH (53-84) lyophilized powder

  • Sterile, pyrogen-free 0.9% saline or 0.01% acetic acid in sterile water

  • Sterile, single-use insulin (B600854) syringes with a 27-30 gauge needle

  • 70% ethanol (B145695) wipes

  • Appropriate animal handling and restraint equipment

Procedure:

  • Reconstitution:

    • Allow the lyophilized PTH (53-84) vial to equilibrate to room temperature before opening.

    • Aseptically add the required volume of sterile vehicle to the vial to achieve the desired stock concentration.

    • Gently swirl the vial to dissolve the peptide completely. Avoid vigorous shaking, which can cause peptide degradation.

    • If not for immediate use, aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C.

  • Dose Preparation:

    • On the day of injection, thaw an aliquot of the stock solution (if frozen) on ice.

    • Dilute the stock solution with the sterile vehicle to the final desired injection concentration.

    • Draw the calculated volume of the final solution into an insulin syringe. Ensure there are no air bubbles.

  • Subcutaneous Injection:

    • Properly restrain the mouse. The scruff of the neck is a common and effective method.

    • Wipe the injection site (typically the loose skin over the back, between the shoulder blades) with a 70% ethanol wipe and allow it to dry.

    • Lift a tent of skin at the injection site.

    • Insert the needle, bevel up, at the base of the skin tent, parallel to the spine.

    • Gently pull back on the plunger to ensure the needle is not in a blood vessel (negative pressure).

    • Slowly inject the solution. A small bleb should form under the skin.

    • Withdraw the needle and apply gentle pressure to the injection site for a few seconds to prevent leakage.

    • Return the mouse to its cage and monitor for any adverse reactions.

Protocol 2: Blood Collection from the Tail Vein in Rats Following PTH (53-84) Administration

Materials:

  • Rat restrainer

  • Heat lamp or warm water bath

  • Sterile 23-25 gauge needles or micro-lancets

  • Micro-collection tubes (with or without anticoagulant, depending on the downstream analysis)

  • 70% ethanol wipes

  • Sterile gauze

Procedure:

  • Preparation:

    • Warm the rat's tail using a heat lamp or by immersing it in warm water (40-45°C) for a few minutes to dilate the lateral tail veins.

    • Place the rat in a suitable restrainer.

  • Blood Collection:

    • Wipe the tail with a 70% ethanol wipe to clean the area and improve visualization of the veins.

    • Occlude the vein by applying gentle pressure at the base of the tail.

    • Using a sterile needle or lancet, make a small puncture in one of the lateral tail veins.

    • Collect the dripping blood into a micro-collection tube.

    • Avoid "milking" the tail, as this can cause hemolysis and affect sample quality.

  • Post-Collection Care:

    • Once the desired blood volume is collected, apply gentle pressure to the puncture site with sterile gauze until the bleeding stops.

    • Return the rat to its cage and monitor to ensure bleeding has ceased completely.

  • Sample Processing:

    • Process the collected blood according to the requirements of your downstream assay (e.g., centrifugation to separate plasma or serum).

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for In Vivo PTH (53-84) Study cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Data Collection cluster_analysis Analysis Peptide_Reconstitution PTH (53-84) Reconstitution Dose_Calculation Dosage Calculation Peptide_Reconstitution->Dose_Calculation Subcutaneous_Injection Subcutaneous Injection Dose_Calculation->Subcutaneous_Injection Animal_Acclimatization Animal Acclimatization Animal_Acclimatization->Subcutaneous_Injection Behavioral_Observation Behavioral Observation Subcutaneous_Injection->Behavioral_Observation Blood_Sampling Blood Sampling Subcutaneous_Injection->Blood_Sampling Tissue_Harvesting Tissue Harvesting Behavioral_Observation->Tissue_Harvesting Biochemical_Assays Biochemical Assays (e.g., Serum Calcium) Blood_Sampling->Biochemical_Assays Histology Histological Analysis Tissue_Harvesting->Histology Data_Analysis Data Analysis Biochemical_Assays->Data_Analysis Histology->Data_Analysis

Caption: A typical experimental workflow for in vivo studies with PTH (53-84).

PTH_Signaling_Pathways PTH Receptor Signaling Pathways cluster_pth1r PTH (1-34) / PTH (1-84) Signaling cluster_cpthr Hypothesized PTH (53-84) Signaling PTH_1_34 PTH (1-34) / (1-84) PTH1R PTH1 Receptor PTH_1_34->PTH1R G_Protein G Protein Activation PTH1R->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP Production AC->cAMP PKA Protein Kinase A cAMP->PKA Cellular_Response_1 Cellular Response (e.g., Calcium Regulation, Bone Remodeling) PKA->Cellular_Response_1 PTH_53_84 PTH (53-84) CPTHR C-terminal PTH Receptor (Distinct from PTH1R) PTH_53_84->CPTHR Unknown_Signaling Unknown Intracellular Signaling Cascade CPTHR->Unknown_Signaling Cellular_Response_2 Cellular Response (e.g., Osteoblast Activity) Unknown_Signaling->Cellular_Response_2

Caption: Comparison of PTH1R and hypothesized C-terminal PTH receptor signaling.

References

Technical Support Center: Preventing Proteolytic Degradation of PTH (53-84) in Clinical Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the proteolytic degradation of the C-terminal parathyroid hormone fragment, PTH (53-84), in clinical samples. Accurate measurement of this fragment is crucial for various research applications, and maintaining its integrity from collection to analysis is paramount.

Troubleshooting Guide

This guide addresses specific issues that may arise during sample collection, processing, and storage, leading to the degradation of PTH (53-84).

Problem Potential Cause Recommended Solution
Low or undetectable PTH (53-84) levels in freshly collected samples. Rapid degradation by endogenous proteases immediately after sample collection.1. Use collection tubes containing a protease inhibitor cocktail. 2. Ensure rapid cooling of the sample on ice immediately after collection. 3. Minimize the time between sample collection and centrifugation.
Inconsistent results between samples from the same patient collected at different times. Variability in sample handling and processing times.1. Standardize the entire workflow from sample collection to storage. 2. Document the time at each step (collection, centrifugation, aliquoting, freezing). 3. Ensure all samples are processed by personnel following the exact same protocol.
Lower than expected PTH (53-84) concentrations in serum samples compared to plasma. Release of proteases during the clotting process in serum samples.1. Whenever possible, use EDTA plasma as the sample type.[1][2] 2. If serum must be used, process it as quickly as possible after clotting is complete. 3. Consider adding protease inhibitors to the serum after separation.
Degradation of samples during shipping. Temperature fluctuations and extended time before processing.1. Ship samples frozen on dry ice. 2. Use a reliable courier service with temperature-controlled shipping options. 3. Include a temperature logger in the shipment to monitor conditions.
Loss of PTH (53-84) after freeze-thaw cycles. Repeated freezing and thawing can damage the peptide and expose it to proteases.1. Aliquot samples into single-use volumes before the initial freezing. 2. Avoid repeated freeze-thaw cycles of the same aliquot. 3. If a sample must be re-assayed, use a fresh aliquot.

Frequently Asked Questions (FAQs)

Q1: What is PTH (53-84) and why is its degradation a concern?

PTH (53-84) is a carboxy-terminal fragment of the full-length parathyroid hormone (1-84). Its degradation in clinical samples is a significant concern because it can lead to inaccurate quantification, potentially affecting research outcomes and clinical interpretations. Endogenous proteases in blood can cleave the peptide, reducing its concentration over time.

Q2: Which sample type is best for measuring PTH (53-84)?

EDTA plasma is the recommended sample type for PTH measurements.[1][2] The chelating properties of EDTA help to inhibit metalloproteases, which are one of the enzyme families responsible for PTH degradation.[3] Serum is less ideal because the clotting process can release proteases that accelerate the degradation of PTH and its fragments.[2]

Q3: How do temperature and storage time affect the stability of PTH fragments?

Both temperature and time are critical factors. PTH is more stable at lower temperatures. For short-term storage, 4°C is recommended, while for long-term storage, -80°C is ideal.[4] The longer a sample is stored, especially at room temperature or 4°C, the greater the risk of proteolytic degradation.

Q4: What are protease inhibitors and should I use them?

Protease inhibitors are chemical compounds that block the activity of proteases. Using a broad-spectrum protease inhibitor cocktail at the time of blood collection is a highly effective way to prevent the degradation of PTH and its fragments. These cocktails typically contain inhibitors for various protease classes, such as serine, cysteine, and metalloproteases.

Q5: Can I use aprotinin (B3435010) to prevent degradation?

Aprotinin is a serine protease inhibitor that has been shown to reduce the degradation of intact PTH. While it can be beneficial, a broader spectrum protease inhibitor cocktail is generally recommended to inhibit a wider range of proteases that may be present in the sample.

Q6: How many freeze-thaw cycles are acceptable for samples containing PTH (53-84)?

It is strongly recommended to avoid any freeze-thaw cycles. Samples should be aliquoted into single-use vials after the initial processing and before freezing. Each aliquot should be thawed only once, immediately before analysis.

Experimental Protocols

Protocol 1: Optimal Blood Sample Collection and Processing

This protocol outlines the best practices for collecting and processing blood samples to ensure the stability of PTH (53-84).

  • Sample Collection:

    • Collect whole blood into pre-chilled EDTA tubes.

    • For enhanced stability, use EDTA tubes containing a commercial protease inhibitor cocktail. Follow the manufacturer's instructions for the correct blood-to-anticoagulant ratio.

    • Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing of blood with the anticoagulant and protease inhibitors.

    • Place the tube on wet ice immediately.

  • Plasma Separation:

    • Within 30 minutes of collection, centrifuge the blood sample at 1,000-2,000 x g for 15 minutes at 4°C.

    • Carefully aspirate the plasma supernatant without disturbing the buffy coat or red blood cells.

  • Aliquoting and Storage:

    • Transfer the plasma to pre-chilled, labeled polypropylene (B1209903) cryovials.

    • Create single-use aliquots to avoid future freeze-thaw cycles.

    • For short-term storage (up to 72 hours), store the aliquots at 4°C.

    • For long-term storage, immediately freeze the aliquots at -80°C.

Protocol 2: Addition of Protease Inhibitor Cocktail Post-Collection

If collection tubes with pre-added inhibitors are not available, a protease inhibitor cocktail can be added to the plasma after separation.

  • Follow steps 1 and 2 of Protocol 1 for sample collection and plasma separation.

  • Just before aliquoting, add a broad-spectrum protease inhibitor cocktail to the collected plasma. Follow the manufacturer's recommended concentration.

  • Gently mix the plasma and inhibitor cocktail.

  • Proceed with aliquoting and storage as described in step 3 of Protocol 1.

Quantitative Data Summary

The following tables summarize data on the stability of PTH under various conditions. While much of this data was generated for intact PTH, it provides the best available guidance for the handling of C-terminal fragments like PTH (53-84).

Table 1: Stability of Intact PTH in Different Sample Types and Temperatures

Sample Type Storage Temperature Stability Duration
EDTA PlasmaRoom TemperatureUp to 24 hours
EDTA Plasma4°CUp to 72 hours[5]
SerumRoom TemperatureAs little as 2 hours
Serum4°CUp to 24 hours

Data compiled from multiple studies on intact PTH stability.

Table 2: Effect of Protease Inhibitors on Intact PTH Degradation at Room Temperature

Inhibitor Time Point Mean % Decrease in PTH
None48 hours40.7%
Aprotinin (500 KIU/mL)48 hours17.1%
Leupeptin (100 µmol/L)48 hours16.0%
E-64 (10 µmol/L)48 hours26.2%
EDTA (10 µmol/L)48 hours32.1%
Protease Inhibitor Cocktail48 hoursNo significant change

Adapted from a study on the degradation of intact PTH.

Visual Guides

Experimental Workflow for PTH (53-84) Sample Preservation

experimental_workflow cluster_collection Sample Collection cluster_processing Sample Processing (within 30 mins) cluster_storage Storage Collect Collect Blood in Pre-chilled EDTA Tube (+/- Protease Inhibitors) Mix Gently Invert 8-10 Times Collect->Mix Cool Place on Wet Ice Immediately Mix->Cool Centrifuge Centrifuge at 4°C (1,000-2,000 x g, 15 min) Cool->Centrifuge Separate Aspirate Plasma Centrifuge->Separate Aliquot Aliquot into Single-Use Vials Separate->Aliquot Store_Short Short-term: 4°C (<= 72h) Aliquot->Store_Short if needed Store_Long Long-term: -80°C Aliquot->Store_Long

Caption: Workflow for optimal preservation of PTH (53-84) in clinical samples.

Troubleshooting Logic for Low PTH (53-84) Signal

troubleshooting_logic cluster_preanalytical Pre-analytical Phase cluster_solutions Potential Solutions Start Low PTH (53-84) Signal CheckSampleType Sample Type? Start->CheckSampleType CheckHandling Sample Handling? CheckSampleType->CheckHandling EDTA Plasma UseEDTA Switch to EDTA Plasma CheckSampleType->UseEDTA Serum CheckStorage Storage Conditions? CheckHandling->CheckStorage Standardized & Rapid AddInhibitors Add Protease Inhibitors CheckHandling->AddInhibitors Delayed/Inconsistent StandardizeProtocol Standardize Protocol CheckHandling->StandardizeProtocol Delayed/Inconsistent OptimizeStorage Store at -80°C in Aliquots CheckStorage->OptimizeStorage Suboptimal End Re-evaluate Assay CheckStorage->End Optimal

Caption: Decision tree for troubleshooting low PTH (53-84) signal.

References

Common issues with pTH (53-84) peptide aggregation and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PTH (53-84) peptide.

Frequently Asked Questions (FAQs)

Q1: My PTH (53-84) peptide solution appears cloudy or has visible precipitates. What is happening?

A1: Cloudiness or precipitation in your PTH (53-84) peptide solution is a common indicator of peptide aggregation. Peptides, especially those with hydrophobic residues, have a tendency to self-associate and form insoluble aggregates. This can be influenced by various factors such as concentration, pH, temperature, and buffer composition.[1][2]

Q2: Why is my lyophilized PTH (53-84) peptide difficult to dissolve?

A2: Difficulty in dissolving lyophilized PTH (53-84) can be a sign of pre-existing aggregates formed during the lyophilization and reconstitution process. The stresses of freezing and drying can perturb the peptide's structure, making it more prone to aggregation upon reconstitution.[1][3] It is crucial to use the recommended solvent and gentle agitation.

Q3: Can the aggregation of PTH (53-84) affect my experimental results?

A3: Yes, absolutely. Peptide aggregation can lead to a decrease in the effective concentration of the monomeric, active peptide, resulting in reduced or inconsistent biological activity.[2] Furthermore, large aggregates can cause light scattering, interfering with spectroscopic measurements. In cellular assays, aggregates may elicit non-specific responses or even be cytotoxic.

Q4: Is the C-terminal fragment PTH (53-84) biologically active?

A4: While traditionally considered inactive because it does not bind to the classical PTH/PTHrP receptor (PTH1R), recent evidence suggests that C-terminal PTH fragments, including PTH (53-84), possess biological activity.[4][5][6] They may act through a putative C-terminal PTH receptor and can have effects opposite to those of the full-length PTH(1-84) and the N-terminal fragment PTH(1-34), such as influencing calcium levels and bone metabolism.[4][5][6]

Troubleshooting Guides

Issue 1: Peptide Aggregation During Storage

Symptoms:

  • Visible precipitates or cloudiness in the solution over time.

  • Decreased peptide activity in bioassays.

  • Inconsistent results between experiments.

Possible Causes & Solutions:

CauseRecommended Solution
Improper Storage Temperature Store lyophilized peptide at -20°C or -80°C for long-term stability. Once reconstituted, store at 4°C for short-term use (up to a week) or aliquot and freeze at -80°C to minimize freeze-thaw cycles.[7][8][9]
Inappropriate Buffer pH The pH of the solution can significantly impact peptide solubility and aggregation. For many peptides, aggregation is minimal at pH values away from their isoelectric point (pI). Experiment with buffers of different pH to find the optimal condition for PTH (53-84). Acidic pH (e.g., using acetic acid) can sometimes improve solubility for basic peptides.
High Peptide Concentration Higher concentrations increase the likelihood of intermolecular interactions and aggregation.[2] If possible, work with the lowest concentration suitable for your experiment. If a high concentration is necessary, consider adding solubilizing excipients.
Repeated Freeze-Thaw Cycles Each freeze-thaw cycle can induce stress on the peptide, promoting aggregation.[1][3] It is highly recommended to aliquot the reconstituted peptide solution into single-use volumes before freezing.
Issue 2: Peptide Aggregation During Experiments

Symptoms:

  • Assay signal decreases over the course of the experiment.

  • High background or noise in spectroscopic readings (e.g., fluorescence, UV-Vis).

  • Formation of visible particles in the assay plate.

Possible Causes & Solutions:

CauseRecommended Solution
Incubation at Physiological Temperature Incubating at 37°C can accelerate the aggregation of some peptides. If aggregation is observed, consider running the experiment at a lower temperature if the assay allows.
Agitation Mechanical stress from shaking or stirring can induce peptide aggregation.[1] Use gentle mixing techniques and avoid vigorous agitation.
Buffer Composition The ionic strength of the buffer can influence aggregation. The effect is peptide-specific. Test a range of salt concentrations (e.g., 50 mM to 150 mM NaCl) to determine the optimal condition.
Interaction with Surfaces Peptides can adsorb to and aggregate on the surfaces of plasticware. Using low-binding microplates and pipette tips can help minimize this issue. The inclusion of a small amount of a non-ionic surfactant like Tween-20 (0.01-0.05%) can also prevent surface adsorption.

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Assay for Aggregation Kinetics

This protocol is used to monitor the formation of amyloid-like fibrils, which are rich in β-sheet structures. Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to these structures.[10][11][12]

Materials:

  • PTH (53-84) peptide stock solution

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered through a 0.22 µm filter)

  • Assay buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Prepare the reaction mixture in each well of the microplate. A typical final volume is 100-200 µL.

    • PTH (53-84) peptide at the desired final concentration (e.g., 10-100 µM).

    • ThT at a final concentration of 10-25 µM.

    • Assay buffer to the final volume.

  • Include control wells:

    • Buffer with ThT only (for background fluorescence).

    • Buffer with PTH (53-84) only (to check for intrinsic fluorescence).

  • Seal the plate to prevent evaporation.

  • Incubate the plate in a fluorescence plate reader at a constant temperature (e.g., 37°C). Agitation (e.g., orbital or linear shaking) can be applied to promote aggregation, but be aware that it can also be a cause of aggregation.

  • Measure the fluorescence intensity at regular intervals (e.g., every 5-15 minutes) with excitation at ~440-450 nm and emission at ~480-490 nm.[12]

  • Plot the fluorescence intensity against time to obtain the aggregation kinetics curve.

Data Interpretation: A sigmoidal curve is characteristic of nucleated polymerization, with a lag phase (nucleation), a growth phase (elongation), and a plateau phase (equilibrium).

Protocol 2: Transmission Electron Microscopy (TEM) for Aggregate Morphology

TEM allows for the direct visualization of the morphology of peptide aggregates, such as fibrils or amorphous structures.[13][14][15]

Materials:

  • Aggregated PTH (53-84) peptide sample (from an aggregation assay or prepared separately).

  • TEM grids (e.g., 200-400 mesh copper grids with a formvar/carbon film).

  • Negative stain solution (e.g., 2% (w/v) uranyl acetate (B1210297) in water, filtered).

  • Filter paper.

  • Transmission Electron Microscope.

Procedure:

  • Place a 3-5 µL drop of the aggregated peptide solution onto the carbon-coated side of a TEM grid.

  • Allow the sample to adsorb for 1-5 minutes.

  • Blot off the excess liquid from the edge of the grid using a piece of filter paper.[16]

  • Wash the grid by briefly floating it on a drop of deionized water (optional, to remove salts). Blot again.

  • Apply a 3-5 µL drop of the negative stain solution to the grid for 30-60 seconds.[16]

  • Blot off the excess stain.

  • Allow the grid to air-dry completely.

  • Image the grid using a transmission electron microscope operating at an appropriate voltage (e.g., 80-120 kV).[16]

Data Interpretation: Observe the morphology of the aggregates. Fibrils will appear as long, unbranched filaments, typically 5-15 nm in width. Amorphous aggregates will appear as irregular, globular structures.

Protocol 3: Dynamic Light Scattering (DLS) for Aggregate Size Distribution

DLS is a non-invasive technique used to measure the size distribution of particles and aggregates in a solution.[17][18][19][20]

Materials:

  • PTH (53-84) peptide solution.

  • Assay buffer (must be filtered through a 0.22 µm filter).

  • DLS instrument and compatible cuvettes.

Procedure:

  • Prepare the PTH (53-84) sample in a filtered buffer at the desired concentration.

  • Filter the sample through a low-protein-binding syringe filter (e.g., 0.1 or 0.22 µm) directly into a clean, dust-free DLS cuvette. This step is crucial to remove any extraneous dust particles that can interfere with the measurement.

  • Place the cuvette into the DLS instrument.

  • Allow the sample to equilibrate to the desired temperature.

  • Set the instrument parameters (e.g., laser wavelength, scattering angle, temperature, and viscosity of the solvent).

  • Perform the measurement. The instrument will collect data on the fluctuations in scattered light intensity over time.

  • The software will analyze the data to generate a size distribution profile, providing the hydrodynamic radius (Rh) and polydispersity index (PDI) of the particles in the solution.

Data Interpretation: A monomodal peak with a low PDI (<0.2) indicates a homogenous solution of monomeric peptide. The appearance of larger peaks or an increase in the PDI suggests the presence of aggregates.

Protocol 4: Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is a powerful technique to monitor changes in the secondary structure of a peptide (e.g., random coil to β-sheet) that often accompany aggregation.[21][22][23][24][25]

Materials:

  • PTH (53-84) peptide solution.

  • CD-compatible buffer (low salt, no optically active components).

  • CD spectrometer.

  • Quartz cuvette with a short path length (e.g., 0.1-1 mm).

Procedure:

  • Prepare the PTH (53-84) sample in a suitable CD buffer at a known concentration (typically 0.1-0.5 mg/mL).

  • Record a baseline spectrum of the buffer in the same cuvette.

  • Record the CD spectrum of the peptide sample in the far-UV region (e.g., 190-260 nm).

  • To monitor aggregation-induced structural changes, spectra can be recorded over time or at different temperatures.

  • Subtract the baseline spectrum from the sample spectrum.

  • Convert the data to mean residue ellipticity [θ].

Data Interpretation:

  • Random coil: A strong negative band around 198 nm.

  • α-helix: Negative bands at ~222 nm and ~208 nm, and a positive band at ~192 nm.

  • β-sheet: A negative band around 218 nm and a positive band around 195 nm. A transition from a random coil spectrum to a β-sheet spectrum is a hallmark of amyloid fibril formation.

Visualizations

Aggregation_Workflow Experimental Workflow for Investigating PTH (53-84) Aggregation cluster_prep Sample Preparation cluster_analysis Aggregation Analysis cluster_results Data Interpretation Peptide Lyophilized PTH (53-84) Reconstitution Reconstitute in Buffer (e.g., PBS, pH 7.4) Peptide->Reconstitution ThT ThT Kinetics Assay Reconstitution->ThT Monitor over time TEM TEM Morphology Reconstitution->TEM Visualize final state DLS DLS Size Distribution Reconstitution->DLS Measure particle size CD CD Secondary Structure Reconstitution->CD Analyze structural changes Kinetics Sigmoidal Curve (Lag, Growth, Plateau) ThT->Kinetics Morphology Fibrils or Amorphous Aggregates TEM->Morphology Size Hydrodynamic Radius (Rh) & Polydispersity (PDI) DLS->Size Structure β-sheet formation CD->Structure

Caption: Workflow for investigating PTH (53-84) peptide aggregation.

Prevention_Strategies Strategies to Prevent PTH (53-84) Aggregation cluster_factors Influencing Factors cluster_prevention Prevention Methods Aggregation PTH (53-84) Aggregation Concentration High Concentration Concentration->Aggregation pH Suboptimal pH pH->Aggregation Temperature High Temperature Temperature->Aggregation Storage Improper Storage Storage->Aggregation Optimize_Conc Optimize Concentration Optimize_Conc->Aggregation Optimize_pH Optimize pH & Buffer Optimize_pH->Aggregation Control_Temp Control Temperature Control_Temp->Aggregation Proper_Storage Proper Storage & Handling Proper_Storage->Aggregation Add_Excipients Add Excipients (e.g., sugars, surfactants) Add_Excipients->Aggregation

Caption: Factors influencing and strategies for preventing PTH (53-84) aggregation.

Biological_Context Biological Context of C-Terminal PTH Fragments cluster_hormones Parathyroid Hormones cluster_receptors Receptors cluster_effects Biological Effects PTH_1_84 PTH (1-84) (Full-length) PTH1R PTH1 Receptor PTH_1_84->PTH1R PTH_1_34 PTH (1-34) (N-terminal) PTH_1_34->PTH1R PTH_53_84 PTH (53-84) (C-terminal) CPTHR Putative C-PTH Receptor PTH_53_84->CPTHR Hypothesized Increase_Ca Increase Serum Calcium PTH1R->Increase_Ca Bone_Formation Promote Bone Formation (intermittent) PTH1R->Bone_Formation Decrease_Ca Decrease Serum Calcium CPTHR->Decrease_Ca Inhibit_Resorption Inhibit Bone Resorption CPTHR->Inhibit_Resorption Osteocyte_Apoptosis Promote Osteocyte Apoptosis CPTHR->Osteocyte_Apoptosis

Caption: Opposing biological effects of N- and C-terminal PTH fragments.

References

Addressing non-specific binding in pTH (53-84) receptor-ligand assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with parathyroid hormone (pTH) fragment (53-84) receptor-ligand assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when developing a pTH (53-84) receptor-ligand binding assay?

A1: The primary challenge is often high non-specific binding (NSB). pTH (53-84) is a peptide fragment, and like many peptides, it can adhere to various surfaces, including assay plates, filter membranes, and other proteins in the sample, leading to a high background signal that can obscure the specific binding to the C-terminal PTH receptor (CPTHR).

Q2: What is the receptor for pTH (53-84), and how does its signaling differ from the classical PTH receptor?

A2: pTH (53-84) binds to a distinct C-terminal PTH receptor (CPTHR), not the classical PTH/PTHrP receptor (PTH1R).[1] Unlike PTH1R, which is typically coupled to G proteins and activates the adenylyl cyclase/cAMP pathway, the CPTHR appears to signal through an increase in intracellular calcium.[2][3] This is often mediated by the influx of extracellular calcium through voltage-dependent calcium channels.[2]

Q3: How is non-specific binding typically determined in a pTH (53-84) assay?

A3: Non-specific binding is determined by measuring the binding of the radiolabeled pTH (53-84) in the presence of a large excess of unlabeled pTH (53-84) or intact pTH (1-84). This high concentration of unlabeled ligand saturates the specific binding sites on the CPTHR, so any remaining bound radioligand is considered non-specific.

Q4: What are the known biological effects of pTH (53-84) binding to its receptor?

A4: Activation of the CPTHR by pTH (53-84) has been shown to induce apoptosis (programmed cell death) in osteocytes.[3][4] This effect is concentration-dependent and can be mimicked by other C-terminal PTH fragments.[3] The signaling cascade involves an influx of extracellular calcium which can lead to changes in the osteocyte cytoskeleton.[2]

Troubleshooting Guides

Issue 1: High Non-Specific Binding (NSB)

High non-specific binding can significantly reduce the signal-to-noise ratio of your assay, making it difficult to obtain reliable data. Ideally, specific binding should account for at least 80% of the total binding at the radioligand's Kd concentration.[5]

Potential Cause Troubleshooting Steps & Recommendations Expected Outcome
Suboptimal Blocking Agent Optimize the concentration of the blocking agent. Bovine Serum Albumin (BSA) is commonly used at concentrations ranging from 0.1% to 5%. Consider alternatives like non-fat dry milk or casein, which can sometimes provide lower backgrounds.[6][7]Reduction in background binding to the assay plate and/or filter membrane.
Incorrect Buffer Composition pH: Adjust the buffer pH. The charge of the peptide and receptor can influence non-specific interactions.[8] Ionic Strength: Increase the salt (e.g., NaCl) concentration in the binding and wash buffers. This can reduce electrostatic interactions with surfaces.[8] Additives: Include a low concentration (e.g., 0.05% to 0.2%) of a non-ionic surfactant like Tween-20 to reduce hydrophobic interactions.[8][9]Improved receptor stability and reduced non-specific interactions.
Inefficient Washing Increase the number of wash steps (e.g., from 3 to 5) and/or the volume of wash buffer. Ensure the wash buffer is ice-cold to minimize the dissociation of the specifically bound ligand during the wash process.[6]More effective removal of unbound and non-specifically bound radioligand, leading to a lower background signal.
Excessive Radioligand Concentration Titrate the radioligand concentration. High concentrations increase the likelihood of non-specific binding. A good starting point is a concentration at or below the Kd for the receptor.[6]A decrease in non-specific binding, which is often proportional to the radioligand concentration.
Filter Binding Issues Pre-soak filters in a solution like 0.3% polyethyleneimine (PEI) to reduce the binding of the radioligand to the filter material itself.[6] Test different types of filter materials (e.g., glass fiber vs. nitrocellulose) to find one with the lowest NSB for your assay.Reduced contribution of the filter apparatus to the non-specific binding signal.
Issue 2: Poor or No Specific Binding Signal

A weak or absent specific binding signal can be due to a variety of factors related to the experimental setup and reagents.

Potential Cause Troubleshooting Steps & Recommendations Expected Outcome
Degraded Ligand or Receptor Ligand: Ensure the pTH (53-84) peptide is properly stored and has not undergone multiple freeze-thaw cycles. Confirm its integrity via methods like HPLC if degradation is suspected. Receptor: Use freshly prepared cell membranes or ensure stored membranes were properly prepared with protease inhibitors and stored at -80°C.A viable ligand and receptor are essential for a specific binding signal.
Incorrect Incubation Time/Temperature Determine the time required to reach binding equilibrium by performing a time-course experiment. Lower concentrations of radioligand will require longer incubation times to reach equilibrium.[5]Ensuring the assay has reached equilibrium will provide a stable and maximal specific binding signal.
Suboptimal Buffer Conditions The same buffer components that can increase NSB can also impact specific binding if not optimal. Test a range of pH and ionic strengths to find the best conditions for specific receptor-ligand interaction.Identification of buffer conditions that promote stable and high-affinity specific binding.
Insufficient Receptor Concentration Increase the amount of cell membrane preparation in the assay. The amount of specific binding should be proportional to the receptor concentration.An increase in the specific binding signal, provided the radioligand is not depleted.

Experimental Protocols

Radioreceptor Assay for pTH (53-84)

This protocol is a general guideline for a competitive binding assay using a radiolabeled pTH fragment.

  • Reagent Preparation:

    • Binding Buffer: 50 mM Tris-HCl (pH 7.7), 100 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 5% heat-inactivated horse serum.

    • Radioligand: Prepare serial dilutions of radiolabeled pTH (e.g., ¹²⁵I-[Tyr³⁴]hPTH(19-84), as a proxy for a C-terminal specific ligand) in binding buffer.

    • Unlabeled Ligand (for NSB): Prepare a high concentration stock of unlabeled hPTH (53-84) or hPTH (1-84) (e.g., 10⁻⁵ M).

    • Cell Membranes: Use osteocytic cells known to express CPTHRs (e.g., OC59 cells) and prepare membrane fractions.

  • Assay Procedure:

    • To each well of a 96-well plate, add:

      • Cell membranes (amount to be optimized).

      • Radioligand at a concentration near its Kd.

      • For total binding wells: Binding buffer.

      • For non-specific binding wells: Unlabeled ligand at a concentration 100- to 1000-fold higher than the radioligand.

      • For competition wells: Increasing concentrations of test compounds.

    • Incubate the plate for a predetermined time at a set temperature (e.g., 4 hours at 15°C) to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter pre-soaked in a suitable solution (e.g., 0.3% PEI).

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-Specific Binding.

    • For competition assays, plot the percentage of specific binding against the log concentration of the competitor to determine IC₅₀ values.

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Incubation cluster_analysis 3. Data Acquisition & Analysis Reagents Prepare Binding Buffer, Radioligand, Unlabeled Ligand TotalBinding Total Binding: Membranes + Radioligand Reagents->TotalBinding NSB Non-Specific Binding: Membranes + Radioligand + Excess Unlabeled Ligand Reagents->NSB Competition Competition: Membranes + Radioligand + Test Compound Reagents->Competition Membranes Prepare Cell Membranes (with CPTHRs) Membranes->TotalBinding Membranes->NSB Membranes->Competition Incubate Incubate to Equilibrium TotalBinding->Incubate NSB->Incubate Competition->Incubate Filter Filter & Wash Incubate->Filter Count Scintillation Counting Filter->Count Calculate Calculate Specific Binding: Total - NSB Count->Calculate Plot Plot Competition Curves (IC50) Calculate->Plot

Caption: Workflow for a pTH (53-84) competitive radioligand binding assay.

Troubleshooting_Logic Start High Non-Specific Binding Detected Check_Blocker Optimize Blocking Agent & Concentration? Start->Check_Blocker Check_Buffer Adjust Buffer (pH, Salt, Surfactant)? Check_Blocker->Check_Buffer No Resolved Problem Resolved Check_Blocker->Resolved Yes Check_Wash Increase Wash Steps/Volume? Check_Buffer->Check_Wash No Check_Buffer->Resolved Yes Check_Ligand Titrate Radioligand Concentration? Check_Wash->Check_Ligand No Check_Wash->Resolved Yes Check_Ligand->Resolved Yes

Caption: Logical workflow for troubleshooting high non-specific binding.

PTH5384_Signaling cluster_membrane Cell Membrane CPTHR C-PTH Receptor (CPTHR) VDCC Voltage-Dependent Calcium Channel (VDCC) CPTHR->VDCC Activates Ca_Int Intracellular Ca²⁺ (Increase) VDCC->Ca_Int Influx pTH_53_84 pTH (53-84) pTH_53_84->CPTHR Binds Ca_Ext Extracellular Ca²⁺ Cytoskeleton Cytoskeletal Reorganization Ca_Int->Cytoskeleton Apoptosis Osteocyte Apoptosis Ca_Int->Apoptosis

Caption: Signaling pathway of pTH (53-84) in osteocytes.

References

Validation & Comparative

A Comparative Analysis of PTH (53-84) and PTH (1-84) on Bone Remodeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of Parathyroid Hormone (PTH) fragment (53-84) and the full-length PTH (1-84) on bone resorption and formation. The information presented is based on available experimental data to assist researchers and professionals in the field of bone metabolism and drug development.

Executive Summary

Parathyroid hormone (PTH) is a critical regulator of calcium homeostasis and bone metabolism. While the full-length hormone, PTH (1-84), has well-documented dual effects on bone—anabolic (bone forming) when administered intermittently and catabolic (bone resorbing) with continuous high exposure—the biological activities of its fragments are of increasing interest. This guide focuses on the comparison between PTH (1-84) and the C-terminal fragment PTH (53-84).

Current evidence suggests that PTH (1-84) exerts its primary effects through the well-characterized PTH receptor 1 (PTH1R), leading to downstream signaling cascades that influence both osteoblasts and osteoclasts. In contrast, PTH (53-84) is believed to act through a putative C-terminal PTH receptor (C-PTHR), and its effects on bone remodeling are distinct and appear to be less potent than the full-length hormone. While PTH (1-84) has demonstrated clear anabolic effects on bone formation, the role of PTH (53-84) is more nuanced, with some studies suggesting a modest stimulatory effect on bone formation markers and a potential inhibitory role in bone resorption.

Comparison of Effects on Bone Formation

Experimental data indicates that both PTH (1-84) and PTH (53-84) can influence markers of bone formation, although their mechanisms and potency differ.

Marker of Bone FormationEffect of PTH (1-84)Effect of PTH (53-84)
Alkaline Phosphatase (ALP) Activity Intermittent administration increases ALP activity in osteoblasts. Continuous exposure can be inhibitory.[1]Stimulates ALP activity in dexamethasone-treated rat osteosarcoma cells (ROS 17/2.8) and in a chick bone organ culture system.[1][2]
Osteocalcin (B1147995) (OCN) Intermittent administration increases osteocalcin mRNA and protein levels.[3]Elevates osteocalcin mRNA levels in human osteosarcoma cells (SaOS-2).[3]
Procollagen Type I N-terminal Propeptide (P1NP) Intermittent administration significantly increases serum P1NP levels in humans.Data on the direct effect of PTH (53-84) on P1NP levels is limited.

Comparison of Effects on Bone Resorption

The effects of PTH (1-84) on bone resorption are well-established, primarily mediated through the regulation of the RANKL/OPG system. The role of PTH (53-84) in bone resorption is less clear, with some evidence suggesting an inhibitory effect.

Marker of Bone ResorptionEffect of PTH (1-84)Effect of PTH (53-84)
Receptor Activator of Nuclear Factor-κB Ligand (RANKL) Increases RANKL expression in osteoblasts and osteocytes, promoting osteoclastogenesis.[4][5][6]Limited direct evidence on its effect on RANKL expression.
Osteoprotegerin (OPG) Decreases OPG expression in osteoblasts, further promoting osteoclast activity.[5]Limited direct evidence on its effect on OPG expression.
Tartrate-Resistant Acid Phosphatase (TRAP) positive cells Increases the number of TRAP-positive osteoclasts.May induce osteoclast-like cell formation, but with significantly lower potency (30%) compared to PTH (1-34).[7]
C-terminal telopeptide of type I collagen (CTX) Increases serum CTX levels, indicating increased bone resorption.Some studies suggest it may antagonize PTH (1-34)-induced calcium release from bone.[2]

Signaling Pathways

The differential effects of PTH (1-84) and PTH (53-84) on bone metabolism are rooted in their distinct receptor interactions and downstream signaling cascades.

PTH (1-84) Signaling Pathway

PTH (1-84) primarily binds to the PTH1R, a G-protein coupled receptor, activating multiple downstream pathways.

PTH1R_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PTH_1_84 PTH (1-84) PTH1R PTH1R PTH_1_84->PTH1R Binds Gs Gαs PTH1R->Gs Activates Gq Gαq PTH1R->Gq Activates AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C Gq->PLC Stimulates cAMP cAMP AC->cAMP Converts ATP to IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates PIP2 PIP2 Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Gene_Transcription Gene Transcription (e.g., RANKL, OPG, Osteocalcin) PKC->Gene_Transcription Regulates CREB->Gene_Transcription Regulates Ca_release->PKC Activates

PTH (1-84) signaling via PTH1R.
Proposed PTH (53-84) Signaling Pathway

PTH (53-84) is thought to bind to a putative C-PTH receptor, which is distinct from PTH1R. The downstream signaling is not fully elucidated but appears to be independent of cAMP.

CPTHR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PTH_53_84 PTH (53-84) CPTHR C-PTH Receptor (putative) PTH_53_84->CPTHR Binds Unknown_G_Protein G-Protein? CPTHR->Unknown_G_Protein Other_Pathways Other Signaling Pathways? CPTHR->Other_Pathways Intracellular_Ca ↑ Intracellular Ca²⁺ Unknown_G_Protein->Intracellular_Ca Gene_Expression Altered Gene Expression (e.g., ALP, Osteocalcin) Intracellular_Ca->Gene_Expression Other_Pathways->Gene_Expression

Proposed signaling for PTH (53-84).

Experimental Protocols

In Vitro Osteoblast Differentiation Assay

This protocol outlines a general procedure to assess the effects of PTH fragments on the differentiation of osteoblast-like cells.

Osteoblast_Differentiation_Workflow cluster_assays Assess Markers of Osteoblast Differentiation start Start: Culture Osteoblast-like Cells (e.g., SaOS-2, ROS 17/2.8) treatment Treat cells with: - Vehicle Control - PTH (1-84) (various concentrations) - PTH (53-84) (various concentrations) start->treatment incubation Incubate for a defined period (e.g., 24-120 hours) treatment->incubation alp_assay Alkaline Phosphatase (ALP) Activity Assay incubation->alp_assay ocn_assay Osteocalcin (OCN) Measurement (e.g., ELISA or RT-qPCR for mRNA) incubation->ocn_assay analysis Data Analysis: Compare treatment groups to control alp_assay->analysis ocn_assay->analysis end End: Determine effects on differentiation analysis->end

Osteoblast differentiation workflow.

1. Cell Culture:

  • Human osteosarcoma cells (e.g., SaOS-2) or rat osteosarcoma cells (e.g., ROS 17/2.8) are cultured in appropriate media (e.g., McCoy's 5A for SaOS-2) supplemented with fetal bovine serum and antibiotics.[8][9]

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.[9]

2. Treatment:

  • Once cells reach a desired confluency, the culture medium is replaced with fresh medium containing either vehicle (control), PTH (1-84), or PTH (53-84) at various concentrations.

  • For some experiments, cells may be pre-treated with dexamethasone (B1670325) to enhance their responsiveness.[1]

3. Alkaline Phosphatase (ALP) Activity Assay:

  • After the treatment period, cells are washed and lysed.

  • The cell lysate is incubated with a substrate for ALP, such as p-nitrophenyl phosphate (B84403) (pNPP).[10]

  • The conversion of pNPP to p-nitrophenol is measured spectrophotometrically at 405 nm.[10]

  • ALP activity is normalized to the total protein content of the cell lysate.

4. Osteocalcin (OCN) Measurement:

  • mRNA Expression: Total RNA is extracted from the cells, and quantitative real-time PCR (RT-qPCR) is performed to measure the relative expression of osteocalcin mRNA.[3]

  • Protein Secretion: The concentration of osteocalcin secreted into the culture medium can be quantified using an enzyme-linked immunosorbent assay (ELISA) kit.[11]

In Vitro Osteoclastogenesis Assay

This protocol provides a general method to evaluate the impact of PTH fragments on the formation of bone-resorbing osteoclasts.

1. Co-culture System:

  • Osteoclast precursors (e.g., bone marrow macrophages or spleen cells) are co-cultured with osteoblastic/stromal cells (e.g., primary calvarial osteoblasts or ST2 cells).[7]

  • The co-cultures are maintained in a medium that supports osteoclast differentiation, often containing M-CSF and RANKL as positive controls.

2. Treatment:

  • The co-cultures are treated with vehicle, PTH (1-84), or PTH (53-84) at various concentrations.

3. TRAP Staining:

  • After a period of incubation (typically 7-10 days), the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), an enzyme characteristic of osteoclasts.

  • TRAP-positive multinucleated cells (containing three or more nuclei) are identified and counted as osteoclasts.

Conclusion

Further research is required to fully elucidate the physiological relevance of PTH (53-84) and the signaling pathways of the C-PTH receptor. A direct, quantitative comparison of the effects of PTH (53-84) and PTH (1-84) on a comprehensive panel of bone formation and resorption markers in the same experimental system would be highly valuable for the field. Such studies will be crucial for determining the potential of C-terminal PTH fragments as therapeutic agents for metabolic bone diseases.

References

A Researcher's Guide to Antibody Specificity for the Parathyroid Hormone Fragment pTH (53-84)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise detection of parathyroid hormone (PTH) fragments is critical for advancing our understanding of calcium homeostasis, bone metabolism, and various pathological conditions. This guide provides a comparative overview of commercially available antibodies targeting the pTH (53-84) fragment, alongside detailed experimental protocols for their validation.

Parathyroid hormone is a key regulator of calcium and phosphate (B84403) levels. It is metabolized into various fragments, with the C-terminal fragments, including pTH (53-84), having longer half-lives than the intact hormone. Emerging research suggests that these C-terminal fragments are not merely inactive byproducts but may possess biological activity, interacting with a distinct C-terminal PTH receptor and influencing osteoblast and osteoclast function. Accurate and specific detection of the pTH (53-84) fragment is therefore essential for elucidating its physiological and pathological roles.

Comparison of Commercial Antibodies for pTH (53-84)

The selection of a highly specific and sensitive antibody is paramount for reliable experimental outcomes. Below is a summary of commercially available monoclonal and polyclonal antibodies targeting the pTH (53-84) fragment. This information has been compiled from publicly available datasheets and should be used as a starting point for your own in-house validation.

Antibody Name/CloneHost SpeciesClonalityImmunogenTested ApplicationsSupplier (Example)
PTH (D1.5) MouseMonoclonalAmino acids 53-84 of human PTHWB, IP, IF, IHCSanta Cruz Biotechnology
Anti-Parathyroid Hormone (aa53-84) RabbitPolyclonalHuman Parathyroid Hormone aa53-84ELISA, IHC-PRayBiotech
Parathyroid Hormonese (PTH) (aa 53-84) Antibody RabbitPolyclonalSynthetic rat PTH (aa 53-84) bTG-conjugatedEIA, Immunoassay, ELISAImmundiagnostik AG
MAb to PTH (a.a. 53-84) MouseMonoclonalSynthetic human PTH peptide (53-84)EIA, IHC, CLI, RIAMeridian Bioscience

Note: The performance of these antibodies can vary depending on the specific experimental conditions. It is crucial to perform thorough in-house validation.

Experimental Validation Protocols

Robust validation is essential to ensure the specificity and reliability of any antibody. The following are detailed protocols for key immunoassays tailored for the validation of pTH (53-84) antibody specificity.

Western Blotting

Objective: To determine the specificity of the antibody for the pTH (53-84) fragment and its ability to detect the target protein at its expected molecular weight.

Materials:

  • Cell or tissue lysates (e.g., from parathyroid gland or bone tissue)

  • Recombinant full-length PTH (1-84)

  • Synthetic pTH (53-84) peptide

  • Other PTH fragments (e.g., pTH (1-34)) for cross-reactivity testing

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against pTH (53-84)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

Protocol:

  • Sample Preparation: Prepare lysates from cells or tissues known to express PTH. For positive controls, use recombinant full-length PTH and synthetic pTH (53-84) peptide. For negative controls, use lysates from cells that do not express PTH and other PTH fragments.

  • SDS-PAGE: Separate the protein samples by SDS-PAGE. The gel percentage will depend on the size of the fragments being analyzed.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary pTH (53-84) antibody at the manufacturer's recommended dilution in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody at the appropriate dilution in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in step 6.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Expected Results: A specific band should be observed at the molecular weight corresponding to the pTH (53-84) fragment in the positive control lanes. No significant bands should be observed in the negative control lanes, confirming the antibody's specificity.

Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To quantify the concentration of pTH (53-84) in a sample and assess the antibody's sensitivity and specificity in a quantitative format. A sandwich ELISA is recommended for higher specificity.

Materials:

  • 96-well microplate

  • Capture antibody specific for a non-overlapping epitope on PTH (if performing a sandwich ELISA)

  • Biotinylated detection antibody against pTH (53-84)

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBST)

  • Coating buffer (e.g., carbonate-bicarbonate buffer)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Standard: synthetic pTH (53-84) peptide of known concentration

Protocol:

  • Coating: Coat the wells of a 96-well plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the wells with blocking buffer for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Sample and Standard Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection Antibody Incubation: Add the biotinylated detection antibody against pTH (53-84) and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Streptavidin-HRP Incubation: Add Streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.

  • Washing: Repeat the washing step.

  • Substrate Development: Add TMB substrate and incubate until a color change is observed.

  • Stop Reaction: Add the stop solution to each well.

  • Read Absorbance: Read the absorbance at 450 nm using a microplate reader.

Data Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the pTH (53-84) standards. Use this curve to determine the concentration of pTH (53-84) in the unknown samples.

Immunohistochemistry (IHC)

Objective: To visualize the localization of the pTH (53-84) fragment within tissue sections, providing spatial context to its expression.

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections (e.g., parathyroid gland, bone)

  • Xylene and graded ethanol (B145695) series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

  • Hydrogen peroxide solution to block endogenous peroxidase activity

  • Blocking serum (from the same species as the secondary antibody)

  • Primary antibody against pTH (53-84)

  • Biotinylated secondary antibody

  • ABC reagent (Avidin-Biotin Complex)

  • DAB substrate kit

  • Hematoxylin for counterstaining

  • Mounting medium

Protocol:

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution.

  • Peroxidase Blocking: Incubate the sections with hydrogen peroxide solution to block endogenous peroxidase activity.

  • Blocking: Apply blocking serum to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the sections with the primary pTH (53-84) antibody at the optimal dilution overnight at 4°C.

  • Secondary Antibody Incubation: Apply the biotinylated secondary antibody and incubate.

  • ABC Reagent Incubation: Apply the ABC reagent and incubate.

  • Staining: Develop the signal using the DAB substrate kit.

  • Counterstaining: Counterstain the sections with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then mount with a coverslip.

Expected Results: Specific staining should be observed in the cytoplasm of chief cells in the parathyroid gland. In bone tissue, staining may be observed in osteoblasts and osteocytes. Negative controls (omitting the primary antibody or using an isotype control) should show no specific staining.

Signaling Pathway and Experimental Workflow

To aid in experimental design and data interpretation, the following diagrams illustrate the proposed signaling pathway for C-terminal PTH fragments and a general workflow for antibody validation.

C_Terminal_PTH_Signaling Proposed Signaling of C-Terminal PTH Fragments cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PTH (53-84) PTH (53-84) CPTH_R C-PTH Receptor (Putative) PTH (53-84)->CPTH_R Binds G_Protein G-Protein CPTH_R->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC PKC Protein Kinase C (PKC) PLC->PKC Ca_influx Ca2+ Influx PKC->Ca_influx Apoptosis Apoptosis (Osteocytes/Osteoclasts) Ca_influx->Apoptosis Bone_Resorption Inhibition of Bone Resorption Apoptosis->Bone_Resorption

Caption: Proposed signaling pathway for C-terminal PTH fragments.

Antibody_Validation_Workflow Antibody Validation Workflow for pTH (53-84) cluster_planning Phase 1: Planning & Preparation cluster_validation Phase 2: Experimental Validation cluster_analysis Phase 3: Data Analysis & Selection Select_Ab Select Candidate Antibodies Acquire_Controls Acquire Positive & Negative Controls (Peptides, Lysates) Select_Ab->Acquire_Controls WB Western Blot (Specificity & MW) Acquire_Controls->WB ELISA ELISA (Quantification & Sensitivity) Acquire_Controls->ELISA IHC IHC (Localization & Tissue Specificity) Acquire_Controls->IHC Analyze_Data Analyze & Compare Performance Data WB->Analyze_Data ELISA->Analyze_Data IHC->Analyze_Data Select_Best_Ab Select Optimal Antibody for Application Analyze_Data->Select_Best_Ab

Caption: General workflow for pTH (53-84) antibody validation.

Conclusion

The validation of antibody specificity for the pTH (53-84) fragment is a critical step in ensuring the accuracy and reproducibility of research in bone and mineral metabolism. While several commercial antibodies are available, their performance must be rigorously assessed in the context of the specific application and experimental conditions. By following the detailed protocols and considering the signaling pathways outlined in this guide, researchers can confidently select and validate antibodies, leading to more reliable and impactful scientific discoveries. The continued investigation into the biological role of C-terminal PTH fragments, facilitated by well-characterized antibodies, holds the promise of uncovering new therapeutic targets for a range of diseases.

Unraveling the In Vivo Function of PTH(53-84): A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise in vivo roles of parathyroid hormone (PTH) fragments is critical for developing next-generation therapeutics for metabolic bone diseases. This guide provides a comprehensive comparison of knockout models used to investigate the function of the C-terminal fragment PTH(53-84), offering insights from available experimental data and outlining key experimental protocols.

While direct knockout mouse models specifically designed to validate the in vivo function of the isolated PTH(53-84) fragment are not extensively documented in publicly available research, we can infer its potential roles by examining PTH-null mice and the effects of administering C-terminal PTH fragments to animals lacking endogenous PTH. This guide synthesizes these findings to provide a clear comparison with established PTH signaling.

Contrasting Phenotypes: A Look at Key Knockout Models

To understand the potential effects of PTH(53-84), it is essential to first consider the physiological consequences of ablating PTH, its related peptide (PTHrP), and their common receptor, the PTH/PTHrP type 1 receptor (PTH1R).

FeatureWild-TypePTH Knockout (PTH-/-)PTH/PTHrP Receptor Knockout (PTH1R-/-)
Serum Calcium NormalDecreased (Hypocalcemia)[1]Decreased
Serum Phosphate (B84403) NormalIncreased (Hyperphosphatemia)[1]-
Bone Turnover NormalReduced[1]-
Trabecular Bone Volume NormalIncreased[1]Decreased in primary spongiosa[2][3]
Cortical Bone Volume NormalIncreased[1]Increased in diaphyseal regions[2][3]
Chondrocyte Differentiation NormalNormalAccelerated[2][3][4]
Survival NormalViablePerinatal lethal[5]

Probing the Function of C-Terminal PTH Fragments in a "Knockout" Context

In the absence of a specific PTH(53-84) knockout model, studies involving the administration of C-terminal PTH fragments to thyroparathyroidectomized (TPTX) animals, which lack endogenous PTH, provide the most relevant in vivo data. One key study investigated the effects of a mixture of synthetic C-terminal fragments, including hPTH(53-84), in TPTX rats.

In Vivo Effects of C-Terminal PTH Fragment Administration in TPTX Rats
ParameterTPTX Control (Vehicle)TPTX + C-Terminal Fragment MixtureTPTX + hPTH(1-34)TPTX + hPTH(1-34) + C-Terminal Fragments
Change in Ionized Calcium (mmol/L) -0.19 ± 0.03No significant change aloneIncreasePartial blockade of hPTH(1-34) induced increase[6]
Change in Serum Phosphate (mmol/L) +0.35 ± 0.33-Decrease-

These findings suggest that C-terminal fragments can antagonize the calcium-mobilizing effects of N-terminal PTH fragments in vivo.[6]

Experimental Protocols

In Vivo Infusion of PTH Fragments in Thyroparathyroidectomized (TPTX) Rats

This protocol is based on studies investigating the in vivo effects of C-terminal PTH fragments.[6]

1. Animal Model:

  • Male Sprague Dawley rats (225-250 g) are thyroparathyroidectomized (TPTX) under anesthesia to remove the source of endogenous PTH. Sham-operated animals serve as controls.

2. Peptide Preparation and Infusion:

  • Human PTH fragments (e.g., hPTH(1-34), hPTH(7-84), hPTH(39-84), hPTH(53-84)) are dissolved in 0.1 M acetic acid, aliquoted, and stored at -70°C.

  • For infusion, peptides are diluted in a vehicle solution of 0.9% NaCl, 2.5% sucrose, and 2% BSA.

  • Peptides are infused continuously via an implanted catheter at a specified rate (e.g., 50 μl/min) for a defined period (e.g., 2 hours).

3. Blood and Urine Sampling:

  • Blood samples are collected at baseline and at regular intervals during the infusion to measure ionized calcium and serum phosphate.

  • Urine is collected to measure urinary calcium and phosphate excretion.

4. Biochemical Analysis:

  • Ionized calcium is measured using a specific analyzer.

  • Serum and urinary phosphate and calcium are determined using standard colorimetric assays.

  • Serum and urine creatinine (B1669602) levels are measured to assess renal function.

  • Biochemical markers of bone turnover can also be assessed. These include:

    • Bone Formation Markers: Serum osteocalcin, bone-specific alkaline phosphatase (BSAP), and procollagen (B1174764) type I N-terminal propeptide (P1NP).[7][8][9][10]

    • Bone Resorption Markers: Serum C-terminal telopeptide of type I collagen (CTX), N-terminal telopeptide of type I collagen (NTX), and tartrate-resistant acid phosphatase 5b (TRAP 5b).[7][8][11][12]

Visualizing the Pathways and Processes

Signaling Pathways of PTH Fragments

PTH_Signaling cluster_0 Classical N-Terminal PTH Signaling cluster_1 Proposed C-Terminal PTH Signaling PTH_1_34 PTH(1-34) PTH1R PTH1R PTH_1_34->PTH1R Binds Biological_Effect Opposing Effects (e.g., Decreased Serum Ca2+) AC Adenylyl Cyclase PTH1R->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., RANKL) CREB->Gene_Expression Ca_Mobilization Increased Serum Ca2+ Gene_Expression->Ca_Mobilization PTH_53_84 PTH(53-84) CPTHR C-PTH Receptor (Putative) PTH_53_84->CPTHR Binds Intracellular_Signal Intracellular Signaling (e.g., Ca2+ influx) CPTHR->Intracellular_Signal Activates Intracellular_Signal->Biological_Effect

Caption: Contrasting signaling pathways of N-terminal and C-terminal PTH fragments.

Experimental Workflow for In Vivo Validation

Experimental_Workflow start Start: Select Animal Model tptx Thyroparathyroidectomy (TPTX) to create PTH-deficient model start->tptx infusion Continuous Infusion of PTH(53-84) or Vehicle tptx->infusion sampling Serial Blood and Urine Sampling infusion->sampling analysis Biochemical Analysis: - Serum Ca2+, PO4 - Bone Turnover Markers sampling->analysis data_comp Data Comparison and Statistical Analysis analysis->data_comp conclusion Conclusion on In Vivo Function data_comp->conclusion

Caption: Workflow for assessing the in vivo function of PTH(53-84).

Logical Relationship of Knockout Models

Knockout_Models cluster_phenotypes Phenotypic Consequences PTH_Gene PTH Gene PTH_KO PTH Knockout (Systemic PTH deficiency) PTH_Gene->PTH_KO Ablation PTHrP_Gene PTHrP Gene PTHrP_KO PTHrP Knockout (Developmental defects) PTHrP_Gene->PTHrP_KO Ablation PTH1R_Gene PTH1R Gene PTH1R_KO PTH1R Knockout (Loss of N-terminal signaling) PTH1R_Gene->PTH1R_KO Ablation PTH_KO_Pheno Hypocalcemia, Low Bone Turnover PTH_KO->PTH_KO_Pheno PTHrP_KO_Pheno Skeletal Dysplasia PTHrP_KO->PTHrP_KO_Pheno PTH1R_KO_Pheno Severe Skeletal Defects, Perinatal Lethality PTH1R_KO->PTH1R_KO_Pheno

Caption: Relationship between gene ablation and resulting phenotypes.

Conclusion and Future Directions

The use of knockout models has been instrumental in defining the roles of PTH and PTHrP in calcium homeostasis and skeletal development. While direct genetic ablation studies for the PTH(53-84) fragment are lacking, evidence from in vivo administration studies in PTH-deficient animals suggests that C-terminal fragments, including PTH(53-84), possess biological activity that often opposes the classical effects of N-terminal PTH. These fragments likely act through a distinct, yet-to-be-fully-characterized C-terminal PTH receptor.

Future research should prioritize the development of specific knockout models for the putative C-PTH receptor to definitively elucidate the signaling pathways and in vivo functions of PTH(53-84) and other C-terminal fragments. Such studies will be invaluable for the development of more targeted and effective therapies for a range of bone and mineral metabolism disorders.

References

Cross-Species Comparative Analysis of the pTH(53-84) Amino Acid Sequence: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive cross-species analysis of the parathyroid hormone (pTH) fragment (53-84), offering valuable insights for researchers, scientists, and drug development professionals. By examining the amino acid sequence homology and detailing relevant experimental protocols and signaling pathways, this document serves as a critical resource for studies involving C-terminal PTH fragments.

Cross-Species Amino Acid Sequence Comparison of pTH(53-84)

The C-terminal region of parathyroid hormone exhibits a high degree of conservation across various species, suggesting a significant biological role. The following table summarizes the amino acid sequence of the pTH(53-84) fragment in human, rat, mouse, bovine, porcine, and chicken.

SpeciesAmino Acid Sequence (53-84)
Human K K E D N V L V E S H E K S L G E A D K A D V N V L T K A K S Q
Rat K K E D N V L V E S H Q K S L G E A D K A D V N V L T K A K S Q
Mouse K K E D N V L V E S H Q K S L G E A D K A D V N V L T K A K S Q
Bovine K K E D N V L V E S H Q K S L G E A D K A D V D V L I K A K P Q
Porcine K K E D N V L V E S H Q K S L G E A D K A D V D V L V K A K S Q
Chicken R R E D D V L V E S Y Q K S L G E A D K A E V N V L G R A R S Q

Biological Activity and Signaling Pathway of C-Terminal PTH Fragments

C-terminal fragments of PTH, such as pTH(53-84), do not bind to the classical parathyroid hormone 1 receptor (PTH1R) which is responsible for the primary calcium-regulating effects of the full-length hormone. Instead, these fragments are believed to exert their effects through a distinct C-terminal PTH receptor (CPTHR). While the complete signaling cascade is still under investigation, current evidence suggests that the binding of C-terminal PTH fragments to CPTHR on osteocytic cells initiates a signaling pathway that leads to an increase in intracellular calcium concentrations. This is thought to occur, at least in part, through the activation of voltage-dependent calcium channels. Some studies also suggest a role for these fragments in inducing pro-apoptotic effects in osteocytes.

C_PTH_Signaling_Pathway pTH(53-84) pTH(53-84) CPTHR CPTHR pTH(53-84)->CPTHR Binds to V_Ca_Channel Voltage-Dependent Calcium Channel CPTHR->V_Ca_Channel Activates Ca_Influx Ca2+ Influx V_Ca_Channel->Ca_Influx Intracellular_Response Intracellular Response (e.g., Apoptosis) Ca_Influx->Intracellular_Response

Signaling pathway of the C-terminal PTH fragment pTH(53-84).

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to characterize the activity of pTH(53-84) and other C-terminal fragments.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of unlabeled pTH fragments to the C-terminal PTH receptor by measuring their ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes prepared from cells expressing the C-terminal PTH receptor.

  • Radiolabeled C-terminal PTH fragment (e.g., ¹²⁵I-[Tyr³⁴]hPTH(19-84)).

  • Unlabeled pTH(53-84) fragments from various species.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

  • Gamma counter.

Procedure:

  • Incubate a fixed concentration of the radiolabeled ligand with the cell membrane preparation in the presence of increasing concentrations of the unlabeled pTH(53-84) competitor.

  • Incubations are typically carried out in a total volume of 250 µL in 96-well plates at 30°C for 60 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Calculate the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀).

  • Determine the binding affinity (Ki) using the Cheng-Prusoff equation.

Osteoclast Formation Assay (TRAP Staining)

This assay assesses the effect of pTH fragments on the differentiation of osteoclast precursors into mature, bone-resorbing osteoclasts.

Materials:

  • Bone marrow cells or RAW 264.7 macrophage cell line.

  • Alpha-MEM supplemented with 10% FBS and antibiotics.

  • Macrophage colony-stimulating factor (M-CSF).

  • Receptor activator of nuclear factor kappa-B ligand (RANKL).

  • pTH(53-84) fragments.

  • TRAP staining kit (containing Fast Red Violet LB salt and Naphthol AS-MX phosphate).

  • Fixation solution (e.g., 10% formalin).

  • Acetate (B1210297) buffer (pH 5.2).

  • Tartrate solution.

Procedure:

  • Culture bone marrow cells or RAW 264.7 cells in a 96-well plate in the presence of M-CSF (e.g., 30 ng/mL) for 2-3 days.

  • Induce osteoclast differentiation by adding RANKL (e.g., 50 ng/mL) and the desired concentrations of pTH(53-84) fragments.

  • Culture the cells for an additional 4-6 days, replacing the medium every 2-3 days.

  • Fix the cells with fixation solution for 10 minutes.

  • Wash the cells with PBS.

  • Stain for tartrate-resistant acid phosphatase (TRAP) activity by incubating the cells with the TRAP staining solution (prepared according to the manufacturer's instructions, typically containing acetate buffer, tartrate solution, Fast Red Violet LB salt, and Naphthol AS-MX phosphate) at 37°C for 30-60 minutes.

  • Wash the cells with distilled water.

  • Identify and count TRAP-positive multinucleated cells (containing ≥3 nuclei) under a light microscope.

Alkaline Phosphatase (ALP) Activity Assay in Osteoblasts

This assay measures the effect of pTH fragments on the activity of alkaline phosphatase, a key marker of osteoblast differentiation and activity.

Materials:

  • Osteoblastic cell line (e.g., Saos-2 or MC3T3-E1).

  • Cell culture medium.

  • pTH(53-84) fragments.

  • Lysis buffer (e.g., 0.1% Triton X-100 in PBS).

  • p-Nitrophenyl phosphate (B84403) (pNPP) substrate solution.

  • Stop solution (e.g., 0.1 N NaOH).

  • Microplate reader.

Procedure:

  • Culture osteoblastic cells in a 96-well plate until they reach confluence.

  • Treat the cells with various concentrations of pTH(53-84) fragments for a specified period (e.g., 24-72 hours).

  • Wash the cells with PBS and lyse them with lysis buffer.

  • Add pNPP substrate solution to each well and incubate at 37°C for 15-30 minutes.

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the ALP activity, which is proportional to the amount of p-nitrophenol produced. Normalize the results to the total protein concentration of each sample.

Experimental_Workflow cluster_assays In Vitro Assays cluster_steps_binding Binding Assay Steps cluster_steps_osteoclast Osteoclast Assay Steps cluster_steps_alp ALP Assay Steps Binding_Assay Competitive Binding Assay B1 Incubate Membranes + Radioligand + Competitor Binding_Assay->B1 Osteoclast_Assay Osteoclast Formation Assay (TRAP) O1 Culture Precursors + M-CSF + RANKL + pTH(53-84) Osteoclast_Assay->O1 ALP_Assay Alkaline Phosphatase Activity Assay A1 Culture Osteoblasts + pTH(53-84) ALP_Assay->A1 B2 Filter & Wash B1->B2 B3 Measure Radioactivity B2->B3 B4 Calculate Ki B3->B4 O2 Fix & Stain (TRAP) O1->O2 O3 Count Multinucleated TRAP+ Cells O2->O3 A2 Lyse Cells A1->A2 A3 Add pNPP Substrate A2->A3 A4 Measure Absorbance A3->A4 A5 Calculate ALP Activity A4->A5

General experimental workflow for characterizing pTH(53-84) activity.

A Comparative Guide to the Biological Activity of pTH (53-84) in Osteoblast-Like Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of the parathyroid hormone fragment pTH (53-84) across various osteoblast-like cell lines. Historically considered an inactive fragment, recent studies have unveiled its distinct biological effects, separate from the well-characterized N-terminal pTH (1-34). This document summarizes key experimental findings, details relevant protocols, and visualizes the current understanding of its unique signaling pathway.

Data Summary

The biological response to pTH (53-84) varies significantly among different osteoblast-like cell lines, highlighting the importance of cell context in determining its effects. The following tables summarize the key quantitative findings from published studies.

Table 1: Effect of pTH (53-84) on Alkaline Phosphatase (ALP) Activity

Cell LineTreatment ConditionsConcentration of pTH (53-84)Incubation TimeObserved Effect on ALP ActivityCitation
ROS 17/2.8 (rat osteosarcoma)Dexamethasone-treated10⁻⁸ M120 hoursDose-related stimulation[1][2]
SaOS-2 (human osteosarcoma)-10 nM24 hours~1.5-fold increase[3][4]
UMR-106 (rat osteosarcoma)-10⁻⁸ M-No significant effect[5][6]
MC3T3-E1 (mouse pre-osteoblast)-0.1 µM-No significant alteration in osteoblast differentiation[7]

Table 2: Effect of pTH (53-84) on Gene Expression

Cell LineGeneConcentration of pTH (53-84)Incubation TimeObserved Effect on mRNA LevelsCitation
SaOS-2Alkaline Phosphatase10 nM24 hours~2-fold increase[3][4]
SaOS-2Osteocalcin (B1147995)10 nM24 hours~1.4-fold increase[3][4]
SaOS-2Collagen Type I10 nM24 hoursNo significant effect[3][4]
UMR-106Type-1 Procollagen (B1174764)10⁻⁸ M-Stimulation[5][6]
UMR-106IGFBP-510⁻⁸ M-Stimulation[5][6]
MC3T3-E1c-fos0.1 µM1 hourNo up-regulation[8]

Table 3: Effect of pTH (53-84) on Cell Proliferation

Cell LineAssayConcentration of pTH (53-84)Observed EffectCitation
UMR-106[³H] thymidine (B127349) incorporation10⁻⁸ MNo significant effect[5][6]

Signaling Pathway of pTH (53-84)

Unlike the N-terminal fragment pTH (1-34), which primarily signals through the PTH-1 receptor (PTH1R) and subsequent activation of the adenylyl cyclase/PKA and phospholipase C/PKC pathways, pTH (53-84) does not bind to the PTH1R and does not stimulate cAMP production.[7] Evidence suggests that pTH (53-84) acts through a distinct C-terminal PTH receptor (CPTHR). While this receptor is yet to be fully characterized, its activation appears to trigger an influx of intracellular calcium, which in turn may regulate cytoskeletal organization and gene expression.[9]

PTH5384_Signaling pTH_53_84 pTH (53-84) CPTHR C-terminal PTH Receptor (CPTHR) pTH_53_84->CPTHR Binds Ca_Channel Voltage-Sensitive Ca²⁺ Channel CPTHR->Ca_Channel Activates Ca_Influx ↑ Intracellular Ca²⁺ Ca_Channel->Ca_Influx Cytoskeleton Cytoskeletal Condensation Ca_Influx->Cytoskeleton Gene_Expression Gene Expression (e.g., ALP, Osteocalcin) Ca_Influx->Gene_Expression

Caption: Proposed signaling pathway for pTH (53-84) in osteoblast-like cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays mentioned in this guide.

Alkaline Phosphatase (ALP) Activity Assay

This protocol is adapted from colorimetric assays using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.

1. Cell Culture and Treatment:

  • Seed osteoblast-like cells (e.g., SaOS-2, ROS 17/2.8) in 24-well or 48-well plates at a density that allows for sub-confluency at the time of the assay.
  • Culture cells in appropriate media, with or without dexamethasone (B1670325) as required for the specific cell line.[1]
  • At the desired confluency, treat cells with varying concentrations of pTH (53-84) or vehicle control for the specified duration (e.g., 24 to 120 hours).

2. Cell Lysis:

  • After treatment, aspirate the culture medium and wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).
  • Add a lysis buffer (e.g., 0.1% Triton X-100 in PBS) to each well and incubate on ice for 10-15 minutes.
  • Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at high speed to pellet cell debris.

3. ALP Assay:

  • Prepare a pNPP solution in an alkaline buffer (e.g., 1 M diethanolamine (B148213) buffer, pH 9.8, containing 0.5 mM MgCl₂).
  • Add a small volume of the cell lysate supernatant to a 96-well plate.
  • Add the pNPP solution to each well to start the reaction.
  • Incubate the plate at 37°C for 15-30 minutes, or until a yellow color develops.
  • Stop the reaction by adding 3 M NaOH.
  • Measure the absorbance at 405 nm using a microplate reader.

4. Data Analysis:

  • Create a standard curve using known concentrations of p-nitrophenol.
  • Calculate the ALP activity in each sample, typically expressed as nmol of p-nitrophenol produced per minute per milligram of protein. Protein concentration in the lysate can be determined using a standard protein assay (e.g., BCA or Bradford assay).

RNA Extraction and Gene Expression Analysis (for Osteocalcin mRNA)

This protocol outlines the steps for quantifying osteocalcin mRNA levels using quantitative real-time PCR (qPCR).

1. Cell Culture and Treatment:

  • Culture and treat cells with pTH (53-84) as described in the ALP assay protocol.

2. RNA Extraction:

  • After treatment, lyse the cells directly in the culture dish using a guanidinium (B1211019) isothiocyanate-based lysis buffer (e.g., from a commercial RNA extraction kit).
  • Isolate total RNA according to the manufacturer's protocol of the chosen RNA extraction kit. This typically involves steps of homogenization, phase separation, and RNA precipitation.
  • Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

3. Reverse Transcription:

  • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

4. Quantitative PCR (qPCR):

  • Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for human osteocalcin, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a specific probe.
  • Use primers for a housekeeping gene (e.g., GAPDH, β-actin) as an internal control for normalization.
  • Perform the qPCR reaction in a real-time PCR cycler. The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

5. Data Analysis:

  • Determine the cycle threshold (Ct) values for both the target gene (osteocalcin) and the housekeeping gene.
  • Calculate the relative expression of osteocalcin mRNA using the ΔΔCt method, comparing the pTH (53-84)-treated samples to the vehicle-treated controls.

Experimental Workflow

The following diagram illustrates a general workflow for investigating the biological activity of pTH (53-84) in osteoblast-like cell lines.

Experimental_Workflow start Select Osteoblast-like Cell Line(s) culture Cell Culture & Seeding start->culture treatment Treatment with pTH (53-84) & Controls culture->treatment endpoint Endpoint Assays treatment->endpoint proliferation Proliferation Assay (e.g., [³H] Thymidine) endpoint->proliferation differentiation Differentiation Assays (e.g., ALP Activity) endpoint->differentiation gene_expression Gene Expression Analysis (e.g., qPCR for Osteocalcin) endpoint->gene_expression analysis Data Analysis & Interpretation proliferation->analysis differentiation->analysis gene_expression->analysis conclusion Conclusion on Cell-Specific Biological Activity analysis->conclusion

Caption: General experimental workflow for studying pTH (53-84) effects.

This guide provides a snapshot of the current understanding of pTH (53-84)'s biological activity in osteoblast-like cells. Further research is warranted to fully elucidate its signaling mechanism and physiological relevance in bone metabolism. The presented data and protocols offer a solid foundation for researchers and professionals in the field to design and interpret future studies on this intriguing PTH fragment.

References

Unveiling the Molecular Handshake: A Comparative Guide to the Binding of PTH (53-84) on its Putative Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding characteristics of the parathyroid hormone fragment PTH (53-84) to its putative C-terminal PTH receptor (CPTHR). By presenting key experimental data, detailed methodologies, and visual representations of associated signaling pathways, this document aims to facilitate a deeper understanding of this interaction and guide future research and drug development efforts targeting this unique receptor.

Introduction

Parathyroid hormone (PTH) is a critical regulator of calcium and phosphate (B84403) homeostasis. While the actions of the full-length hormone and its N-terminal fragments on the well-characterized PTH receptor 1 (PTH1R) are well-understood, the biological significance of its C-terminal fragments has long been a subject of investigation. Evidence now strongly suggests that these C-terminal fragments, including PTH (53-84), exert their effects through a distinct C-terminal PTH receptor (CPTHR)[1][2]. Understanding the binding of PTH (53-84) to the CPTHR is paramount for elucidating the physiological roles of C-terminal PTH fragments and for the development of novel therapeutics targeting bone metabolism and calcium homeostasis.

This guide compares the binding affinity of PTH (53-84) with other PTH fragments and explores the downstream signaling consequences of this interaction.

Data Presentation: Comparative Binding Affinities of PTH Fragments to the C-terminal PTH Receptor

The following table summarizes the quantitative data from competitive radioligand binding assays performed on osteocytic cells, which are known to express the CPTHR. The data is presented as IC50 values, representing the concentration of the competing ligand required to displace 50% of the radiolabeled tracer.

LigandCell LineRadioligandIC50 (nM)Reference
hPTH (1-84)OC59 (osteocytic)¹²⁵I-[Tyr³⁴]hPTH(19-84)10 - 40[3]
hPTH (7-84)OC59 (osteocytic)¹²⁵I-[Tyr³⁴]hPTH(19-84)10 - 40[3]
[Tyr³⁴]hPTH (19-84)OC59 (osteocytic)¹²⁵I-[Tyr³⁴]hPTH(19-84)10 - 40[3]
[Tyr³⁴]hPTH (24-84)OC59 (osteocytic)¹²⁵I-[Tyr³⁴]hPTH(19-84)10 - 40[3]
hPTH (28-84)OC59 (osteocytic)¹²⁵I-[Tyr³⁴]hPTH(19-84)200 - 600[3]
hPTH (34-84)OC59 (osteocytic)¹²⁵I-[Tyr³⁴]hPTH(19-84)200 - 600[3]
[Asn⁷⁶]hPTH (39-84)OC59 (osteocytic)¹²⁵I-[Tyr³⁴]hPTH(19-84)200 - 600[3]
hPTH (53-84) OC59 (osteocytic) ¹²⁵I-[Tyr³⁴]hPTH(19-84) 200 - 600 [3]
hPTH (55-84)OC59 (osteocytic)¹²⁵I-[Tyr³⁴]hPTH(19-84)>> 10,000[3]
hPTH (57-84)OC59 (osteocytic)¹²⁵I-[Tyr³⁴]hPTH(19-84)>> 10,000[3]
hPTH (60-84)OC59 (osteocytic)¹²⁵I-[Tyr³⁴]hPTH(19-84)>> 10,000[3]

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is adapted from methodologies used to characterize the binding of PTH fragments to the CPTHR on osteocytic cells.

1. Cell Culture:

  • Murine osteocytic MLO-Y4 cells are cultured in α-MEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • For binding assays, cells are seeded in 24-well plates and grown to confluence.

2. Radioligand Preparation:

  • The radioligand, typically ¹²⁵I-[Tyr³⁴]hPTH(19-84), is prepared using a standard Chloramine-T method and purified by high-performance liquid chromatography (HPLC).

3. Binding Assay:

  • Confluent cell monolayers are washed with binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.2 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).

  • Cells are incubated with a fixed concentration of the radioligand (e.g., 100,000 cpm/well) and increasing concentrations of unlabeled competing ligands (e.g., PTH (53-84) and other PTH fragments) in a final volume of 250 µL.

  • Incubation is carried out at 4°C for 4-6 hours to reach equilibrium.

  • Following incubation, the assay is terminated by aspirating the binding buffer and washing the cell monolayers three times with ice-cold wash buffer to remove unbound radioligand.

  • The cells are then lysed with 0.5 M NaOH, and the cell-associated radioactivity is quantified using a gamma counter.

4. Data Analysis:

  • Non-specific binding is determined in the presence of a high concentration (e.g., 1 µM) of unlabeled PTH (1-84).

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • IC50 values are determined by non-linear regression analysis of the competition binding data using software such as GraphPad Prism.

Intracellular Calcium Measurement (FURA-2 AM)

This protocol outlines the measurement of intracellular calcium mobilization following CPTHR activation.

1. Cell Preparation:

  • MLO-Y4 cells are seeded on glass coverslips and grown to 70-80% confluency.

2. FURA-2 AM Loading:

  • Cells are washed with a balanced salt solution (BSS) buffered with HEPES.

  • Cells are then incubated with 2-5 µM FURA-2 AM in BSS for 30-45 minutes at 37°C.

  • After loading, cells are washed with BSS to remove extracellular dye and incubated for a further 30 minutes to allow for complete de-esterification of the dye.

3. Calcium Imaging:

  • The coverslip is mounted on a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

  • Cells are alternately excited at 340 nm and 380 nm, and the emission is collected at 510 nm.

  • A baseline fluorescence ratio (F340/F380) is established before the addition of the agonist.

  • PTH (53-84) or other test compounds are added to the chamber, and the change in the fluorescence ratio is recorded over time.

4. Data Analysis:

  • The ratio of the fluorescence intensities at the two excitation wavelengths is calculated for individual cells over the course of the experiment.

  • The change in the ratio is indicative of a change in intracellular calcium concentration.

  • Data can be presented as the peak change in the fluorescence ratio or the area under the curve.

Visualizations

Signaling Pathway of PTH (53-84) at the CPTHR

PTH5384_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PTH(53-84) PTH(53-84) CPTHR CPTHR PTH(53-84)->CPTHR Binding PLC Phospholipase C (PLC) CPTHR->PLC Activation Ca_influx Ca²⁺ Influx CPTHR->Ca_influx Potential Mechanism IP3 IP₃ PLC->IP3 Generates Ca_release Ca²⁺ Release from ER IP3->Ca_release Ca_increase ↑ [Ca²⁺]i Ca_release->Ca_increase Ca_influx->Ca_increase Downstream Downstream Cellular Effects Ca_increase->Downstream

Caption: Proposed signaling pathway for PTH (53-84) via the C-terminal PTH receptor (CPTHR).

Experimental Workflow for Competitive Radioligand Binding Assay

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Culture 1. Culture CPTHR-expressing cells (e.g., MLO-Y4) Incubation 4. Incubate cells with radioligand and unlabeled competitors Culture->Incubation Radioligand 2. Prepare ¹²⁵I-labeled competitor (e.g., ¹²⁵I-[Tyr³⁴]hPTH(19-84)) Radioligand->Incubation Competitors 3. Prepare serial dilutions of unlabeled competitors (e.g., PTH(53-84)) Competitors->Incubation Wash 5. Wash to remove unbound ligands Incubation->Wash Lysis 6. Lyse cells Wash->Lysis Counting 7. Quantify radioactivity (Gamma Counting) Lysis->Counting Analysis 8. Calculate specific binding and determine IC₅₀ values Counting->Analysis Result Binding Affinity Comparison Analysis->Result

Caption: Workflow for determining the binding affinity of PTH fragments to the CPTHR.

Logical Relationship of PTH Fragments and Receptor Activation

PTH_Receptor_Logic cluster_ligands PTH Fragments cluster_receptors Receptors cluster_effects Primary Cellular Effects PTH(1-34) N-terminal (e.g., PTH(1-34)) PTH(53-84) C-terminal (e.g., PTH(53-84)) PTH1R PTH1R PTH(1-34)->PTH1R Binds PTH(1-84) Full-length (PTH(1-84)) CPTHR CPTHR PTH(53-84)->CPTHR Binds PTH(1-84)->PTH1R Binds PTH(1-84)->CPTHR Binds cAMP ↑ cAMP PTH1R->cAMP Calcium ↑ [Ca²⁺]i CPTHR->Calcium

References

Independent Investigations into the Biological Activities of PTH(53-84): A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of studies exploring the effects of the C-terminal fragment of Parathyroid Hormone, pTH(53-84), on various cellular and physiological processes. This guide is intended for researchers, scientists, and professionals in drug development.

The biological significance of C-terminal fragments of parathyroid hormone (PTH), particularly pTH(53-84), has been a subject of investigation with various studies yielding a complex picture of its activity. Unlike the well-characterized N-terminal fragment, PTH(1-34), which clearly mediates its effects through the PTH receptor 1 (PTH1R) and subsequent activation of the adenylyl cyclase signaling pathway, the C-terminal fragments appear to have more subtle and sometimes opposing actions. This guide synthesizes findings from independent studies to provide a comparative overview of the reported biological effects of pTH(53-84).

Comparative Analysis of In Vitro Effects

The in vitro effects of pTH(53-84) have been explored in various cell-based assays, primarily focusing on osteoblastic cell lines to elucidate its role in bone metabolism. Key parameters investigated include receptor binding, downstream signaling pathway activation, and changes in cellular markers of osteoblast activity.

Table 1: Summary of In Vitro Studies on pTH(53-84)

Study Focus Cell Line pTH(53-84) Concentration Observed Effect Quantitative Data Reference
Alkaline Phosphatase Activity Dexamethasone-treated ROS 17/2.8 10⁻⁸ M Stimulation Maximal stimulation after 120 hours. [1][2]
Alkaline Phosphatase Activity Chick Bone Organ Culture Not Specified Stimulation Antagonized the inhibitory effect of PTH(1-34). [3]
c-fos mRNA Levels MC3T3-E1 cells 0.1 μM No significant change - [4]
PTH-1 Receptor mRNA Expression MC3T3-E1 cells Not Specified No alteration - [5]
cAMP Stimulation MC3T3-E1 cells Not Specified No effect on basal or PTH-stimulated cAMP levels - [5]
Erythropoiesis (BFU-E) Human peripheral blood Not Specified No effect -

Signaling Pathways Implicated for pTH(53-84)

A consistent finding across multiple studies is that pTH(53-84) does not appear to activate the classical adenylyl cyclase pathway associated with PTH(1-84) and PTH(1-34).[5][6] Some evidence suggests that C-terminal fragments might interact with a distinct C-terminal PTH receptor (C-PTHR), though this is not as well-characterized as the PTH1R.[6]

PTH_Signaling_Comparison cluster_PTH1_34 PTH(1-34) Signaling cluster_PTH53_84 pTH(53-84) Interaction PTH(1-34) PTH(1-34) PTH1R PTH1R PTH(1-34)->PTH1R Binds AC Adenylyl Cyclase PTH1R->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates Biological_Effects_1_34 Calcium Homeostasis, Bone Metabolism PKA->Biological_Effects_1_34 pTH(53-84) pTH(53-84) C-PTHR Putative C-PTHR pTH(53-84)->C-PTHR Binds? AC_53_84 Adenylyl Cyclase pTH(53-84)->AC_53_84 No Activation Alternative_Pathway Alternative Signaling (e.g., Calcium Flux) C-PTHR->Alternative_Pathway cAMP_53_84 cAMP

Comparative Signaling Pathways of PTH Fragments.

Effects on Calcium and Phosphate (B84403) Homeostasis

While the N-terminal fragments of PTH are the primary regulators of calcium and phosphate homeostasis, some studies suggest that C-terminal fragments are not inert.[7][8][9] Specifically, fragments like pTH(7-84) have been shown to antagonize the calcemic actions of PTH(1-84).[6] One study demonstrated that pTH(53-84) could suppress the calcium release induced by PTH(1-34) in a chick bone organ culture system, suggesting a potential modulatory role.[3]

Experimental Protocols

To facilitate the independent replication and validation of the cited findings, detailed methodologies for key experiments are provided below.

Alkaline Phosphatase Activity Assay

  • Cell Line and Culture: Rat osteosarcoma (ROS 17/2.8) cells are cultured in F-12 medium supplemented with 5% fetal bovine serum and 2% newborn calf serum. For experiments, cells are plated in 24-well plates and treated with 10⁻⁷ M dexamethasone (B1670325) for 48 hours to enhance differentiation.[1][2]

  • Treatment: Following dexamethasone treatment, the medium is replaced with fresh medium containing human pTH(53-84) at various concentrations (e.g., 10⁻⁸ M). Control wells receive vehicle alone. Cells are incubated for a specified period (e.g., 120 hours).[1][2]

  • Enzyme Assay: After incubation, the cell layer is washed with phosphate-buffered saline and lysed. The alkaline phosphatase activity in the cell lysate is determined by measuring the rate of hydrolysis of p-nitrophenyl phosphate to p-nitrophenol at a specific wavelength. The total protein content of the lysate is measured to normalize the enzyme activity.[1][2]

ALP_Assay_Workflow cluster_workflow Alkaline Phosphatase Assay Workflow start Culture ROS 17/2.8 cells dexamethasone Treat with 10⁻⁷ M Dexamethasone (48 hours) start->dexamethasone treatment Treat with pTH(53-84) (e.g., 10⁻⁸ M for 120 hours) dexamethasone->treatment lysis Wash and Lyse Cells treatment->lysis assay Measure p-nitrophenol production (Alkaline Phosphatase Activity) lysis->assay normalize Normalize to Total Protein Content assay->normalize end Data Analysis normalize->end

Workflow for Alkaline Phosphatase Activity Assay.

c-fos mRNA Level Analysis by Northern Blot

  • Cell Culture and Treatment: MC3T3-E1 cells are grown to confluence. The cells are then treated with 0.1 μM pTH(53-84) or other PTH fragments for 1 hour.[4]

  • RNA Isolation: Total RNA is isolated from the treated cells using a standard protocol, such as the guanidinium (B1211019) thiocyanate-phenol-chloroform extraction method.[4]

  • Northern Blot Analysis: A specified amount of total RNA (e.g., 15 µg) is electrophoresed on a denaturing formaldehyde-agarose gel and transferred to a nylon membrane. The membrane is then hybridized with a radiolabeled c-fos cDNA probe. The same blot is subsequently hybridized with a probe for a housekeeping gene (e.g., 18S rRNA) to control for loading differences.[4]

  • Quantification: The radioactive signals are quantified using a phosphorimager or by autoradiography followed by densitometry. The c-fos mRNA levels are expressed relative to the 18S rRNA levels.[4]

Conclusion

The available evidence from independent studies suggests that pTH(53-84) is not merely an inactive degradation product but may possess distinct biological activities. While it does not appear to signal through the canonical PTH1R-cAMP pathway, it has been shown to stimulate alkaline phosphatase activity in certain osteoblastic cells and may antagonize the effects of N-terminal PTH fragments on calcium release. The lack of effect on c-fos expression and erythropoiesis in the studied models further delineates its specific cellular actions. The conflicting or context-dependent findings highlight the need for further standardized replication studies to fully elucidate the physiological and pharmacological roles of pTH(53-84). The detailed protocols provided herein should aid in such future investigations.

References

C-Terminal PTH Fragments and Bone Health: A Comparative Meta-Analysis of Clinical Insights

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current understanding of C-terminal parathyroid hormone (PTH) fragments and their impact on bone metabolism, contrasted with the well-established effects of full-length PTH and its N-terminal analogues. This guide is intended for researchers, scientists, and drug development professionals actively involved in the field of bone biology and osteoporosis treatment.

While N-terminal fragments of parathyroid hormone (PTH), such as teriparatide (PTH 1-34), are established anabolic agents for treating osteoporosis, the biological role of C-terminal PTH fragments remains a subject of ongoing investigation. Emerging evidence suggests that these C-terminal fragments are not merely inactive byproducts of PTH metabolism but may possess distinct biological activities, potentially opposing the effects of full-length PTH (1-84) and its N-terminal counterparts. This guide synthesizes findings from clinical studies and experimental research to provide a comparative overview of their effects on bone health.

Comparative Effects on Bone Health: A Tabular Summary

The following table summarizes the known and proposed effects of different PTH forms on key indicators of bone health. Data for full-length PTH and N-terminal fragments are derived from numerous clinical trials and meta-analyses, while information on C-terminal fragments is based on more limited, yet growing, evidence.

FeatureFull-Length PTH (1-84) & N-Terminal Fragments (e.g., 1-34)C-Terminal PTH Fragments (e.g., 7-84)
Overall Effect on Bone Anabolic (intermittent administration) or Catabolic (continuous high levels)[1][2]Potentially anti-resorptive or inhibitory to bone turnover[3][4]
Bone Mineral Density (BMD) Increases spine BMD significantly; modest or no significant effect on hip BMD[5]The direct impact on BMD in humans is not well-established from large clinical trials.
Fracture Risk Reduces risk of vertebral and non-vertebral fractures[5][6][7]The effect on fracture risk is currently unknown and an area for future research[3]
Bone Formation Markers (e.g., P1NP, Bone ALP) Increases levels, indicating stimulation of osteoblast activity[6][8][9]May decrease or have no significant effect on bone formation markers.
Bone Resorption Markers (e.g., CTX, NTX) Increases levels, reflecting stimulation of bone remodeling[6][8][9]May inhibit bone resorption, leading to a decrease in resorption markers[3]

Signaling Pathways and Mechanisms of Action

The divergent effects of PTH fragments on bone health are rooted in their distinct interactions with cellular signaling pathways.

PTH (1-84) and N-Terminal Fragment Signaling

Full-length PTH and its N-terminal fragments exert their effects primarily through the PTH/PTHrP receptor (PTHR1), a G-protein coupled receptor expressed on osteoblasts and osteocytes.[1][10] Intermittent activation of PTHR1 is crucial for the anabolic effect. Key downstream signaling events include:

  • Activation of Protein Kinase A (PKA): This pathway is linked to changes in gene expression that favor bone formation.[10]

  • Activation of Protein Kinase C (PKC): Lower concentrations of PTH can stimulate osteoblast proliferation through this pathway.[10]

  • Regulation of RANKL and OPG: PTH signaling in osteoblasts and osteocytes increases the expression of Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL) and decreases Osteoprotegerin (OPG), leading to osteoclast activation and bone resorption.[1][11]

  • Downregulation of Sclerostin: PTH can suppress the expression of sclerostin, an inhibitor of the Wnt signaling pathway, thereby promoting bone formation.[1]

PTH_Signaling cluster_extracellular Extracellular Space cluster_cell Osteoblast / Osteocyte cluster_downstream Downstream Signaling cluster_gene Gene Expression cluster_osteoclast Osteoclast PTH (1-84) / (1-34) PTH (1-84) / (1-34) PTHR1 PTHR1 PTH (1-84) / (1-34)->PTHR1 PKA PKA Activation PTHR1->PKA PKC PKC Activation PTHR1->PKC Wnt Wnt Pathway (via Sclerostin↓) PKA->Wnt RANKL RANKL ↑ PKA->RANKL OPG OPG ↓ PKA->OPG Osteoclast_Activation Osteoclast Activation RANKL->Osteoclast_Activation Stimulates OPG->Osteoclast_Activation Inhibits

Caption: Signaling pathway of PTH (1-84) and its N-terminal fragments in bone cells.
C-Terminal PTH Fragment Signaling

C-terminal PTH fragments do not bind to the classical PTHR1.[3] It is hypothesized that they may act through a distinct C-terminal PTH receptor (C-PTHR), which has yet to be fully characterized.[3] The biological effects observed, such as antagonizing the calcemic response to PTH (1-34) and inhibiting bone resorption, suggest a signaling cascade that counteracts the effects of PTHR1 activation.[3] In patients with chronic kidney disease, the accumulation of C-terminal fragments is thought to contribute to PTH resistance and may be associated with adynamic bone disease.[3][4]

Experimental Protocols: Measurement of PTH Fragments and Bone Turnover Markers

The accurate measurement of different PTH fragments and bone turnover markers is crucial for both clinical diagnostics and research.

Measurement of PTH Fragments

The quantification of PTH in circulation is complicated by the presence of various fragments. Different generations of immunoassays have been developed to address this heterogeneity:

  • First-Generation Assays: These radioimmunoassays used a single antibody, often targeting the C-terminal or mid-region, and could not distinguish between intact PTH and its fragments.[12]

  • Second-Generation "Intact" PTH (iPTH) Assays: These are two-site sandwich assays that use a capture antibody against the C-terminal region (e.g., amino acids 39-84) and a detection antibody against the N-terminal region (e.g., amino acids 13-34).[12][13] While more specific than first-generation assays, they detect both full-length PTH (1-84) and large, N-terminally truncated fragments like PTH (7-84).[13]

  • Third-Generation "Bioactive" or "Whole" PTH Assays: These assays also use a sandwich format but employ an N-terminal antibody that specifically recognizes the first few amino acids of PTH (1-84).[12] This makes them specific for the full-length, biologically active hormone.

  • Mass Spectrometry: High-resolution mass spectrometry is emerging as a reference method for PTH measurement, offering high specificity in distinguishing between different fragments.[14]

PTH_Assay_Workflow cluster_sample Patient Sample cluster_assays PTH Immunoassay Generations cluster_results Measurement Outcome Sample Blood Sample (contains PTH 1-84, C-terminal fragments, etc.) FirstGen 1st Gen (RIA) - Single Antibody - Measures intact PTH + fragments Sample->FirstGen SecondGen 2nd Gen ('Intact' PTH) - C-terminal capture Ab - N-terminal detection Ab - Measures PTH 1-84 & large C-fragments Sample->SecondGen ThirdGen 3rd Gen ('Whole' PTH) - C-terminal capture Ab - Extreme N-terminal detection Ab - Measures only PTH 1-84 Sample->ThirdGen MassSpec Mass Spectrometry - High Specificity - Differentiates fragments Sample->MassSpec Result1 Total Immunoreactive PTH FirstGen->Result1 Result2 PTH 1-84 + large fragments SecondGen->Result2 Result3 Biologically Active PTH 1-84 ThirdGen->Result3 Result4 Specific Fragment Quantification MassSpec->Result4

Caption: Workflow of different generations of PTH assays.
Measurement of Bone Turnover Markers

Bone turnover markers (BTMs) are released during bone formation and resorption and can be measured in serum or urine.[9][15]

  • Bone Formation Markers:

    • Procollagen type 1 N-terminal propeptide (P1NP): A specific product of osteoblast activity, reflecting the rate of new bone formation.[15][16]

    • Bone-specific alkaline phosphatase (Bone ALP): An enzyme on the surface of osteoblasts involved in bone mineralization.[8]

    • Osteocalcin (OC): A protein produced by osteoblasts that is incorporated into the bone matrix.[8]

  • Bone Resorption Markers:

    • C-terminal telopeptide of type I collagen (CTX): A fragment of type I collagen released during osteoclastic bone resorption.[15][16]

    • N-terminal telopeptide of type I collagen (NTX): Another fragment of type I collagen released during bone resorption.[15]

    • Tartrate-resistant acid phosphatase 5b (TRAP 5b): An enzyme secreted by osteoclasts.[8]

These markers are typically measured using automated immunoassays, such as ELISA.[8]

Conclusion

References

Differentiating the Roles of PTH (1-84) and Non-(1-84) Fragments in Renal Failure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate assessment and understanding of parathyroid hormone (PTH) activity are critical in the management of mineral and bone disorders associated with chronic kidney disease (CKD). In renal failure, the metabolism of PTH is altered, leading to the accumulation of not only the full-length, biologically active PTH (1-84) but also a heterogeneous group of non-(1-84) PTH fragments. Emerging evidence suggests that these fragments are not inert bystanders but may exert distinct biological effects, often counteracting the actions of PTH (1-84). This guide provides a comprehensive comparison of PTH (1-84) and non-(1-84) PTH fragments in the context of renal failure, supported by experimental data and detailed methodologies.

Contrasting Biological Actions and Signaling Pathways

Intact PTH (1-84) is the primary regulator of calcium and phosphate (B84403) homeostasis.[1][2] Its biological activity is mediated through the N-terminal domain, which binds to the PTH type 1 receptor (PTHR1), a G protein-coupled receptor predominantly expressed in bone and kidney.[3][4] Activation of PTHR1 triggers downstream signaling cascades, including the adenylyl cyclase-protein kinase A (PKA) and phospholipase C-protein kinase C (PKC) pathways, leading to increased serum calcium and phosphate excretion.[5]

In contrast, non-(1-84) PTH fragments, particularly C-terminal fragments such as PTH (7-84), lack the N-terminal domain required for PTHR1 activation.[6][7] It is hypothesized that these fragments exert their effects through a putative C-terminal PTH receptor (C-PTHR), which is distinct from PTHR1 and has been identified on osteoblasts and osteocytes.[3][6] The signaling pathways associated with the C-PTHR are less well-defined but are thought to antagonize the effects of PTH (1-84).[3][4][6] This antagonistic action may contribute to the phenomenon of skeletal resistance to PTH observed in uremic patients.[6][7][8]

PTH_Signaling_Pathways cluster_PTH1_84 PTH (1-84) Signaling cluster_non_PTH1_84 Non-(1-84) PTH Fragment Signaling PTH_1_84 PTH (1-84) PTHR1 PTHR1 PTH_1_84->PTHR1 AC Adenylyl Cyclase PTHR1->AC PLC Phospholipase C PTHR1->PLC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Bone_Resorption ↑ Bone Resorption PKA->Bone_Resorption Ca_Reabsorption ↑ Renal Ca²⁺ Reabsorption PKA->Ca_Reabsorption IP3_DAG IP3 / DAG PLC->IP3_DAG PKC PKC IP3_DAG->PKC Ca_Mobilization ↑ Intracellular Ca²⁺ IP3_DAG->Ca_Mobilization PKC->Bone_Resorption non_PTH_1_84 Non-(1-84) PTH (e.g., PTH 7-84) C_PTHR C-PTH Receptor non_PTH_1_84->C_PTHR Antagonistic_Effects Antagonistic Effects C_PTHR->Antagonistic_Effects Inhibit_Bone_Resorption ↓ Bone Resorption Antagonistic_Effects->Inhibit_Bone_Resorption Apoptosis ↑ Osteocyte Apoptosis Antagonistic_Effects->Apoptosis

Figure 1. Signaling pathways of PTH (1-84) and non-(1-84) PTH fragments.

Comparative Accumulation and Measurement in Renal Failure

The kidneys are the primary site for the clearance of circulating PTH fragments.[1] Consequently, in patients with CKD, there is a significant accumulation of non-(1-84) PTH fragments.[1][6][9] The proportion of these fragments increases as the glomerular filtration rate (GFR) declines.[1][9] In individuals with normal renal function, non-(1-84) fragments constitute about 20% of the PTH detected by "intact" PTH assays, whereas in patients with end-stage renal disease, this can rise to 50% or more.[3][6][10]

The accurate measurement of different PTH moieties is complicated by the cross-reactivity of various immunoassays. This has led to the evolution of PTH assays through three main generations, each with varying specificity.

Assay GenerationTarget EpitopesMeasuresClinical Implications in Renal Failure
First Generation Mid-region or C-terminalPTH (1-84) and various C-terminal fragmentsLargely obsolete due to lack of specificity and overestimation of bioactive PTH.[7][11]
Second Generation ("Intact" PTH) N-terminal (e.g., 13-24) and C-terminal (e.g., 39-84)PTH (1-84) and large, N-terminally truncated fragments (e.g., PTH 7-84)Most commonly used in clinical practice, but overestimates bioactive PTH due to cross-reactivity with non-(1-84) fragments that accumulate in CKD.[11][12][13]
Third Generation ("Bioactive" or "Whole" PTH) Extreme N-terminal (1-4) and C-terminalPrimarily PTH (1-84)More specific for the full-length, active hormone, but may not fully capture the complete biological picture due to the potential activity of non-(1-84) fragments.[11][13][14]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a reference method capable of specifically identifying and quantifying PTH (1-84) and various fragments, offering a more precise tool for research and potentially future clinical applications.[1][6][15]

Experimental Evidence of Differentiating Effects

In vitro and in vivo studies have provided evidence for the distinct biological actions of PTH (1-84) and non-(1-84) fragments.

Experimental ModelPTH MoietyObserved EffectReference
In vitro bone resorption assaySynthetic PTH (7-84)Inhibited bone resorption.Divieti P, et al. Endocrinology. 2002.[16]
Rats with moderate renal failurePTH (7-84) administrationAntagonized the effects of PTH (1-84) on bone.Langub MC, et al. Endocrinology. 2003.[16][17]
Parathyroidectomized ratsCo-infusion of PTH (1-84) and PTH (7-84)Reduced the calcemic and phosphaturic response to PTH (1-84).Slatopolsky E, et al. Kidney Int. 2000.[4]
Osteocyte-like cellsC-terminal portion of PTHPromoted apoptosis.Bover J, et al. Kidney Int. 1999.[7]

The ratio of PTH (1-84) to non-(1-84) PTH fragments has been investigated as a potentially more accurate marker of bone turnover in CKD patients than either measurement alone. Some studies suggest that a lower ratio is associated with low-turnover bone disease (adynamic bone disease), a condition more prevalent in peritoneal dialysis patients who tend to have higher levels of C-terminal PTH fragments.[6][17] However, the clinical utility of this ratio remains a subject of ongoing research and debate.[18]

Experimental Protocols

Measurement of PTH Fragments by Immunoassay

Objective: To quantify the concentrations of "intact" PTH and "bioactive" PTH in plasma samples from patients with renal failure.

Methodology:

  • Sample Collection and Preparation: Collect whole blood in EDTA-containing tubes. Centrifuge at 1000-2000 x g for 15 minutes at 2-8°C within one hour of collection. Separate the plasma and store at -70°C until analysis.

  • Second-Generation ("Intact") PTH Assay: Utilize a two-site immunochemiluminometric assay (ICMA). One antibody is directed against the C-terminal region (e.g., amino acids 39-84), and the other, labeled with a signal-generating molecule, targets an N-terminal epitope (e.g., amino acids 13-24). The resulting signal is proportional to the concentration of both PTH (1-84) and large N-terminally truncated fragments.

  • Third-Generation ("Bioactive") PTH Assay: Employ a similar two-site ICMA methodology. However, the labeled detection antibody is specific for the extreme N-terminal end of PTH (amino acids 1-4). This ensures that only full-length PTH (1-84) is detected.

  • Calculation of Non-(1-84) PTH: The concentration of non-(1-84) PTH fragments can be estimated by subtracting the value obtained from the third-generation assay from the value obtained from the second-generation assay.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for pTH (53-84) (human)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of synthetic peptides like pTH (53-84) (human) is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) for pTH (53-84) (human) is not publicly available, established best practices for the disposal of research-grade peptides provide a clear framework for ensuring a safe work environment. This guide outlines the necessary steps for the safe handling and disposal of pTH (53-84) (human), aligning with general laboratory safety protocols.

Immediate Safety and Handling

When working with pTH (53-84) (human), as with any synthetic peptide, adherence to standard laboratory safety protocols is paramount. The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent accidental exposure. This includes:

  • Lab Coat: To protect skin and clothing from contamination.

  • Safety Glasses or Goggles: To prevent eye exposure from splashes or aerosols.

  • Gloves: Chemical-resistant gloves, such as nitrile, should be worn at all times.

All handling of pTH (53-84) (human), particularly in its lyophilized powder form, should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize the risk of inhalation.

Storage and Stability of pTH (53-84) (human)

Proper storage is crucial for maintaining the integrity and stability of pTH (53-84) (human). The following table summarizes the recommended storage conditions for synthetic peptides.

FormStorage TemperatureDurationKey Considerations
Lyophilized Powder -20°C or -80°CLong-term (up to several years)Store in a tightly sealed container with a desiccant to prevent moisture absorption.
Reconstituted Solution 2-8°CShort-term (days to weeks)Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.
Reconstituted Solution -20°C or -80°CLong-term (months)Aliquoting is highly recommended to preserve peptide stability.

Step-by-Step Disposal Protocol for pTH (53-84) (human)

The disposal of pTH (53-84) (human) and associated waste must be treated as chemical waste and should always be performed in accordance with your institution's Environmental Health and Safety (EHS) guidelines, as well as local, state, and federal regulations.[1]

1. Waste Segregation:

  • All materials that have come into contact with pTH (53-84) (human), including unused peptide, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials, must be collected in a designated and clearly labeled hazardous waste container.[1][2]

2. Decontamination Procedures:

  • For liquid and solid waste contaminated with pTH (53-84) (human), chemical inactivation is a recommended decontamination step.[2] Autoclaving can also be used, often as a secondary decontamination measure.[2]

Method A: Chemical Inactivation

  • For Liquid Waste: In a designated chemical fume hood, add a 10% bleach solution (sodium hypochlorite) to the liquid peptide waste to achieve a final bleach-to-waste ratio of at least 1:10.[2] Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation.[2]

  • For Solid Waste: Immerse contaminated solid waste in a 10% bleach solution for at least 30 minutes.[2] After decontamination, decant the bleach solution and manage it as liquid chemical waste.[2]

Method B: Autoclaving

  • Place the waste in an autoclave-safe bag or container. For liquid waste, ensure the container is not tightly sealed to prevent pressure buildup.[2]

  • Process the waste in a validated autoclave at 121°C and 15 psi for a minimum of 30-60 minutes. The cycle time may need to be adjusted for larger loads.[2]

3. Final Disposal:

  • Following decontamination, the waste should be disposed of through your institution's hazardous waste program.

  • Never dispose of pTH (53-84) (human) or its solutions down the sanitary sewer unless explicitly permitted by your institution's EHS office.[1][2]

  • Empty peptide containers should be thoroughly rinsed with an appropriate solvent. The rinsate must be collected as chemical waste.[2] The defaced, rinsed container can then be disposed of as regular laboratory glass or plastic, in accordance with institutional policy.[2]

Below is a diagram illustrating the proper disposal workflow for pTH (53-84) (human).

cluster_collection Waste Collection & Segregation cluster_decontamination Decontamination cluster_disposal Final Disposal start pTH (53-84) (human) Waste (Solid & Liquid) waste_container Designated & Labeled Hazardous Waste Container start->waste_container ppe Contaminated PPE (Gloves, etc.) ppe->waste_container labware Contaminated Labware (Vials, Tips, etc.) labware->waste_container decon_choice Choose Decontamination Method waste_container->decon_choice chem_inactivation Chemical Inactivation (e.g., 10% Bleach Solution) decon_choice->chem_inactivation Primary Method autoclave Autoclaving (121°C, 15 psi, 30-60 min) decon_choice->autoclave Secondary Method final_disposal Dispose via Institutional EHS (Licensed Waste Contractor) chem_inactivation->final_disposal autoclave->final_disposal

Proper disposal workflow for pTH (53-84) (human) waste.

References

Personal protective equipment for handling pTH (53-84) (human)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of synthetic peptides like pTH (53-84) (human) is paramount to ensure both personal safety and the integrity of experimental outcomes. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans.

While a Safety Data Sheet (SDS) for a monoclonal antibody to human parathyroid hormone (53-84) indicates it is not classified as a hazardous substance, it is crucial to follow standard laboratory safety practices due to the uncharacterized nature of many research chemicals.[1] Precautionary measures advise avoiding contact with skin and eyes, as well as inhalation.[1]

Personal Protective Equipment (PPE)

Consistent use of appropriate personal protective equipment is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling pTH (53-84) (human), particularly in its common lyophilized powder form.

PPE CategoryItemSpecifications & Use
Eye and Face Protection Safety Glasses or GogglesMandatory to protect against accidental splashes, especially when reconstituting the lyophilized powder.[2]
Hand Protection Chemical-Resistant Disposable GlovesNitrile gloves are standard.[2] Gloves should be changed immediately if they become contaminated.
Body Protection Laboratory CoatShould be worn over standard clothing to protect the skin from potential spills.[2]
Respiratory Protection Fume Hood or Biosafety CabinetRecommended when handling the lyophilized powder to prevent inhalation, as fine powders can easily become airborne.[2]

Operational Plan: Step-by-Step Handling

Adherence to a strict operational workflow minimizes the risk of contamination and exposure.

1. Preparation and Area Designation:

  • Before handling, thoroughly review the Safety Data Sheet (SDS).

  • Designate a clean and organized area specifically for handling the peptide.[2]

  • Ensure an eyewash station is readily accessible.[1]

2. Handling the Lyophilized Powder:

  • To prevent condensation, allow the vial of lyophilized peptide to reach room temperature before opening.[3][4]

  • Conduct all weighing and initial reconstitution of the powder within a fume hood or biosafety cabinet to mitigate inhalation risks.[2]

3. Reconstitution and Storage:

  • Use sterile equipment (pipettes, vials, etc.) for reconstitution to avoid cross-contamination.[2]

  • For long-term storage of the lyophilized powder, a temperature of -20°C is recommended.[5][6]

  • Once reconstituted, it is advisable to create aliquots to avoid repeated freeze-thaw cycles.[2][7]

Disposal Plan

Proper disposal of pTH (53-84) (human) and associated waste is critical to prevent environmental contamination and adhere to regulatory compliance.

  • Waste Segregation: All contaminated materials, including used vials, pipette tips, and gloves, should be collected in a designated and clearly labeled hazardous waste container.[2]

  • Disposal Method: Do not dispose of peptide waste in the regular trash or pour solutions down the drain.[2][8]

  • Institutional Protocols: Follow your institution's environmental health and safety (EH&S) guidelines for the disposal of chemical waste.[2] This typically involves arranging for pickup and disposal by a licensed hazardous waste contractor.

Experimental Workflow for Handling pTH (53-84)

Workflow for Handling pTH (53-84) (human) cluster_prep Preparation cluster_handling Handling & Reconstitution cluster_disposal Disposal prep1 Review Safety Data Sheet (SDS) prep2 Don Personal Protective Equipment (PPE) prep1->prep2 prep3 Prepare Designated Workspace prep2->prep3 handling1 Equilibrate Vial to Room Temperature prep3->handling1 handling2 Weigh Powder in Fume Hood handling1->handling2 handling3 Reconstitute with Appropriate Solvent handling2->handling3 handling4 Aliquot for Storage handling3->handling4 disp1 Segregate Contaminated Waste handling4->disp1 disp2 Store in Labeled Hazardous Waste Container disp1->disp2 disp3 Follow Institutional EH&S Protocol disp2->disp3

Caption: Logical workflow for handling pTH (53-84) (human).

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.